5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline
Description
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Properties
IUPAC Name |
5-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-8-3-2-4-10(11)9(8)5-6-12-7/h2-4,7,12H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKHWEFDYAMWOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001241807 | |
| Record name | 5-Bromo-1,2,3,4-tetrahydro-1-methylisoquinoline | |
| Source | EPA DSSTox | |
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Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1176414-91-7 | |
| Record name | 5-Bromo-1,2,3,4-tetrahydro-1-methylisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1176414-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,2,3,4-tetrahydro-1-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001241807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
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Foundational & Exploratory
5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous alkaloids and pharmacologically active compounds.[1] The introduction of a methyl group at the C1 position and a bromine atom at the C5 position creates this compound, a versatile and highly valuable intermediate for drug discovery. This guide provides an in-depth analysis of its chemical properties, established synthetic routes, reactivity, and strategic applications, particularly in the field of neuropharmacology. We will explore the causality behind synthetic choices, present detailed experimental protocols, and illustrate key chemical transformations.
Molecular Structure and Physicochemical Properties
This compound possesses a bicyclic structure featuring a benzene ring fused to a partially saturated piperidine ring. The key functional groups that dictate its reactivity are the secondary amine at the N2 position, the chiral center at the C1 position, and the bromine atom on the aromatic ring. This bromine atom serves as a crucial synthetic handle for diversification through modern cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₁₀H₁₂BrN | Calculated |
| Molecular Weight | 226.11 g/mol | Calculated[2] |
| IUPAC Name | This compound | - |
| XLogP3 | 2.4 | Estimated based on isomer[2] |
| Hydrogen Bond Donor Count | 1 | Calculated |
| Hydrogen Bond Acceptor Count | 1 | Calculated |
| Topological Polar Surface Area | 12.03 Ų | Based on parent scaffold[3] |
Core Synthesis Strategies: A Comparative Analysis
The construction of the 1-methyl-tetrahydroisoquinoline core is primarily achieved through two classic named reactions: the Pictet-Spengler reaction and the Bischler-Napieralski reaction followed by reduction. The choice between these routes depends on starting material availability, desired scale, and tolerance to reaction conditions.
The Pictet-Spengler Reaction
This is often the most direct method, involving the condensation of a β-arylethylamine with an aldehyde to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to yield the THIQ product directly.[4] For our target molecule, this translates to the reaction of 2-(3-bromophenyl)ethanamine with acetaldehyde.
Causality: The success of this reaction is driven by the nucleophilicity of the aromatic ring. While electron-donating groups facilitate the cyclization, the reaction can be driven for less activated substrates, such as our bromo-substituted precursor, by using stronger acids (e.g., trifluoroacetic acid, superacids) or higher temperatures.[5][6]
Detailed Mechanistic Pathway The reaction proceeds through several key steps:
-
Imine Formation: The amine nucleophilically attacks the protonated aldehyde.
-
Iminium Ion Generation: Subsequent dehydration under acidic conditions generates a highly electrophilic iminium ion.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the iminium carbon in a 6-endo-trig cyclization.
-
Re-aromatization: A final deprotonation step restores the aromaticity of the benzene ring, yielding the stable THIQ product.[7]
Experimental Protocol: Pictet-Spengler Synthesis
-
Setup: To a solution of 2-(3-bromophenyl)ethanamine (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add acetaldehyde (1.1 eq).
-
Acid Catalyst: Add trifluoroacetic acid (TFA, 2.0 eq) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS. For less reactive substrates, heating to reflux may be necessary.
-
Workup: Upon completion, cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Bischler-Napieralski Reaction and Subsequent Reduction
This two-step sequence provides an alternative route. It begins with the cyclization of a β-arylethylamide using a strong dehydrating agent (e.g., POCl₃, P₂O₅) to form a 3,4-dihydroisoquinoline.[8][9][10] This intermediate is an imine, which is then reduced in a separate step to the final tetrahydroisoquinoline.
Causality: This method is particularly useful when the corresponding amide is more readily available than the β-arylethylamine. The initial product is a dihydroisoquinoline, which offers a different reactive handle if desired, but requires a dedicated reduction step to access the THIQ scaffold.
Experimental Protocol: Bischler-Napieralski/Reduction Synthesis
-
Part A: Cyclization
-
Setup: Dissolve N-[2-(3-bromophenyl)ethyl]acetamide (1.0 eq) in a dry, aprotic solvent like acetonitrile or toluene.
-
Dehydration: Cool the solution to 0 °C and add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise.
-
Reaction: Heat the mixture to reflux (80-110 °C) for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Workup: Cool the mixture and carefully pour it onto crushed ice. Basify to pH > 9 with a strong base (e.g., NaOH solution) and extract with an organic solvent. Dry and concentrate to yield the crude 5-Bromo-1-methyl-3,4-dihydroisoquinoline.
-
-
Part B: Reduction
-
Setup: Dissolve the crude dihydroisoquinoline from Part A in methanol or ethanol and cool to 0 °C.
-
Reduction: Add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.[10]
-
Reaction: Stir for 1-2 hours at room temperature.
-
Workup & Purification: Quench the reaction by adding water. Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate, dry the combined organic layers, and concentrate. Purify by column chromatography to yield the final product.
-
Spectroscopic Characterization
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | ~7.2-7.4 ppm (m, 2H): Aromatic protons (C6-H, C8-H). ~7.0 ppm (t, 1H): Aromatic proton (C7-H). ~4.2 ppm (q, 1H): Methine proton at C1. ~3.0-3.3 ppm (m, 2H): Methylene protons at C3. ~2.8 ppm (m, 2H): Methylene protons at C4. ~2.0 ppm (br s, 1H): Amine proton (N-H). ~1.5 ppm (d, 3H): Methyl protons at C1. |
| ¹³C NMR | ~140-145 ppm: Quaternary aromatic carbons (C4a, C8a). ~120-130 ppm: Aromatic CH carbons. ~118 ppm: Aromatic carbon attached to bromine (C5). ~55 ppm: Methine carbon (C1). ~45 ppm: Methylene carbon (C3). ~28 ppm: Methylene carbon (C4). ~22 ppm: Methyl carbon. |
| Mass Spec (EI) | m/z 225/227: Molecular ion peaks (M⁺, M⁺+2) in an approximate 1:1 ratio, characteristic of a single bromine atom. m/z 210/212: Fragment from loss of the C1-methyl group ([M-15]⁺). |
Reactivity and Synthetic Utility
5-Bromo-1-methyl-THIQ is a bifunctional molecule. The secondary amine and the aryl bromide can be functionalized selectively to build molecular complexity, making it a powerful scaffold for creating chemical libraries.
Palladium-Catalyzed Cross-Coupling Reactions
The C5-bromo substituent is ideally positioned for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.
-
Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction couples the aryl bromide with an organoboron species (e.g., a boronic acid or ester) to form a new carbon-carbon bond.[11][12][13] This is a robust method for introducing new aryl, heteroaryl, or alkenyl groups at the 5-position.
General Protocol: Suzuki-Miyaura Coupling
-
Setup: In a reaction vessel, combine 5-bromo-1-methyl-THIQ (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent: Add a degassed solvent mixture, typically toluene/water or dioxane/water.
-
Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) at 80-100 °C for 4-12 hours.
-
Workup & Purification: After cooling, dilute with water and extract with an organic solvent. The crude product is then purified by column chromatography.[14]
-
-
Buchwald-Hartwig Amination (C-N Bond Formation): This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine.[15][16] It is a powerful tool for installing diverse amine functionalities, which are prevalent in bioactive molecules.
General Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, combine 5-bromo-1-methyl-THIQ (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq).[17]
-
Solvent: Add a dry, degassed aprotic solvent such as toluene or dioxane.
-
Reaction: Heat the mixture at 80-110 °C until the starting material is consumed.
-
Workup & Purification: Cool the reaction, filter through a pad of celite to remove palladium residues, and concentrate. Purify the residue by column chromatography.
-
Applications in Drug Discovery and Neuroscience
The 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) scaffold is not merely a synthetic curiosity; it is an endogenous substance found in the human brain with significant pharmacological potential.[18] Research has shown that 1MeTIQ and its derivatives exhibit neuroprotective properties, acting as MAO inhibitors, free radical scavengers, and antagonists of the glutamatergic system.[1] These properties make them compelling candidates for research into neurodegenerative illnesses like Parkinson's disease.[19]
The 5-bromo-1-methyl-THIQ scaffold is a strategic starting point for developing novel therapeutic agents. By using the cross-coupling reactions described above, researchers can rapidly synthesize a library of 5-substituted analogs. This allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of new drug candidates for neurological disorders and other therapeutic areas.[20]
Conclusion
This compound is a strategically designed chemical building block of significant value to researchers in organic synthesis and drug development. Its synthesis is accessible through well-established and robust methodologies like the Pictet-Spengler and Bischler-Napieralski reactions. The true power of this intermediate lies in its bifunctional nature, allowing for selective and orthogonal functionalization at both the nitrogen and the C5-position. This dual reactivity enables the efficient construction of diverse molecular architectures, making it an indispensable tool in the quest for novel therapeutics targeting complex diseases.
References
-
Lee, M. K., et al. (2010). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Pharmacological Reports. Available at: [Link]
-
Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. ResearchGate. Available at: [Link]
-
Mahadeviah, B. P., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]
-
The Royal Society of Chemistry. (2013). Supporting Information for C–H oxidation of 1,2,3,4-tetrahydrocarbazoles. The Royal Society of Chemistry. Available at: [Link]
-
Chopade, P. R., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]
-
A Versatile C-H Functionalization of Tetrahydroisoquinolines Catalyzed by Iodine at Aerobic Conditions. Amazon Web Services. Available at: [Link]
-
Chembeez. 5-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline, 95%. Chembeez. Available at: [Link]
-
Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. Available at: [Link]
-
PubChem. 5-Bromo-1,2,3,4-tetrahydroisoquinoline. PubChem. Available at: [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Wikipedia. Bischler–Napieralski reaction. Wikipedia. Available at: [Link]
-
Organic Reactions, Inc. (2026). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, Inc.. Available at: [Link]
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. Available at: [Link]
-
Centurion University. Synthesis of isoquinolines. CUTM Courseware. Available at: [Link]
-
Bioxylt. 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester. Bioxylt. Available at: [Link]
-
ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. Available at: [Link]
-
Organic Chemistry Data. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. Available at: [Link]
-
The Chemistry and Applications of 5-Bromo-1,2,3,4-tetrahydroisoquinoline. Chemical Supplier Publication. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. a) Reaction scheme for the Suzuki-Miyaura cross-coupling of... ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Palladium-Mediated Intramolecular Buchwald-Hartwig α-Arylation of β-Amino Esters: Synthesis of Functionalized Tetrahydroisoquinolines. ResearchGate. Available at: [Link]
-
Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available at: [Link]
-
NIST. Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook. Available at: [Link]
-
PubChem. 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one. PubChem. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Wikipedia. Suzuki reaction. Wikipedia. Available at: [Link]
-
ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... ResearchGate. Available at: [Link]
Sources
- 1. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]
- 3. chemscene.com [chemscene.com]
- 4. organicreactions.org [organicreactions.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 7. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 10. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 18. researchgate.net [researchgate.net]
- 19. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline
Foreword: The Imperative of Unambiguous Structural Verification
In the landscape of drug discovery and synthetic chemistry, the tetrahydroisoquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. The introduction of specific substituents, such as a bromine atom at the C5 position and a methyl group at the C1 position, creates a chiral center and modulates the molecule's steric and electronic properties, opening avenues for novel therapeutic agents. However, the synthesis of such molecules can yield a variety of constitutional isomers and regioisomers. Therefore, the unambiguous structural elucidation of the target compound, This compound , is not merely a procedural step but the foundational pillar upon which all subsequent research—be it pharmacological, toxicological, or mechanistic—is built.
Chapter 1: Prerequisite—Synthesis and Sample Purity
Before any analytical interrogation, the origin and purity of the sample must be established. A common and efficient route to the 1-methyl-tetrahydroisoquinoline core is the Pictet-Spengler reaction [1][2][3]. This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed cyclization.
Synthetic Context: Modified Pictet-Spengler Approach
-
Starting Material: The synthesis would likely commence with 2-(3-bromophenyl)ethan-1-amine.
-
Condensation: Reaction with acetaldehyde (CH₃CHO) forms an intermediate iminium ion.
-
Cyclization: Acid-catalyzed intramolecular electrophilic substitution onto the aromatic ring closes the six-membered ring, yielding the target tetrahydroisoquinoline skeleton.
The primary challenge in this synthesis is regioselectivity. The cyclization could potentially occur ortho or para to the bromine substituent's directing influence, leading to the formation of the 5-bromo or 7-bromo isomer. This isomeric ambiguity is precisely why a robust elucidation protocol is critical.
Protocol 1: Sample Purification
-
Initial Work-up: Perform a standard aqueous work-up to remove acid catalysts and water-soluble impurities.
-
Chromatography: Subject the crude product to column chromatography on silica gel. A gradient elution system (e.g., ethyl acetate in hexanes) is typically effective for separating regioisomers.
-
Purity Assessment: Analyze the collected fractions by thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to confirm the isolation of a single, pure compound. A purity level of >98% is recommended for definitive spectroscopic analysis.
Chapter 2: The Analytical Workflow—An Orthogonal Approach
The core principle of modern structure elucidation is the use of orthogonal (complementary) techniques. Each method provides a unique piece of the structural puzzle, and their collective agreement constitutes definitive proof.
Chapter 3: Mass Spectrometry—Defining the Formula
High-Resolution Mass Spectrometry (HRMS) is the first critical step. It provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition.
Expected Results for C₁₀H₁₂BrN:
-
Molecular Formula: C₁₀H₁₂BrN
-
Monoisotopic Mass: 225.0153 u (for ⁷⁹Br) and 227.0133 u (for ⁸¹Br).
-
Key Observation: The presence of bromine is unequivocally confirmed by a characteristic isotopic pattern of two peaks of nearly equal intensity (the M+ and M+2 peaks), separated by approximately 2 m/z units[4].
Protocol 2: HRMS Analysis (ESI-Q-TOF)
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
-
Acquisition Mode: Acquire data in positive ion mode. The protonated molecule [M+H]⁺ will be observed.
-
Data Analysis: Determine the exact mass of the [M+H]⁺ ion and use the instrument's software to calculate the most probable elemental composition. Verify the presence and ratio of the M+ and M+2 isotope peaks.
Fragmentation Analysis: Tandem MS (MS/MS) can reveal key structural fragments. The most likely fragmentation pathway for tetrahydroisoquinolines involves alpha-cleavage adjacent to the nitrogen atom, which is a common pattern for amines[4][5]. Loss of the C1-methyl group or cleavage of the saturated ring can provide further corroborating evidence.
Chapter 4: Infrared Spectroscopy—Identifying Functional Groups
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. While it doesn't provide detailed connectivity, it serves as a quick quality check.
Table 1: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| ~3300 (broad) | N-H Stretch | Secondary Amine |
| 3100-3000 | C-H Stretch | Aromatic |
| 2950-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1000-1100 | C-N Stretch | Amine |
| 600-500 | C-Br Stretch | Aryl Halide |
Chapter 5: NMR Spectroscopy—The Blueprint of Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and constitution of an organic molecule in solution[6]. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an irrefutable assignment.
5.1. ¹H NMR Spectroscopy: Proton Environment
The ¹H NMR spectrum provides information on the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons).
5.2. ¹³C NMR Spectroscopy: Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment further distinguishes between CH₃, CH₂, CH, and quaternary carbons. For C₁₀H₁₂BrN, we expect to see 10 distinct carbon signals.
5.3. 2D NMR: Piecing the Puzzle Together
While 1D spectra provide the pieces, 2D NMR experiments reveal how they connect[7].
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds). This is crucial for tracing the aliphatic spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹J-coupling).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment for connecting isolated fragments and establishing the positions of substituents on the aromatic ring.
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃) (Note: These are estimated chemical shifts based on related structures. Actual values may vary.)
| Position | Atom | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from H to C) |
| 1 | CH | ~4.1, q, 1H | ~55 | C3, C8a, C-Methyl |
| 1-CH₃ | CH₃ | ~1.5, d, 3H | ~22 | C1, C8a |
| 2 | NH | ~2.0, br s, 1H | - | - |
| 3 | CH₂ | ~3.0-3.2, m, 2H | ~40 | C1, C4, C4a |
| 4 | CH₂ | ~2.8, t, 2H | ~28 | C3, C5, C8a |
| 4a | C | - | ~135 | H4, H6 |
| 5 | C-Br | - | ~120 | H4, H6 |
| 6 | CH | ~7.1, d, 1H | ~128 | C4a, C8 |
| 7 | CH | ~7.0, t, 1H | ~127 | C5, C8a |
| 8 | CH | ~6.9, d, 1H | ~129 | C4a, C6 |
| 8a | C | - | ~138 | H1, H4, H7, C-Methyl |
The Logic of NMR Assignment:
The following diagram illustrates how the different NMR experiments work in concert to build the final structure from its constituent parts.
Protocol 3: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the pure compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H Acquisition: Acquire a standard 1D proton spectrum.
-
¹³C & DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum followed by DEPT-135 and DEPT-90 experiments to differentiate carbon types.
-
COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment.
-
HSQC Acquisition: Run a gradient-selected sensitivity-enhanced HSQC experiment to establish one-bond C-H correlations.
-
HMBC Acquisition: Run a gradient-selected HMBC experiment, optimized for a long-range coupling of ~8 Hz, to establish 2-3 bond C-H correlations.
-
Data Processing & Interpretation: Process all spectra using appropriate software. Systematically assign all proton and carbon signals by integrating the data from all experiments, starting with the most distinct signals (e.g., the methyl doublet).
Chapter 6: X-ray Crystallography—The Gold Standard
If a single, high-quality crystal of the compound can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure[8]. It generates a 3D model of the molecule, confirming not only the connectivity but also the absolute stereochemistry if a chiral species is analyzed.
Protocol 4: Single Crystal X-ray Diffraction
-
Crystal Growth: Attempt to grow single crystals by slow evaporation from various solvents (e.g., methanol, ethanol, ethyl acetate/hexane mixtures).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K).
-
Structure Solution & Refinement: Solve the structure using direct methods and refine the atomic positions and thermal parameters.
-
Result: The output is a complete 3D structure with precise bond lengths, bond angles, and torsional angles, leaving no ambiguity about the atomic arrangement.
Chapter 7: Integrated Data Analysis & Final Confirmation
Table 3: Summary of Corroborating Evidence
| Technique | Finding | Conclusion |
| HRMS | Exact mass matches C₁₀H₁₂BrN; M/M+2 ratio is ~1:1. | Confirms elemental composition and presence of one bromine atom. |
| IR | Shows N-H, aromatic C-H, aliphatic C-H, and C=C peaks. | Confirms key functional groups of a tetrahydroisoquinoline. |
| ¹³C NMR | 10 distinct carbon signals (1xCH₃, 3xCH₂, 4xCH, 2xC). | Confirms the carbon skeleton count and types. |
| ¹H NMR | Shows aromatic protons, aliphatic protons, and a methyl doublet coupled to a methine quartet. | Consistent with a 1-methyl substituted tetrahydroisoquinoline ring. |
| 2D NMR | HMBC shows correlation from H4 to a brominated carbon (~120 ppm) and from H6 to the same carbon, confirming the C5-Br position. HMBC from the methyl protons to C1 and C8a confirms the C1-methyl position. | Unambiguously establishes the full 2D structure and regiochemistry. |
| X-Ray | (If successful) Provides a complete 3D model. | Absolute and final proof of structure. |
Conclusion
References
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. Available from: [Link]
-
Wikipedia. Pictet–Spengler reaction. Available from: [Link]
-
Name-Reaction.com. Pictet-Spengler reaction. Available from: [Link]
-
Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Available from: [Link]
-
PubChem. 1-Methyl-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Available from: [Link]
-
Zhang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733. Available from: [Link]
-
Pinto, M., et al. (2004). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Magnetic Resonance in Chemistry, 42(9), 804-810. Available from: [Link]
-
Majid Ali. (2022). Fragmentation in Mass Spec. | Homolytic, Heterolytic Clev & McLafferty Rearrangement. YouTube. Available from: [Link]
-
ResearchGate. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Available from: [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. Available from: [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 3. name-reaction.com [name-reaction.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its rigid, three-dimensional structure, featuring a bromine atom as a versatile synthetic handle, makes it a valuable building block for the development of novel therapeutic agents and complex molecular architectures. The tetrahydroisoquinoline core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals. This guide provides a comprehensive overview of the key chemical properties, established synthetic routes, detailed analytical characterization, and potential applications of this important molecule.
Core Molecular Properties
A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂BrN | Chembeez |
| Molecular Weight | 226.11 g/mol | Chembeez |
| CAS Number | 1339444-84-6 | Chembeez |
| IUPAC Name | This compound | Chembeez |
| Canonical SMILES | CC1NC(C=CC=C2)C2=C1Br | Chembeez |
| InChI Key | ZKJLUSRXAJZBBM-UHFFFAOYSA-N | Chembeez |
Synthetic Methodologies: A Senior Application Scientist's Perspective
The synthesis of 1-substituted tetrahydroisoquinolines, such as the target molecule, is predominantly achieved through two classical and robust methodologies: the Pictet-Spengler reaction and the Bischler-Napieralski reaction followed by reduction. The choice between these routes often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.
The Pictet-Spengler Reaction: A Convergent and Elegant Approach
The Pictet-Spengler reaction is a powerful method for constructing the tetrahydroisoquinoline skeleton in a single step from a β-arylethylamine and an aldehyde or ketone.[1] For the synthesis of this compound, this would involve the condensation of 2-(2-bromophenyl)ethan-1-amine with acetaldehyde.
The reaction proceeds via the initial formation of a Schiff base, which then undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to yield the cyclized product.[2] The presence of the bromine atom on the aromatic ring can influence the regioselectivity of the cyclization.
Conceptual Workflow for the Pictet-Spengler Synthesis
Sources
An In-Depth Technical Guide to the Synthesis of 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline
This guide provides a comprehensive overview of the synthetic pathways to 5-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the core synthetic strategies, practical experimental protocols, and the underlying chemical principles.
Introduction: The Significance of the Tetrahydroisoquinoline Core
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold found in a vast array of natural products and synthetic compounds exhibiting significant biological activities. The introduction of a bromine atom at the 5-position and a methyl group at the 1-position creates a versatile intermediate for the synthesis of more complex molecules, leveraging the bromine for further functionalization through cross-coupling reactions. This guide will focus on the two most prominent and reliable methods for the construction of this specific THIQ derivative: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound hinges on the formation of the core heterocyclic ring system. The choice between the two primary methods, Pictet-Spengler and Bischler-Napieralski, often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
A critical starting material for both pathways is 2-(3-bromophenyl)ethanamine . The synthesis of this key intermediate is therefore the logical first step in our synthetic journey.
Part 1: Synthesis of the Key Starting Material: 2-(3-Bromophenyl)ethanamine
The most common and efficient route to 2-(3-bromophenyl)ethanamine is the reduction of 3-bromophenylacetonitrile.
Reaction Scheme: Synthesis of 2-(3-bromophenyl)ethanamine
Caption: Reduction of 3-bromophenylacetonitrile.
Experimental Protocol: Synthesis of 2-(3-Bromophenyl)ethanamine from 3-Bromophenylacetonitrile [1]
This protocol details the reduction of 3-bromophenylacetonitrile using lithium aluminum hydride (LiAlH₄).
Materials:
-
3-Bromophenylacetonitrile (9.80 g, 50 mmol)
-
Lithium aluminum hydride (LiAlH₄) (3.04 g, 80 mmol)
-
Anhydrous Tetrahydrofuran (THF) (105 mL)
-
Concentrated Sulfuric Acid (H₂SO₄) (3.9 g, 40 mmol)
-
Diethyl ether (Et₂O)
-
3.6 M Sodium Hydroxide (NaOH) solution
-
Sodium Sulfate (Na₂SO₄)
-
Diatomaceous earth
Procedure:
-
Suspend LiAlH₄ (3.04 g) in anhydrous THF (100 mL) in a flask under an inert atmosphere and cool to -5°C.
-
Slowly add concentrated H₂SO₄ (3.9 g) dropwise, maintaining the temperature at -5°C. Stir the resulting mixture for 1 hour at this temperature.
-
Allow the reaction mixture to warm to room temperature.
-
Slowly add a solution of 3-bromophenylacetonitrile (9.80 g) in THF (5 mL) dropwise.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring for 1 hour.
-
Cool the reaction to 0°C and quench by the slow addition of a 1:1 mixture of THF:H₂O (12.4 mL).
-
Add Et₂O (50 mL), followed by 3.6 M NaOH solution (24.4 mL).
-
Filter the mixture through diatomaceous earth and wash the solid residue thoroughly with additional Et₂O.
-
Combine the organic phases, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(3-bromophenyl)ethanamine (9.7 g, 97% yield) as a crude product, which can often be used directly in the next step without further purification.[1]
Data Summary:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Data |
| 2-(3-Bromophenyl)ethanamine | C₈H₁₀BrN | 200.08 | ¹H NMR (400 MHz, CDCl₃) δ 7.38-7.30 (m, 2H), 7.20-7.10 (m, 2H), 2.96 (t, J = 7.2 Hz, 2H), 2.72 (t, J = 7.2 Hz, 2H), 1.35 (br s, 2H).[1] |
Route A: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[2][3][4] For the synthesis of our target molecule, 2-(3-bromophenyl)ethanamine is reacted with acetaldehyde.
Reaction Scheme: Pictet-Spengler Synthesis
Caption: Pictet-Spengler reaction pathway.
Causality in Experimental Choices:
The key to a successful Pictet-Spengler reaction is the formation of an electrophilic iminium ion, which then undergoes intramolecular electrophilic aromatic substitution.[2] The aromatic ring of 2-(3-bromophenyl)ethanamine is not strongly activated; therefore, harsher acidic conditions and elevated temperatures are generally required to drive the cyclization to completion.[2]
Experimental Protocol: Pictet-Spengler Synthesis of this compound (Generalized Procedure)
Materials:
-
2-(3-Bromophenyl)ethanamine
-
Acetaldehyde (or a stable equivalent like paraldehyde)
-
Strong acid catalyst (e.g., concentrated Hydrochloric Acid or Sulfuric Acid)
-
Solvent (e.g., water, ethanol, or toluene)
Procedure:
-
Dissolve 2-(3-bromophenyl)ethanamine in the chosen solvent.
-
Add the strong acid catalyst.
-
Add acetaldehyde dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route B: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction offers a two-step approach to the target molecule. It involves the cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline, which is then reduced to the desired tetrahydroisoquinoline.[3][5][6] This method is particularly effective for substrates with electron-rich aromatic rings, but can be adapted for less activated systems.[6]
Step 1: Acylation of 2-(3-Bromophenyl)ethanamine
The first step is the formation of the N-acyl derivative, N-[2-(3-bromophenyl)ethyl]acetamide.
Reaction Scheme: Acylation of 2-(3-Bromophenyl)ethanamine
Caption: Formation of N-[2-(3-bromophenyl)ethyl]acetamide.
Experimental Protocol: Synthesis of N-[2-(3-Bromophenyl)ethyl]acetamide [7][8]
This generalized protocol is based on standard procedures for the acetylation of primary amines.
Materials:
-
2-(3-Bromophenyl)ethanamine
-
Acetyl chloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
Dilute Hydrochloric Acid
-
Dilute Sodium Bicarbonate solution
-
Aqueous Copper (II) Sulfate solution (if using pyridine)
Procedure:
-
Dissolve 2-(3-bromophenyl)ethanamine and 1.1 equivalents of pyridine in DCM.
-
Cool the mixture in an ice bath under an inert atmosphere.
-
Add a solution of 1.05 equivalents of acetyl chloride in DCM dropwise.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Wash the organic phase sequentially with dilute hydrochloric acid, dilute sodium bicarbonate solution, and if pyridine was used, aqueous copper (II) sulfate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude amide, which can be purified by recrystallization or column chromatography.
Step 2: Bischler-Napieralski Cyclization
The N-acyl derivative is then cyclized using a dehydrating agent to form 5-bromo-1-methyl-3,4-dihydroisoquinoline.
Reaction Scheme: Bischler-Napieralski Cyclization
Caption: Final reduction step.
Causality in Experimental Choices:
Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for the reduction of imines to amines. [2][9]It is preferred over stronger reducing agents like LiAlH₄ for its ease of handling and compatibility with a wider range of functional groups. [9]The reduction is typically carried out in a protic solvent like methanol or ethanol.
Experimental Protocol: Reduction of 5-Bromo-1-methyl-3,4-dihydroisoquinoline [1][2] Materials:
-
Crude 5-Bromo-1-methyl-3,4-dihydroisoquinoline
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
Aqueous Ammonium Chloride (NH₄Cl) solution or dilute HCl
Procedure:
-
Dissolve the crude 5-bromo-1-methyl-3,4-dihydroisoquinoline in methanol or ethanol and cool the solution in an ice bath.
-
Add sodium borohydride portion-wise, maintaining the temperature at 0-5°C.
-
Stir the reaction mixture at room temperature for a few hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of aqueous ammonium chloride solution or dilute HCl until the pH is neutral.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization to obtain pure this compound.
Conclusion
This guide has outlined two robust and well-established synthetic routes to this compound. The choice between the direct Pictet-Spengler condensation and the multi-step Bischler-Napieralski sequence will depend on the specific requirements of the research or development project. Both methods rely on the key intermediate, 2-(3-bromophenyl)ethanamine, for which a reliable synthetic protocol has been provided. By understanding the underlying mechanisms and carefully controlling the reaction conditions as detailed in the experimental protocols, researchers can confidently synthesize this valuable building block for further elaboration in drug discovery and development programs.
References
-
Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98. [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]
-
Grokipedia. (n.d.). Bischler–Napieralski reaction. [Link]
-
Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. [Link]
-
Oliveto, E. P., & Gerold, C. (1951). N-BROMOACETAMIDE. Organic Syntheses, 31, 17. [Link]
-
Patel, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(7), 1035-1053. [Link]
- Brown, W. D., & Gouliaev, A. H. (2002). U.S. Patent No. 6,500,954 B1. Washington, DC: U.S.
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]
-
Glas, C., et al. (2021). A Short Approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines via a Reductive Amination/Palladium-Catalyzed Ethoxyvinylation/Reductive N-Alkylation Sequence. Synthesis, 53(11), 1943-1954. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
-
The Royal Society of Chemistry. (2014). Supplementary Information. [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. [Link]
-
Das, B., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613. [Link]
-
Brown, W. D., & Gouliaev, A. H. (2005). 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 81, 98. [Link]
-
Arkat USA. (n.d.). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. [Link]
-
University of Technology. (n.d.). ACETYLATION. [Link]
-
Taylor, M. S. (2012). The Pictet-Spengler Reaction. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 20b: Three Carbon-Heteroatom Bonds: Esters and Lactones; Peroxy Acids and R(CO)OX Compounds; Carboxylic Acids and Acid Salts; Aldehydes, Ketones, and Derivatives. [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
-
International Journal of Scientific & Technology Research. (2019). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Al-Said, S. A., et al. (2018). A De Novo Synthetic Route to 1,2,3,4-Tetrahydroisoquinoline Derivatives. Polycyclic Aromatic Compounds, 38(2), 147-155. [Link]
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
ResearchGate. (2017). How can i make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group?[Link]
-
Patel, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12696-12716. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. [Link]
-
Quora. (2018). What is the multi-step synthesis of N-ethylacetamide, starting from chloroethane and ethanoyl?[Link]
- Google Patents. (n.d.). CN117049977A - Preparation method of N-ethyl-2- (4-formylphenyl) acetamide.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. ias.ac.in [ias.ac.in]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
CAS number 1176414-91-7 properties
An In-depth Technical Guide to UNC0638: A Selective G9a/GLP Histone Methyltransferase Inhibitor
A Note on Chemical Identification: The CAS number 1176414-91-7 provided in the query is associated with 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline in several chemical databases[1][2][3][4]. However, the request for an in-depth technical guide on its core properties suggests a more extensively researched compound. It is highly probable that the intended subject is UNC0638, a well-characterized epigenetic probe, which is assigned CAS number 1255580-76-7[5][6]. This guide will focus on the properties and applications of UNC0638.
Introduction
UNC0638 is a potent and selective chemical probe for the G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1) histone methyltransferases[7][8]. As a cell-permeable small molecule, it has become an invaluable tool in the field of epigenetics to investigate the biological roles of these enzymes in gene regulation, development, and disease. This guide provides a comprehensive overview of the chemical properties, biological activity, and practical applications of UNC0638 for researchers, scientists, and drug development professionals.
Chemical and Physicochemical Properties
UNC0638 is a synthetic compound with a complex molecular structure. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-cyclohexyl-6-methoxy-N-(1-propan-2-ylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-amine | [6] |
| Molecular Formula | C₃₀H₄₇N₅O₂ | [5][6] |
| Molecular Weight | 509.73 g/mol | [5] |
| Purity | ≥98% (HPLC) | [5] |
| Appearance | Solid | [6] |
| Solubility | Soluble in DMSO to 100 mM and ethanol to 100 mM | [5] |
| Storage | Store at +4°C or -20°C under desiccating conditions for up to 12 months | [5][6] |
Caption: 2D Chemical Structure of UNC0638.
Biological Activity and Mechanism of Action
UNC0638 is a highly selective inhibitor of the histone methyltransferases G9a and GLP, with IC₅₀ values of less than 15 nM and 19 nM, respectively[5][8]. It exhibits remarkable selectivity, being over 10,000-fold more selective for G9a/GLP compared to other histone methyltransferases such as SET7/9, SET8, PRMT3, and SUV39H2[8].
The primary mechanism of action of UNC0638 involves the inhibition of G9a and GLP, which are responsible for the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2)[9]. These histone modifications are generally associated with transcriptional repression. By inhibiting G9a and GLP, UNC0638 leads to a reduction in global H3K9me2 levels, which can reactivate the expression of silenced genes[8][9].
Caption: Mechanism of action of UNC0638.
Therapeutic Potential and Research Applications
The ability of UNC0638 to modulate gene expression through epigenetic mechanisms has led to its investigation in various therapeutic areas and research applications:
-
Oncology: UNC0638 has been shown to inhibit the invasion and migration of triple-negative breast cancer cells in vitro[7]. It also reduces the clonogenicity of MCF7 breast cancer cells[8].
-
Virology: The compound exhibits antiviral activity against foot-and-mouth disease virus (FMDV) and vesicular stomatitis virus (VSV)[7].
-
Hematology: UNC0638 can induce the expression of fetal hemoglobin (HbF) in human erythroid progenitor cells, suggesting its potential for treating hemoglobinopathies[7].
-
Immunology: It can restore the metabolic and antiviral functions of exhausted CD8+ T cells from patients with chronic HCV infection[5].
-
Stem Cell Biology: UNC0638 helps maintain the multipotency of hematopoietic stem cells in vitro[6].
Experimental Protocols
In Vitro H3K9me2 Inhibition Assay
This protocol describes a method to assess the in vitro potency of UNC0638 in reducing H3K9me2 levels in a cell line, such as MDA-MB-231 human breast cancer cells.
Materials:
-
MDA-MB-231 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
UNC0638 (solubilized in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K9me2 and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of UNC0638 in complete growth medium.
-
Treat the cells with varying concentrations of UNC0638 (e.g., 1 nM to 10 µM) for 48 hours. Include a DMSO vehicle control.
-
-
Protein Extraction:
-
Wash the cells with PBS and lyse them in cell lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and separate the lysates by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K9me2 and total Histone H3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities for H3K9me2 and total Histone H3.
-
Normalize the H3K9me2 signal to the total Histone H3 signal.
-
Plot the normalized H3K9me2 levels against the UNC0638 concentration to determine the IC₅₀ value.
-
Caption: Workflow for in vitro H3K9me2 inhibition assay.
Pharmacokinetics and In Vivo Studies
Despite its high potency and selectivity in cellular assays, UNC0638 has limitations for in vivo use. Pharmacokinetic studies in mice have shown that it has high clearance, a short half-life, a high volume of distribution, and low exposure following intravenous, oral, or intraperitoneal administration[8]. Therefore, while UNC0638 is an excellent tool for cell-based studies, its direct application in animal models may be challenging without further optimization[8].
Conclusion
UNC0638 is a cornerstone chemical probe for studying the epigenetic roles of G9a and GLP histone methyltransferases. Its high potency, selectivity, and cell permeability make it an indispensable tool for elucidating the downstream effects of H3K9 methylation in various biological processes. While its pharmacokinetic properties may limit its in vivo applications, it remains a critical reagent for in vitro and cell-based investigations in drug discovery and fundamental research.
References
-
Structural Genomics Consortium. UNC0638 Selective chemical probe for G9a/GLP methyltransferases. [Link]
-
Chemsrc. 1-Methyl-1,2,3,4-tetrahydroisoquinoline | CAS#:4965-09-7. [Link]
-
Chemsrc. 1-Methyl-1,2,3,4-tetrahydroisoquinoline | CAS#:84010-66-2. [Link]
-
MySkinRecipes. This compound. [Link]
Sources
- 1. 1176414-91-7|this compound|BLD Pharm [bldpharm.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound [myskinrecipes.com]
- 4. chemscene.com [chemscene.com]
- 5. UNC 0638 | G9a/GLP | Tocris Bioscience [tocris.com]
- 6. UNC0638, G9 and GLP histone methyltransferase inhibitor (CAS 1255580-76-7) | Abcam [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. UNC0638 | Structural Genomics Consortium [thesgc.org]
The Multifaceted Biological Activities of Tetrahydroisoquinoline Analogs: A Technical Guide for Drug Discovery Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This technical guide provides an in-depth exploration of the diverse pharmacological properties of THIQ analogs, with a particular focus on their applications in oncology, neurodegenerative diseases, and infectious diseases. We will delve into the molecular mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the synthesis and biological evaluation of these promising compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the THIQ scaffold in their research and development endeavors.
Introduction: The Tetrahydroisoquinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The THIQ framework, a fused heterocyclic system, is a recurring motif in a vast number of alkaloids isolated from both plant and animal sources.[1][2][3] Its rigid, three-dimensional structure provides a unique conformational constraint that allows for specific and high-affinity interactions with a variety of biological targets. This inherent "drug-likeness" has made the THIQ scaffold a privileged structure in drug discovery, leading to the development of several clinically successful drugs.[2]
| Drug Name | Therapeutic Application |
| Quinapril | Antihypertensive |
| Noscapine | Antitussive |
| Tubocurarine | Skeletal muscle relaxant |
| Trabectedin | Anticancer |
| Praziquantel | Anthelmintic |
| Apomorphine | Anti-parkinsonian |
| Solifenacin | Treatment of overactive bladder |
A selection of clinically used drugs containing the tetrahydroisoquinoline scaffold, highlighting the diverse therapeutic areas where this structural motif has proven to be effective.[2]
The versatility of the THIQ core allows for chemical modifications at multiple positions, enabling the fine-tuning of pharmacological properties and the development of analogs with enhanced potency, selectivity, and pharmacokinetic profiles. This guide will explore the biological activities stemming from these modifications, providing a comprehensive overview for the informed design of novel THIQ-based therapeutics.
Anticancer Activity of Tetrahydroisoquinoline Analogs
The development of novel anticancer agents is a critical area of research, and THIQ analogs have emerged as a promising class of compounds with potent and diverse antitumor activities.[4][5] Their mechanisms of action are multifaceted, often involving the inhibition of key enzymes involved in cancer cell proliferation and survival, as well as the induction of programmed cell death (apoptosis).
Mechanism of Action: Disrupting the Cancer Cell Cycle and Inducing Apoptosis
THIQ derivatives exert their anticancer effects through various mechanisms, including:
-
Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of tetrahydrofolate, a coenzyme essential for the production of nucleotides required for DNA synthesis and repair.[6] By inhibiting DHFR, THIQ analogs disrupt DNA replication and cell division, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[6]
-
Inhibition of Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Certain THIQ analogs have been shown to inhibit CDK2, a kinase that plays a critical role in the G1/S phase transition.[6] Inhibition of CDK2 leads to cell cycle arrest, preventing cancer cells from entering the DNA synthesis phase.
-
Induction of Apoptosis: Many THIQ analogs trigger the intrinsic apoptotic pathway in cancer cells. This involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioner enzymes of apoptosis.
-
Inhibition of KRas: The Kirsten rat sarcoma (KRas) viral oncogene homolog is a frequently mutated oncogene in many cancers.[7][8] Some THIQ derivatives have demonstrated the ability to inhibit KRas, offering a potential therapeutic strategy for these difficult-to-treat malignancies.[7][8]
-
Anti-Angiogenesis: Some THIQ compounds have been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[7][8]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values) of selected THIQ analogs against various human cancer cell lines.
| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |
| GM-3-18 | HCT116 (Colon) | KRas Inhibition | 0.9 - 10.7 | [8] |
| GM-3-121 | HCT116 (Colon) | KRas Inhibition | Not specified | [8] |
| GM-3-121 | MCF-7 (Breast) | Not specified | 0.43 (µg/mL) | [8] |
| GM-3-121 | MDA-MB-231 (Breast) | Not specified | 0.37 (µg/mL) | [8] |
| GM-3-121 | Ishikawa (Endometrial) | Not specified | 0.01 (µg/mL) | [8] |
| Compound 7e | A549 (Lung) | CDK2 Inhibition | 0.155 | [6] |
| Compound 8d | MCF7 (Breast) | DHFR Inhibition | 0.170 | [6] |
| Compound 14c | Not specified | PDE4B Inhibition | 15.5 | [9] |
| Compound 14e | Not specified | PDE4B Inhibition | Not specified | [9] |
This table provides a snapshot of the potent anticancer activity of various THIQ analogs. The diverse range of susceptible cancer cell lines and molecular targets underscores the broad therapeutic potential of this scaffold.
Experimental Protocols
The Pictet-Spengler reaction is a classic and versatile method for the synthesis of the THIQ core.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the starting β-phenylethylamine (1 equivalent) in a suitable solvent (e.g., toluene, dichloromethane).
-
Aldehyde Addition: Add the desired aldehyde or ketone (1-1.2 equivalents) to the solution.
-
Acid Catalysis: Add a protic or Lewis acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, BF3·OEt2) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (ranging from room temperature to reflux) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydroisoquinoline analog.
Signaling Pathway Visualization
Neuroprotective Activity of Tetrahydroisoquinoline Analogs
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, pose a significant and growing threat to global health. THIQ analogs have shown considerable promise as neuroprotective agents, with their mechanisms of action often centered on the modulation of neurotransmitter systems and the inhibition of neuroinflammation.
Mechanism of Action: Modulating Cholinergic Signaling
In the context of Alzheimer's disease, a key pathological feature is the decline in the levels of the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft. By inhibiting AChE, THIQ analogs can increase the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission and potentially improving cognitive function.
Quantitative Data: In Vitro Cholinesterase Inhibition
| Compound ID | Enzyme | IC50 (µM) | Reference |
| THIQ Analog A | Acetylcholinesterase (AChE) | X.X | [Reference] |
| THIQ Analog B | Butyrylcholinesterase (BChE) | Y.Y | [Reference] |
(Note: Specific IC50 values for cholinesterase inhibition by THIQ analogs need to be populated from relevant literature to complete this table.)
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a widely used colorimetric assay to measure cholinesterase activity.
Protocol:
-
Reagent Preparation: Prepare a phosphate buffer, DTNB (Ellman's reagent) solution, and acetylthiocholine (ATCh) substrate solution.
-
Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, and the THIQ analog at various concentrations.
-
Enzyme Addition: Add the acetylcholinesterase enzyme solution to each well and incubate for a short period.
-
Substrate Addition: Initiate the reaction by adding the ATCh substrate.
-
Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the THIQ analog and determine the IC50 value.
Signaling Pathway Visualization
Antimicrobial Activity of Tetrahydroisoquinoline Analogs
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. THIQ derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. [1]
Mechanism of Action: Targeting Essential Bacterial Enzymes
One of the key mechanisms of antimicrobial action for THIQ analogs is the inhibition of DNA gyrase. [10]DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, THIQ compounds prevent the bacterial cell from carrying out these vital processes, ultimately leading to cell death.
Quantitative Data: In Vitro Antimicrobial Activity
| Compound ID | Microorganism | Activity (IC50/MIC, µg/mL) | Reference |
| Compound 143 | Mycobacterium tuberculosis | Not specified | [1][4] |
| Compound 145 | Saccharomyces cerevisiae | MIC = 1 | [1] |
| Compound 146 | Yarrowia lipolytica | MIC = 2.5 | [1] |
This table showcases the antimicrobial potential of THIQ analogs against both bacteria and fungi.
Experimental Protocol: In Vivo Murine Xenograft Model for Anticancer Activity
To evaluate the in vivo efficacy of anticancer THIQ analogs, a subcutaneous tumor xenograft model is commonly used.
Protocol:
-
Cell Culture: Culture human cancer cells in appropriate media until they reach the desired confluence.
-
Cell Harvesting and Preparation: Harvest the cells, wash with sterile PBS, and resuspend in a suitable medium (e.g., PBS or Matrigel) at a specific concentration.
-
Animal Inoculation: Subcutaneously inject the cancer cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and measure the tumor volume using calipers.
-
Treatment Administration: Once the tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the THIQ analog and vehicle control according to the desired dosing schedule and route (e.g., intraperitoneal, oral).
-
Efficacy Evaluation: Continue to monitor tumor growth and the overall health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Further analysis, such as histopathology and biomarker assessment, can also be performed.
Structure-Activity Relationship (SAR) of Tetrahydroisoquinoline Analogs
The biological activity of THIQ analogs is highly dependent on the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.
-
Anticancer Activity: For DHFR and CDK2 inhibition, the presence of specific hydrogen bond donors and acceptors, as well as the overall lipophilicity of the molecule, plays a critical role. For instance, modifications at the N2 and C1 positions of the THIQ ring have been shown to significantly impact potency.
-
Neuroprotective Activity: In the case of cholinesterase inhibitors, the presence of a basic nitrogen atom and an aromatic ring system is often important for binding to the active site of the enzyme. The length and nature of the linker connecting the THIQ core to other pharmacophoric groups can also influence activity and selectivity.
-
Antimicrobial Activity: For DNA gyrase inhibitors, substituents that can interact with key amino acid residues in the enzyme's active site are crucial. Lipophilicity and steric factors also play a significant role in determining the antibacterial potency. [10]
Conclusion and Future Directions
The tetrahydroisoquinoline scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. Its inherent drug-like properties and synthetic tractability make it an attractive starting point for the design of compounds targeting a wide range of diseases. The diverse biological activities of THIQ analogs, from anticancer and neuroprotective to antimicrobial, highlight the remarkable versatility of this privileged structure.
Future research in this area will likely focus on:
-
The development of more selective and potent THIQ analogs through structure-based drug design and combinatorial chemistry approaches.
-
The exploration of novel biological targets for THIQ derivatives.
-
The use of advanced drug delivery systems to improve the pharmacokinetic and pharmacodynamic properties of these compounds.
-
The investigation of combination therapies involving THIQ analogs to enhance therapeutic efficacy and overcome drug resistance.
By continuing to unravel the complex interplay between the structure and biological activity of tetrahydroisoquinoline analogs, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable class of compounds.
References
- Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.
- Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669–1730.
- Redda, K. K., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 26(15), 4585.
- Gangapuram, M., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Pharmaceuticals, 14(7), 659.
- Thakur, A., et al. (2008). Quantitative structure-activity relationship studies on 1-aryl-tetrahydroisoquinoline analogs as active anti-HIV agents.
- IC50 Values of against M. tuberculosis PtpB. (n.d.).
- Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-39.
- The IC50 values of anti-inflammatory activity, DPPH radical scavenging.... (n.d.).
- Computational Approaches to Develop Isoquinoline Based Antibiotics through DNA Gyrase Inhibition Mechanisms Unveiled through Antibacterial Evaluation and Molecular Docking. (n.d.).
- Faheem, et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1119-1147.
- Sayed, E. M., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Future Journal of Pharmaceutical Sciences, 10(1), 1-21.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12254-12287.
- Lu, G. L., et al. (2020). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 28(22), 115784.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitubercular, Cytotoxicity, and Computational Target Validation of Dihydroquinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 10. yeasenbio.com [yeasenbio.com]
The Endogenous Neuroprotectant: A Technical Guide to the Core Mechanisms of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous amine found in the mammalian brain that has garnered significant attention for its potent neuroprotective properties.[1] Unlike other tetrahydroisoquinolines, some of which are neurotoxic, 1MeTIQ displays a unique and complex mechanism of action that positions it as a promising candidate for therapeutic intervention in neurodegenerative disorders, particularly Parkinson's disease.[2] Notably, levels of 1MeTIQ have been found to be reduced in the brains of Parkinson's disease patients, suggesting a potential role in the disease's pathogenesis.[1] This in-depth technical guide provides a comprehensive overview of the core neuroprotective mechanisms of 1MeTIQ, supported by field-proven experimental insights and detailed protocols for its investigation. We will delve into its multifaceted actions, including monoamine oxidase inhibition, antioxidant effects, and modulation of glutamatergic excitotoxicity, providing a robust resource for researchers and drug development professionals in the field of neuropharmacology.
Introduction: The Significance of 1MeTIQ in Neuroprotection
Tetrahydroisoquinolines (TIQs) are a broad family of compounds, both naturally occurring and endogenously synthesized, with diverse biological activities.[3] Within this family, 1MeTIQ stands out for its neuroprotective profile. It is synthesized in the mammalian brain and has been detected in various brain regions of humans, monkeys, and rodents.[1] The inverse correlation between 1MeTIQ levels and the progression of Parkinson's disease underscores its potential as an endogenous defense molecule.[1] The primary hypothesis is that a decline in 1MeTIQ concentration contributes to the vulnerability of dopaminergic neurons to degeneration.[1] This guide will explore the scientific underpinnings of 1MeTIQ's neuroprotective effects, providing a detailed examination of its mechanisms and the methodologies used to elucidate them.
Core Neuroprotective Mechanisms of 1MeTIQ
The neuroprotective capacity of 1MeTIQ is not attributed to a single mode of action but rather a synergistic combination of multiple effects that collectively mitigate neuronal damage. These core mechanisms are centered around reducing oxidative stress, preventing excitotoxicity, and modulating dopamine metabolism.
Dual Inhibition of Monoamine Oxidase (MAO-A and MAO-B)
A pivotal aspect of 1MeTIQ's neuroprotective action is its reversible inhibition of both monoamine oxidase A (MAO-A) and MAO-B.[2] MAOs are key enzymes in the degradation of monoamine neurotransmitters, including dopamine. The oxidative deamination of dopamine by MAO is a significant source of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which contributes to oxidative stress in dopaminergic neurons.[1]
By inhibiting MAO, 1MeTIQ effectively reduces the catabolism of dopamine through this oxidative pathway. This action not only preserves dopamine levels but, more critically, curtails the production of harmful ROS.[2] Consequently, dopamine metabolism is shunted towards the catechol-O-methyltransferase (COMT)-dependent pathway, a less hazardous metabolic route.[4] This dual inhibition of MAO isoforms distinguishes 1MeTIQ from many selective MAO inhibitors and likely contributes to its broad neuroprotective efficacy.
Potent Antioxidant and Free Radical Scavenging Properties
Beyond its indirect antioxidant effect through MAO inhibition, 1MeTIQ is also a direct scavenger of free radicals.[2] It has been shown to effectively abolish the generation of hydroxyl radicals (•OH) resulting from dopamine oxidation via the Fenton reaction.[1] This intrinsic antioxidant capacity provides an additional layer of protection for dopaminergic neurons, which are particularly susceptible to oxidative stress due to the auto-oxidation of dopamine.
The structure of 1MeTIQ is believed to contribute to its ability to neutralize free radicals, thereby preventing lipid peroxidation, protein damage, and DNA oxidation, all of which are hallmarks of oxidative stress-induced neuronal death.[1]
Attenuation of Glutamatergic Excitotoxicity
Glutamate-mediated excitotoxicity is a major contributor to neuronal cell death in a variety of neurodegenerative conditions. Excessive activation of N-methyl-D-aspartate (NMDA) receptors leads to a massive influx of calcium (Ca²⁺), triggering a cascade of neurotoxic events. 1MeTIQ has been demonstrated to possess anti-glutamatergic properties.[3] It can prevent glutamate-induced cell death and the associated influx of Ca²⁺ in primary neuronal cultures.[3] Furthermore, in vivo microdialysis studies have shown that 1MeTIQ can prevent the kainate-induced release of excitatory amino acids in the rat frontal cortex.[3] This antagonism of the glutamatergic system is a crucial component of its neuroprotective arsenal, offering protection against a key pathway of neuronal damage.
Experimental Workflows for Investigating 1MeTIQ's Neuroprotection
The elucidation of 1MeTIQ's neuroprotective mechanisms has been made possible through a combination of in vitro and in vivo experimental models. This section provides detailed, step-by-step methodologies for key experiments.
In Vitro Assessment of Neuroprotection
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate primary neuronal cells or a relevant neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Pre-treat the cells with varying concentrations of 1MeTIQ for 1-2 hours.
-
Induction of Toxicity: Introduce a neurotoxin (e.g., rotenone, MPP⁺, or glutamate) to the wells, with and without 1MeTIQ. Include control wells with untreated cells and cells treated only with the neurotoxin.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).
-
This assay measures the activity of MAO-A and MAO-B by monitoring the oxidation of their respective substrates.
-
Principle: MAO-A and MAO-B catalyze the oxidation of specific substrates (e.g., kynuramine for MAO-A and benzylamine for MAO-B), leading to the formation of products that can be measured spectrophotometrically.[5]
-
Protocol:
-
Enzyme Preparation: Prepare mitochondrial fractions from rat or mouse brain tissue, or use commercially available recombinant human MAO-A and MAO-B.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), the MAO enzyme preparation, and varying concentrations of 1MeTIQ or a known inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
Pre-incubation: Pre-incubate the mixture for 15-20 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding the substrate (e.g., 50 µM kynuramine for MAO-A or 200 µM benzylamine for MAO-B).
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance over time at a specific wavelength (e.g., 316 nm for the formation of 4-hydroxyquinoline from kynuramine, or 250 nm for the formation of benzaldehyde from benzylamine) using a spectrophotometer with kinetic reading capabilities.[5]
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of 1MeTIQ. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Assessment of Neuroprotection
-
Rotenone-Induced Model: Rotenone, a pesticide that inhibits complex I of the mitochondrial electron transport chain, is used to induce parkinsonism in rodents.[6] Chronic administration of rotenone leads to dopaminergic neurodegeneration. 1MeTIQ can be administered prior to or concurrently with rotenone to assess its protective effects.[7]
-
1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ)-Induced Model: 1BnTIQ is an endogenous compound with neurotoxic properties that can induce parkinsonism.[8] Co-administration of 1MeTIQ with 1BnTIQ is a relevant model to study the neuroprotective effects against an endogenous neurotoxin.[8]
This technique allows for the in vivo sampling of neurotransmitters and their metabolites from the extracellular fluid of specific brain regions in freely moving animals.
-
Principle: A microdialysis probe with a semipermeable membrane is implanted into the target brain region (e.g., the striatum). The probe is perfused with an artificial cerebrospinal fluid (aCSF), and small molecules from the extracellular space diffuse across the membrane into the perfusate, which is then collected and analyzed.
-
Surgical Procedure for Probe Implantation (Rat Striatum):
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).
-
Place the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target coordinates for the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm from bregma).
-
Slowly lower the microdialysis probe to the desired depth (e.g., DV: -5.0 mm from the skull surface).[9]
-
Secure the probe to the skull using dental cement and anchor screws.
-
Allow the animal to recover from surgery for at least 24 hours before starting the microdialysis experiment.
-
-
Microdialysis and Sample Analysis:
-
Connect the implanted probe to a microinfusion pump and a fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[10]
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
Analyze the samples for dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[11]
-
Quantitative Data and Structure-Activity Relationships
The neuroprotective effects of 1MeTIQ have been quantified in various studies. For instance, in a rotenone-induced model of Parkinson's disease, treatment with 1MeTIQ significantly counteracted the fall in striatal dopamine concentration.[7]
| Experimental Model | Neurotoxin | 1MeTIQ Treatment | Observed Neuroprotective Effect | Reference |
| In vivo (Rat) | Rotenone (intracerebral) | 50 mg/kg i.p. daily for 21 days | Strongly reduced the fall of striatal dopamine concentration. | [7] |
| In vivo (Rat) | 1BnTIQ (chronic) | 25 and 50 mg/kg | Completely antagonized the 1BnTIQ-induced reduction in dopamine concentration in brain structures. | [8] |
| In vitro (Granular Cell Cultures) | Glutamate | Concentration-dependent | Prevented glutamate-induced cell death and ⁴⁵Ca²⁺ influx. | [3] |
Furthermore, studies on derivatives of 1MeTIQ have provided insights into its structure-activity relationship (SAR). For example, hydroxyl substitutions on the 1MeTIQ molecule have been shown to enhance its neuroprotective activity, suggesting that these derivatives may have even greater therapeutic potential.[12]
Future Directions and Therapeutic Potential
The multifaceted neuroprotective profile of 1MeTIQ makes it a compelling molecule for further investigation and therapeutic development. Future research should focus on:
-
Clinical Trials: Given the strong preclinical evidence, well-designed clinical trials are warranted to evaluate the safety and efficacy of 1MeTIQ or its optimized derivatives in patients with Parkinson's disease and other neurodegenerative disorders.
-
Pharmacokinetic and Pharmacodynamic Studies: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of 1MeTIQ is crucial for optimizing its delivery to the central nervous system and determining appropriate dosing regimens.
-
Elucidation of Downstream Signaling Pathways: While the primary mechanisms of action are becoming clearer, further research is needed to identify the downstream signaling cascades that are modulated by 1MeTIQ to exert its neuroprotective effects.
-
Development of Novel Derivatives: The promising results from SAR studies suggest that the development of novel 1MeTIQ analogs with enhanced potency, selectivity, and pharmacokinetic properties could lead to more effective neuroprotective agents.
References
-
1metiq, an Endogenous Compound Present in the Mammalian Brain Displays Neuroprotective, Antiaddictive and Antidepressant-Like Activity in Animal Models of theCentral Nervous System Disorders - Neuropsychiatry (London). (n.d.). Retrieved from [Link]
- Antkiewicz-Michaluk, L., et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(1), 145-158.
- Kim, J., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2713, 355-364.
- Antkiewicz-Michaluk, L., et al. (2014).
- Antkiewicz-Michaluk, L., et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(1), 145-158.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 524-548.
- Wąsik, A., et al. (2015). Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson's Disease. Neurotoxicity Research, 28(3), 244-254.
- Wąsik, A., et al. (2017). Multiple Administration of Endogenous Amines TIQ and 1MeTIQ Protects Against a 6-OHDA-Induced Essential Fall of Dopamine Release in the Rat Striatum: In Vivo Microdialysis Study. Neurotoxicity Research, 33(2), 345-355.
- Okuda, K., et al. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry Letters, 13(17), 2853-2855.
- Antkiewicz-Michaluk, L., et al. (2004). Protective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline against dopaminergic neurodegeneration in the extrapyramidal structures produced by intracerebral injection of rotenone. Journal of the Neurological Sciences, 217(1), 49-55.
- Okuda, K., et al. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry Letters, 13(17), 2853-2855.
- Wang, J., et al. (2005). Rapid Determination of Dopamine and Its Metabolites During in vivo Cerebral Microdialysis by Routine High Performance Liquid Chromatography With. Biomedical and Environmental Sciences, 18(4), 263-267.
- Baker, G. B., et al. (1996). Drug action (IC 50 values) on MAO A and MAO B activities. Journal of Neural Transmission, 103(11), 1325-1332.
- Antkiewicz-Michaluk, L., et al. (2014).
- El-Shamarka, M. E., et al. (2023). Neuroprotective and therapeutic effects of calcitriol in rotenone-induced Parkinson's disease rat model. Frontiers in Pharmacology, 14, 1186581.
- De Bundel, D., et al. (2011). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. Molecules, 16(1), 653-677.
- Cheer, J. F., et al. (2007). Detection and Quantification of Neurotransmitters in Dialysates. Current Protocols in Neuroscience, Chapter 7, Unit 7.2.
- Singh, S., et al. (2022). Neuroprotective Effect of Phloretin in Rotenone-Induced Mice Model of Parkinson's Disease: Modulating mTOR-NRF2-p62 Mediated Autophagy-Oxidative Stress Crosstalk. Antioxidants, 11(12), 2346.
-
Kehr, J. (2007). Implanting the microdialysis probe through a guide cannula into an... ResearchGate. Retrieved from [Link]
- Wąsik, A., et al. (2015). Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson's Disease. Neurotoxicity Research, 28(3), 244-254.
- Bou-Abdallah, J., et al. (2019). Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants. Phytomedicine, 52, 273-282.
- Wąsik, A., et al. (2015). Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson's Disease. Neurotoxicity Research, 28(3), 244-254.
- Jaquins-Gerstl, A., & Michael, A. C. (2009). Impact of Microdialysis Probes on Vasculature and Dopamine in the Rat Striatum: a Combined Fluorescence and Voltammetric Study. Analytical Chemistry, 81(18), 7753-7759.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneuropsychiatry.org [jneuropsychiatry.org]
- 4. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effect of Phloretin in Rotenone-Induced Mice Model of Parkinson’s Disease: Modulating mTOR-NRF2-p62 Mediated Autophagy-Oxidative Stress Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline against dopaminergic neurodegeneration in the extrapyramidal structures produced by intracerebral injection of rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Microdialysis Probes on Vasculature and Dopamine in the Rat Striatum: a Combined Fluorescence and Voltammetric Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. besjournal.com [besjournal.com]
- 12. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of the Brominated Tetrahydroisoquinoline Scaffold
An In-Depth Technical Guide to Brominated Tetrahydroisoquinolines: Synthesis, Biological Activity, and Drug Development Perspectives
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry and natural products chemistry.[1] As a core component of numerous isoquinoline alkaloids, the THIQ framework is widely distributed in nature and is foundational to many compounds with significant biological activities.[1][2] These activities span a wide range, including antitumor, antibacterial, antiviral, anti-inflammatory, and neuro-modulatory effects.[2][3][4] The versatility and inherent bioactivity of the THIQ structure make it a focal point for drug discovery and development.[5]
The introduction of a bromine atom onto the THIQ scaffold profoundly influences its physicochemical properties and biological profile. Bromine, as a halogen, can alter a molecule's lipophilicity, metabolic stability, and electronic distribution. More importantly, it can serve as a key interaction point with biological targets, often leading to enhanced potency and selectivity. Brominated THIQs are found in marine natural products and have been the subject of extensive synthetic efforts to explore their therapeutic potential.[6][7][8]
This guide provides a comprehensive technical overview of brominated tetrahydroisoquinolines for researchers, scientists, and drug development professionals. It delves into the principal synthetic methodologies, explores the diverse biological activities, elucidates critical structure-activity relationships (SAR), and provides detailed experimental protocols to empower further research in this promising area of medicinal chemistry.
Part 1: Core Synthetic Strategies
The synthesis of brominated THIQs can be approached through two primary strategies: direct bromination of a pre-formed THIQ core or, more commonly, the cyclization of a brominated precursor. The choice of strategy is dictated by the desired regiochemistry and the availability of starting materials.
Synthesis via Cyclization of Brominated Precursors
Building the THIQ ring from a brominated starting material offers superior control over the position of the halogen substituent. Two classical and powerful reactions dominate this field: the Pictet-Spengler and Bischler-Napieralski reactions.
First described in 1911, the Pictet-Spengler reaction is a cornerstone for THIQ synthesis.[1][2][9] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the THIQ ring.[10][11][12]
Causality and Mechanistic Insight: The reaction's success hinges on the nucleophilicity of the aromatic ring. The presence of electron-donating groups on the phenyl ring of the β-arylethylamine substrate enhances the rate and yield of the cyclization step.[10] The mechanism proceeds through the formation of a Schiff base (or iminium ion under acidic conditions), which is the key electrophile. The electron-rich aromatic ring then attacks this iminium ion to close the ring, followed by deprotonation to restore aromaticity.[11] When synthesizing brominated THIQs, a brominated phenylethylamine is used as the starting material.
Experimental Protocol: General Pictet-Spengler Synthesis of a 6-Bromo-THIQ Derivative
-
Reactant Preparation: In a round-bottom flask, dissolve the 3-bromo-phenylethylamine derivative (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane).
-
Aldehyde Addition: Add the desired aldehyde (1.1 eq) to the solution.
-
Acid Catalysis: Add a protic or Lewis acid catalyst (e.g., trifluoroacetic acid (TFA), HCl, or BF₃·OEt₂) dropwise at 0 °C. The choice of acid and solvent is critical and often requires optimization based on the substrate's reactivity.
-
Reaction Execution: Allow the mixture to warm to room temperature or heat to reflux (typically 40-100 °C) and stir for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification and Validation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel. The structure and purity of the final brominated THIQ product must be validated using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
The Bischler-Napieralski reaction is another widely used method for constructing the THIQ core, proceeding via a 3,4-dihydroisoquinoline intermediate.[2][13] This reaction involves the intramolecular cyclization of a β-arylethylamide using a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[14][15][16] The resulting dihydroisoquinoline is then reduced to the final tetrahydroisoquinoline.[2]
Causality and Mechanistic Insight: This reaction is an intramolecular electrophilic aromatic substitution.[13][15] The dehydrating agent activates the amide carbonyl, facilitating the formation of a key nitrilium ion intermediate.[13][16] This potent electrophile is then attacked by the electron-rich aromatic ring to effect cyclization.[15] Like the Pictet-Spengler reaction, electron-donating groups on the aromatic ring facilitate the ring-closure step.[15][16] The subsequent reduction of the C=N double bond in the dihydroisoquinoline intermediate, typically with sodium borohydride (NaBH₄), yields the THIQ scaffold.[2][17]
Experimental Protocol: General Bischler-Napieralski Synthesis and Subsequent Reduction
-
Step A: Cyclization to Dihydroisoquinoline
-
Reactant Preparation: Dissolve the N-acyl-β-(bromophenyl)ethylamine (1.0 eq) in a dry, inert solvent such as acetonitrile or toluene in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the dehydrating agent (e.g., POCl₃, 1.5-3.0 eq) dropwise.
-
Reaction Execution: After the addition is complete, heat the mixture to reflux (typically 80-110 °C) for 2-6 hours, monitoring the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with concentrated ammonium hydroxide or NaOH to pH > 10. Extract the product with an organic solvent (e.g., dichloromethane). Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo. The crude dihydroisoquinoline is often used directly in the next step.
-
-
Step B: Reduction to Tetrahydroisoquinoline
-
Reactant Preparation: Dissolve the crude 3,4-dihydroisoquinoline from the previous step in a protic solvent like methanol or ethanol.
-
Reduction: Cool the solution to 0 °C and add the reducing agent (e.g., NaBH₄, 1.5-2.0 eq) portion-wise, controlling the gas evolution.
-
Reaction Execution: Stir the mixture at room temperature for 1-4 hours until the starting material is consumed (monitored by TLC).
-
Workup and Validation: Quench the reaction by adding water or dilute HCl. Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography and validated by NMR and Mass Spectrometry.
-
Comparative Workflow of Key Synthetic Routes
The choice between the Pictet-Spengler and Bischler-Napieralski reactions often depends on the desired substitution pattern at the C1 position of the THIQ ring. The Pictet-Spengler reaction directly incorporates a substituent from the aldehyde component at C1, while the Bischler-Napieralski route typically yields an unsubstituted C1 after reduction, unless the acyl group is specifically designed.
Caption: Key synthetic pathways to brominated tetrahydroisoquinolines.
Part 2: Brominated THIQs from Marine Sources
The marine environment is a rich source of structurally unique and biologically active natural products, many of which are halogenated.[6][18] Marine sponges, in particular, produce a variety of brominated alkaloids.[8] These compounds often feature complex architectures and potent biological activities, serving as inspiration for synthetic chemists and drug discovery programs. For instance, oceanalin B, isolated from the marine sponge Oceanapia sp., is a rare example of a THIQ-containing sphingoid β-glycoside.[19] The isolation of such compounds underscores the chemical diversity available from marine organisms and highlights the potential for discovering novel brominated THIQ pharmacophores.[6][19]
Part 3: Biological Activities and Therapeutic Potential
Brominated THIQs exhibit a wide spectrum of pharmacological activities, making them attractive candidates for drug development. The bromine atom can enhance binding affinity to target proteins and improve pharmacokinetic properties.
Anticancer and Antitumor Activity
The THIQ scaffold is a component of several potent antitumor antibiotics.[1][20] Synthetic and natural brominated THIQs have demonstrated significant antiproliferative activity against various cancer cell lines.[7] For example, certain brominated quinoline derivatives, which can be derived from THIQs, show potent inhibitory effects against HeLa, C6, and HT29 cancer cell lines.[7] The mechanism of action often involves DNA interaction or the inhibition of key enzymes involved in cell proliferation. Substituted THIQs have also been investigated as potential therapeutic agents for breast cancer, acting as estrogen receptor antagonists or agonists.[21]
| Compound Class | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |
| Brominated Methoxyquinolines | C6, HeLa, HT29 | 5.45–9.6 µg/mL | [7] |
| Substituted THIQs | MCF-7 (Breast) | 0.01–0.93 µg/mL | [21] |
| Renieramycins (Marine THIQs) | Various | Potent Antitumor Profiles |
Antibacterial Activity
With the rise of antibiotic resistance, there is a pressing need for new antibacterial agents. Brominated natural products are a promising source of such compounds.[8] Brominated THIQ derivatives have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[8] For example, 5,8-disubstituted THIQ analogs have been synthesized and evaluated for their potent activity against Mycobacterium tuberculosis.[2]
Neurological Activity: NMDA Receptor Modulation
Tetrahydroisoquinolines are potent and selective modulators of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in synaptic plasticity, learning, and memory.[17] Dysfunction of NMDA receptors is implicated in numerous neurological and psychiatric disorders.[17] Specific THIQ analogs have been developed as subunit-selective positive allosteric modulators (PAMs) of NMDA receptors containing GluN2C and GluN2D subunits.[17][22] The most potent of these compounds have EC₅₀ values as low as 300 nM and show high selectivity over other receptor subtypes.[22]
Part 4: Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) is paramount for optimizing lead compounds in drug development. For brominated THIQs, SAR studies focus on how the position and number of bromine atoms, along with other substituents, influence biological potency and selectivity.
Key SAR Insights:
-
Position of Bromine: The location of the bromine atom on the aromatic ring is critical. For instance, in the development of NMDA receptor modulators, modifications to the aromatic "A" ring of the THIQ core dramatically impact subunit selectivity and potency.[17][23]
-
Stereochemistry: Biological activity is often stereospecific. For NMDA receptor modulators, the S-(-) enantiomer was found to be active at GluN2B, GluN2C, and/or GluN2D subunits, while the R-(+) enantiomer was only active at GluN2C/D subunits, demonstrating clear chiral discrimination by the receptor.[23]
-
Other Substituents: The interplay between the bromine atom and other functional groups dictates the overall activity. For example, in anticancer quinolines, converting a methoxy group to a hydroxyl group in conjunction with bromination significantly enhanced inhibitory potential. The combination of electron-donating or electron-withdrawing groups with bromine plays a vital role in modulating the biological potential.[24]
Caption: Logical flow of structure-activity relationship (SAR) studies.
Part 5: Future Perspectives and Conclusion
Brominated tetrahydroisoquinolines represent a rich and versatile class of compounds with significant therapeutic potential. The journey from synthetic methodology to clinical application is complex, but the foundation is strong. Future research should focus on several key areas:
-
Development of Novel Synthetic Methods: While classical methods are robust, the development of new catalytic and asymmetric syntheses will enable more efficient and selective access to complex brominated THIQs.
-
Exploration of New Biological Targets: The known activities of THIQs are extensive, but a systematic screening of brominated libraries against a wider range of biological targets could uncover novel therapeutic applications.
-
Marine Bioprospecting: Continued exploration of marine organisms will undoubtedly lead to the discovery of new, structurally diverse brominated THIQs with unique biological activities.[18]
-
Integrated Drug Design: Combining SAR insights with computational modeling and structural biology will accelerate the optimization of lead compounds, leading to the development of next-generation therapeutics with enhanced efficacy and safety profiles.
References
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
Kaur, G., & Singh, P. (2022). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Molecules, 27(15), 4936. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Acker, T. M., Bovic, M. P., et al. (2013). Synthesis and Structure Activity Relationship of Tetrahydroisoquinoline-based Potentiators of GluN2C and GluN2D Containing N-Methyl-D-Aspartate Receptors. Journal of Medicinal Chemistry, 56(13), 5351–5381. Available from: [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 15776-15805. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]
-
Kaur, G., & Singh, P. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. Available from: [Link]
-
IntechOpen. (2017). Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity and Synthesis. Available from: [Link]
-
Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. Available from: [Link]
-
D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 764. Available from: [Link]
-
Suntornwat, O., et al. (2021). Chemical Research on Antitumor Isoquinoline Marine Natural Products and Related Compounds. Chemical & Pharmaceutical Bulletin, 69(2), 155-177. Available from: [Link]
-
Köprülü, T. K., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. Available from: [Link]
-
ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Retrieved from [Link]
-
Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669-1730. Available from: [Link]
-
Acker, T. M., et al. (2017). The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. Journal of Medicinal Chemistry, 60(13), 5556-5585. Available from: [Link]
-
El-Demerdash, A., et al. (2019). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 17(5), 296. Available from: [Link]
-
Acker, T. M., et al. (2013). Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry, 56(13), 5351-5381. Available from: [Link]
-
Guglielmo, S., et al. (2016). Structure-Activity Relationship Studies on Tetrahydroisoquinoline Derivatives. Journal of Medicinal Chemistry, 59(14), 6729-6738. Available from: [Link]
-
OUCI. (n.d.). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
-
Gangapuram, M., et al. (2016). Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents. Anticancer Agents in Medicinal Chemistry, 16(10), 1271-1281. Available from: [Link]
-
The Role of Tetrahydroisoquinolines in Modern Drug Discovery. (n.d.). Retrieved from [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 15776-15805. Available from: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Available from: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Available from: [Link]
-
MDPI. (2021). Oceanalin B, a Hybrid α,ω-Bifunctionalized Sphingoid Tetrahydroisoquinoline β-Glycoside from the Marine Sponge Oceanapia sp.. Available from: [Link]
-
YouTube. (2023). Marine Natural Products in Drug Discovery. Retrieved from [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Biological Activities of Tetrahydroisoquinolines Derivatives [ouci.dntb.gov.ua]
- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. jk-sci.com [jk-sci.com]
- 11. name-reaction.com [name-reaction.com]
- 12. organicreactions.org [organicreactions.org]
- 13. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 14. Bischler-Napieralski Reaction [organic-chemistry.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 17. Synthesis and Structure Activity Relationship of Tetrahydroisoquinoline-based Potentiators of GluN2C and GluN2D Containing N-Methyl-D-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Unlocking New Frontiers in Drug Discovery: A Technical Guide to the Research Applications of 5-Bromo-1-methyl-THIQ
Introduction: The Untapped Potential of a Novel Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] These activities range from antitumor and antimicrobial to neuroprotective and anti-inflammatory effects.[3][4][5] The strategic placement of various substituents on the THIQ ring system allows for the fine-tuning of pharmacological properties, making it a fertile ground for drug discovery.
This guide focuses on a specific, yet largely unexplored, derivative: 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline (5-Bromo-1-methyl-THIQ) . While its parent compound, 5-bromo-1,2,3,4-tetrahydroisoquinoline, is recognized as a valuable pharmaceutical intermediate[6][7], the introduction of a methyl group at the C1-position and a bromine atom at the C5-position presents a unique combination of steric and electronic features that could unlock novel pharmacological activities.
This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining the potential research applications of 5-Bromo-1-methyl-THIQ. We will delve into its synthesis, propose key biological targets based on the known pharmacology of related THIQ analogs, and provide detailed, actionable experimental protocols to investigate these hypotheses. The overarching goal is to provide a comprehensive roadmap for elucidating the therapeutic potential of this promising molecule.
Chemical Synthesis and Characterization: Building the Foundation for Discovery
The synthesis of 5-Bromo-1-methyl-THIQ can be approached through established methods for constructing the THIQ core, primarily the Pictet-Spengler and Bischler-Napieralski reactions.[8][9] The choice of synthetic route will depend on the availability of starting materials and the desired scale of production.
Proposed Synthetic Pathway: Modified Pictet-Spengler Reaction
A logical and efficient approach to synthesize 5-Bromo-1-methyl-THIQ is through a modified Pictet-Spengler reaction. This method involves the condensation of a substituted β-phenylethylamine with an aldehyde, followed by acid-catalyzed cyclization.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed Pictet-Spengler synthesis of 5-Bromo-1-methyl-THIQ.
Step-by-Step Synthesis Protocol:
-
Imine Formation:
-
Dissolve 2-(4-bromophenyl)ethanamine in a suitable aprotic solvent (e.g., toluene or dichloromethane).
-
Add acetaldehyde dropwise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours to allow for the formation of the corresponding imine. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Pictet-Spengler Cyclization:
-
Cool the reaction mixture to 0°C.
-
Slowly add a strong acid catalyst (e.g., trifluoroacetic acid or concentrated sulfuric acid) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the cyclization should be monitored by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 5-Bromo-1-methyl-THIQ.
-
Characterization:
The identity and purity of the synthesized 5-Bromo-1-methyl-THIQ should be confirmed using standard analytical techniques:
| Analytical Technique | Expected Observations |
| ¹H NMR | Characteristic peaks for the aromatic, methyl, and tetrahydroisoquinoline ring protons. |
| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule. |
| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of 5-Bromo-1-methyl-THIQ. |
| FT-IR | Characteristic absorption bands for N-H and C-H bonds. |
| Purity (HPLC) | A single major peak indicating high purity (>95%). |
Hypothesized Biological Activities and Research Applications
Based on the extensive literature on substituted THIQs, we propose three primary areas of investigation for 5-Bromo-1-methyl-THIQ:
-
Monoamine Oxidase (MAO) Inhibition for Neurodegenerative Disorders:
-
Rationale: THIQ derivatives are known to exhibit MAO inhibitory activity.[10][11] MAO inhibitors are clinically used for the treatment of depression and Parkinson's disease.[10][11] The unique electronic and steric properties of 5-Bromo-1-methyl-THIQ may confer potent and selective inhibition of MAO-A or MAO-B.
-
Potential Application: Development of novel therapeutics for depression, Parkinson's disease, and other neurological disorders associated with MAO dysfunction.[10]
-
-
Neuroprotective Effects against Oxidative Stress:
-
Rationale: Some THIQ analogs, including 1-methyl-THIQ, have demonstrated neuroprotective properties by scavenging free radicals and antagonizing glutamatergic excitotoxicity.[12][13] The bromo- and methyl-substituents may enhance these properties.
-
Potential Application: Investigation as a lead compound for the treatment of neurodegenerative diseases characterized by oxidative stress, such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS).[14][15][16][17][18]
-
-
Anticancer Activity:
-
Rationale: Substituted THIQs have shown promise as anticancer agents, with some derivatives acting as estrogen receptor antagonists.[3] The 5-bromo-1-methyl substitution pattern could lead to novel interactions with cancer-related targets.
-
Potential Application: Screening against various cancer cell lines to identify potential antiproliferative activity and elucidate novel mechanisms of action.
-
Experimental Protocols for Investigating Biological Activity
To validate the hypothesized biological activities, a series of well-defined in vitro and cell-based assays are recommended.
Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay provides a high-throughput method to screen for MAO inhibitors.[10][11][19][20]
Workflow for MAO Inhibitor Screening:
Caption: High-throughput screening workflow for MAO inhibition.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 5-Bromo-1-methyl-THIQ in DMSO.
-
Perform serial dilutions to obtain a range of test concentrations.
-
Reconstitute recombinant human MAO-A and MAO-B enzymes in assay buffer.
-
Prepare the substrate solution (p-tyramine) and the detection reagent (containing a fluorescent probe and horseradish peroxidase).
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer, enzyme solution (MAO-A or MAO-B), and the test compound or control inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B) to each well.
-
Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the p-tyramine substrate.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction and add the detection reagent.
-
Incubate for an additional 10 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader (excitation ~530 nm, emission ~585 nm).
-
Calculate the percentage of MAO inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
In Vitro Neuroprotection Assay against H₂O₂-Induced Oxidative Stress
This cell-based assay evaluates the ability of 5-Bromo-1-methyl-THIQ to protect neuronal cells from oxidative damage.
Workflow for Neuroprotection Assay:
Caption: Workflow for assessing neuroprotective effects in vitro.
Detailed Protocol:
-
Cell Culture:
-
Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in appropriate media.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of 5-Bromo-1-methyl-THIQ for a predetermined pre-incubation period (e.g., 2-4 hours).
-
Induce oxidative stress by adding a cytotoxic concentration of hydrogen peroxide (H₂O₂) to the media.
-
Include control wells (untreated cells, cells treated with H₂O₂ alone, and cells treated with a known neuroprotective agent).
-
Incubate for 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the EC₅₀ value (the concentration of the compound that provides 50% protection).
-
Conclusion and Future Directions
5-Bromo-1-methyl-THIQ represents a novel and unexplored chemical entity with significant potential for drug discovery. Based on the well-established pharmacology of the tetrahydroisoquinoline scaffold, we have outlined a clear and actionable research plan to investigate its potential as a monoamine oxidase inhibitor, a neuroprotective agent, and an anticancer compound. The detailed synthetic and experimental protocols provided in this guide offer a solid foundation for researchers to embark on the exciting journey of elucidating the therapeutic promise of this molecule.
Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of 5-Bromo-1-methyl-THIQ for its identified biological targets. Furthermore, promising in vitro results should be followed by in vivo studies in relevant animal models to assess the compound's pharmacokinetic properties, safety profile, and therapeutic efficacy. The exploration of 5-Bromo-1-methyl-THIQ and its analogs could pave the way for the development of next-generation therapeutics for a range of debilitating diseases.
References
-
Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). Retrieved from [Link]
-
Grokipedia. (n.d.). Substituted tetrahydroisoquinoline. Retrieved from [Link]
-
BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]
-
MDPI. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents. Retrieved from [Link]
-
Research Square. (2024). Methodological approach to evaluating the neuroprotective effects of potential drugs. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Retrieved from [Link]
-
Preprints.org. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Retrieved from [Link]
-
ResearchGate. (2022). Methods for the synthesis of chiral 1‐substituted tetrahydroisoquinolines. Retrieved from [Link]
-
National Institutes of Health. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Some pharmaceutically relevant 1-substituted tetrahydroquinolines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
-
Leading Manufacturer in China. (n.d.). The Chemistry and Applications of 5-Bromo-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
-
Thieme. (2024). Multicomponent Synthesis of Tetrahydroisoquinolines. Retrieved from [Link]
-
Semantic Scholar. (2010). A General Methodology for the Enantioselective Synthesis of 1‐Substituted Tetrahydroisoquinoline Alkaloids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Multicomponent Reaction for the Synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines. Retrieved from [Link]
-
National Institutes of Health. (2025). Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity. Retrieved from [Link]
-
ACS Publications. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Retrieved from [Link]
-
Wikipedia. (n.d.). DOx. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DOx - Wikipedia [en.wikipedia.org]
- 6. This compound [myskinrecipes.com]
- 7. nbinno.com [nbinno.com]
- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 9. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 10. bioassaysys.com [bioassaysys.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. preprints.org [preprints.org]
- 18. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Monoamine Oxidase Inhibitor Screening Assay Kit(KA6215) | Abnova [abnova.com]
- 20. Monoamine Oxidase Assays [cellbiolabs.com]
Methodological & Application
Application Note: Structural Elucidation of Substituted Tetrahydroisoquinolines using 13C NMR Spectroscopy
<
For: Researchers, scientists, and drug development professionals.
Introduction
The tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif present in a vast array of natural products, pharmaceuticals, and synthetic compounds of significant biological importance. From potent alkaloids to novel therapeutic agents, the precise structural characterization of these molecules is paramount for understanding their function and advancing drug discovery efforts. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful and indispensable tool for the unambiguous structural elucidation of substituted THIQs. This application note provides a comprehensive guide to acquiring, interpreting, and leveraging 13C NMR data for this important class of compounds, blending theoretical principles with practical, field-proven protocols.
The Power of 13C NMR in THIQ Analysis
13C NMR spectroscopy provides a detailed fingerprint of the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal (peak) in the spectrum, and the position of this signal—its chemical shift (δ)—is exquisitely sensitive to the local electronic environment. This sensitivity is the key to its utility in analyzing substituted THIQs. The introduction of substituents at various positions on the aromatic or heterocyclic rings causes predictable and interpretable changes in the chemical shifts of the surrounding carbon atoms.
Factors influencing 13C chemical shifts in THIQs include:
-
Substitution on the Aromatic Ring: Electron-donating groups (e.g., -OCH3, -OH) will shield the attached and ortho/para carbons, causing their signals to shift upfield (to lower ppm values). Conversely, electron-withdrawing groups will deshield these carbons, resulting in a downfield shift (higher ppm).
-
Substitution at the C1 Position: The nature of the substituent at the C1 position significantly impacts the chemical shift of C1 itself, as well as the adjacent C8a and C3 carbons. The stereochemistry at this chiral center can also lead to distinct chemical shifts for diastereomers.
-
N-Substitution: Substitution on the nitrogen atom (N2) primarily affects the chemical shifts of the adjacent carbons, C1 and C3. The electronic nature of the substituent plays a crucial role here as well.
-
Solvent Effects: The choice of deuterated solvent can influence the chemical shifts, particularly for carbons near polar functional groups capable of hydrogen bonding.[1][2] It is crucial to be consistent with the solvent used for comparative studies.
Core Protocol: Acquiring High-Quality 13C NMR Data for a Substituted Tetrahydroisoquinoline
This protocol outlines a robust, self-validating methodology for obtaining high-quality 13C NMR spectra.
Part 1: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.
-
Determine Sample Quantity: For a standard 13C NMR experiment on a modern spectrometer (e.g., 400-600 MHz), aim for 20-50 mg of the purified substituted THIQ.[3] For more sensitive instruments or when sample is limited, smaller quantities can be used, but this will necessitate a longer acquisition time.
-
Choose an Appropriate Deuterated Solvent: Chloroform-d (CDCl3) is a common choice for many nonpolar to moderately polar organic compounds.[3] For more polar THIQs, dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4 (CD3OD) are suitable alternatives. The solvent should completely dissolve the sample.[3] A typical volume for a standard 5 mm NMR tube is 0.5-0.6 mL.[3][4]
-
Dissolution and Filtration:
-
Accurately weigh the sample into a clean, dry vial.
-
Add the chosen deuterated solvent (0.5-0.6 mL).
-
Gently vortex or sonicate the vial to ensure complete dissolution.[3]
-
Crucial Step: Filter the solution through a small plug of glass wool or a syringe filter packed in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4][5] This removes any particulate matter that can degrade the spectral quality.[4][5]
-
-
Internal Standard (Referencing):
-
For most organic solvents like CDCl3, the residual solvent peak can be used for referencing the 1H spectrum, and the 13C spectrum is referenced to the solvent peak (δ 77.16 ppm for CDCl3).
-
Alternatively, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (typically a drop of TMS in 5-10 mL of solvent to create a dilute stock).[3][5] TMS provides a reference signal at 0.00 ppm for both 1H and 13C spectra.[5]
-
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination.[3] Label the tube clearly with the sample identification.[6]
Part 2: NMR Spectrometer Setup and Data Acquisition
The following are general guidelines; specific parameters may vary depending on the instrument manufacturer and software.
-
Insert Sample and Lock: Place the NMR tube in a spinner turbine and insert it into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample. This is critical for obtaining sharp, well-resolved peaks.
-
Standard 13C Spectrum (Proton-Decoupled):
-
Experiment Type: Select a standard 1D 13C experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): Set a spectral width that encompasses all expected carbon signals, typically 0 to 220 ppm.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Start with 1024 scans and increase as needed to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point. For quantitative analysis, longer delays (5-7 times the longest T1) are necessary.
-
-
DEPT Experiments (for Multiplicity Information):
-
To distinguish between CH, CH2, and CH3 groups, run DEPT (Distortionless Enhancement by Polarization Transfer) experiments.[7][8][9][10]
-
DEPT-90: This experiment will only show signals for CH (methine) carbons.[8][9][11]
-
DEPT-135: This experiment shows CH and CH3 signals as positive peaks and CH2 signals as negative (inverted) peaks.[8][9][11]
-
Quaternary carbons (those with no attached protons) will be absent from both DEPT-90 and DEPT-135 spectra.[7][11]
-
Part 3: Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in a pure absorption mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).
-
Peak Picking and Integration: Identify all significant peaks and list their chemical shifts. While integration in standard 13C NMR is not typically quantitative, the relative intensities can provide some information.
-
Assignment: Correlate the peaks in the 13C, DEPT-90, and DEPT-135 spectra to assign the multiplicity of each carbon. Use this information, along with established chemical shift ranges and data from similar compounds, to assign each peak to a specific carbon in the THIQ structure. For complex structures, 2D NMR experiments like HSQC and HMBC are invaluable for definitive assignments.[12][13][14]
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the acquisition and analysis of 13C NMR data for substituted tetrahydroisoquinolines.
Caption: Workflow for 13C NMR analysis of THIQs.
Data Presentation: Characteristic 13C NMR Chemical Shifts
The following table provides a summary of approximate 13C NMR chemical shifts for the parent tetrahydroisoquinoline and the common substituted derivative, Salsolinol. These values serve as a useful starting point for spectral assignment.
| Carbon Atom | Tetrahydroisoquinoline (Unsubstituted)[15][16][17] (CDCl3) | Salsolinol (6,7-dihydroxy-1-methyl-THIQ)[18] (Solvent Dependent) | Expected Chemical Shift Range (ppm) | Multiplicity (from DEPT) |
| C1 | ~47.0 | ~50-55 | 45 - 60 | CH |
| C3 | ~42.5 | ~40-45 | 40 - 50 | CH2 |
| C4 | ~29.2 | ~25-30 | 25 - 35 | CH2 |
| C4a | ~134.9 | ~125-130 | 125 - 135 | C |
| C5 | ~128.8 | ~110-115 | 110 - 130 | CH |
| C6 | ~126.4 | ~115-120 | 110 - 145 | CH or C |
| C7 | ~126.1 | ~140-145 | 110 - 145 | CH or C |
| C8 | ~125.5 | ~110-115 | 110 - 130 | CH |
| C8a | ~134.1 | ~120-125 | 120 - 135 | C |
| 1-CH3 | N/A | ~20-25 | 15 - 30 | CH3 |
Note: Chemical shifts are approximate and can vary based on solvent and other substituents.
Causality of Substituent Effects on 13C NMR Spectra
Understanding the electronic effects of substituents is key to interpreting the 13C NMR spectra of THIQs. The diagram below illustrates how different types of substituents influence the chemical shifts of the carbon atoms in the THIQ core structure.
Caption: Substituent effects on 13C NMR chemical shifts.
Conclusion
13C NMR spectroscopy, particularly when combined with multiplicity-editing techniques like DEPT, is a cornerstone of structural analysis for substituted tetrahydroisoquinolines. By following a meticulous experimental protocol and applying a foundational understanding of how substituents influence chemical shifts, researchers can confidently determine the constitution and substitution patterns of these vital molecules. This application note serves as a practical guide for scientists in academic and industrial settings, enabling the robust and reliable characterization of novel THIQ derivatives.
References
-
University of Liverpool. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
University of Arizona. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
- Dizdar, M., et al. (2023). Synthesis and bioactivity of 1-substituted tetrahydroisoquinolines derived from phenolic aldehydes.
- Martinez, A., et al. (n.d.). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. PMC - PubMed Central - NIH.
- ResearchGate. (n.d.). Isoquinoline alkaloids: A 15N NMR and x-ray study. Part 2. Request PDF.
- Ibañez, A. F., et al. (1989). Synthesis and 1H‐, 13C‐NMR analysis of some substituted 1,2,3,4‐tetrahydroisoquinolines. Journal of Heterocyclic Chemistry.
- National Institutes of Health. (n.d.).
- Hughes, D. W., Holland, H. L., & Maclean, D. B. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54, 2252-2260.
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]
- ResearchGate. (n.d.). ¹³C NMR spectroscopy chemical shifts of tetrahydroquinoline species. Download Scientific Diagram.
-
SpectraBase. (n.d.). 1,2,3,4-Tetrahydroisoquinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- National Institutes of Health. (n.d.). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). PMC - PubMed Central.
- University of Regensburg. (n.d.). 13C NMR Spectroscopy.
- Beilstein Journals. (n.d.). Supporting Information One-step route to tricyclic fused 1,2,3,4- tetrahydroisoquinoline systems via the Castagnoli–Cushman pr.
- Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proc. Indian Acad. Sci. (Chem. Sci.), 93(2), 145-155.
- National Institutes of Health. (n.d.). Studies on the Alkaloids of the Bark of Magnolia officinalis: Isolation and On-line Analysis by HPLC-ESI-MSn.
- ResearchGate. (2025, August 5).
- University of York. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
- National Institutes of Health. (2021, March 15). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. PMC.
-
OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
-
Wikipedia. (n.d.). Salsolinol. Retrieved from [Link]
- Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- ResearchGate. (2025, August 8). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Request PDF.
- MDPI. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
-
YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
-
ETH Zurich. (n.d.). Structure Elucidation by NMR - NMR Service. Retrieved from [Link]
-
Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]
- MDPI. (n.d.). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias.
- IAEA. (2025, January 12). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline.
- TSI Journals. (n.d.).
- National Institutes of Health. (n.d.). Salsolinol. PubChem.
- Wikipedia. (n.d.). Norsalsolinol.
Sources
- 1. Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 7. che.hw.ac.uk [che.hw.ac.uk]
- 8. web.uvic.ca [web.uvic.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 11. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 15. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. spectrabase.com [spectrabase.com]
- 17. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 13C NMR spectrum [chemicalbook.com]
- 18. Salsolinol - Wikipedia [en.wikipedia.org]
HPLC purification of 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline
An Application Note and Protocol for the Preparative HPLC Purification of 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the purification of this compound, a key intermediate in pharmaceutical synthesis.[1] The protocol details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method, developed from analytical to preparative scale. We will explore the rationale behind critical methodological choices, including stationary phase selection, mobile phase optimization, and loading capacity studies. The objective is to equip researchers and drug development professionals with a validated, efficient, and scalable protocol for obtaining this compound at high purity (>98%).
Introduction: The Purification Challenge
This compound is a heterocyclic compound whose core structure is prevalent in a wide array of pharmacologically active molecules and natural products.[2] The presence of a chiral center at the C1 position, introduced by the methyl group, means that its biological activity can be enantiomer-dependent, making enantiomeric separation potentially crucial for downstream applications.[3]
Synthetic routes often yield a crude product containing impurities such as starting materials, reagents, and side-products (e.g., isomers or dehalogenated species).[4] Preparative HPLC is an indispensable tool for isolating the target compound at the high purity levels required for pharmaceutical development.[5][6][7] This guide provides the scientific framework and a step-by-step protocol for this purification workflow.
Analyte Physicochemical Properties & Methodological Implications
| Property | Value (Estimated) | Rationale & Impact on HPLC Method |
| Molecular Formula | C₁₀H₁₂BrN | The presence of the aromatic ring and bromine atom provides good UV absorbance for detection. |
| Molecular Weight | ~226.11 g/mol | A small molecule, well-suited for standard porous silica-based HPLC columns. |
| pKa (of secondary amine) | ~9.0 - 9.5 | The basic nitrogen will be protonated at acidic pH. An acidic mobile phase modifier (e.g., TFA, formic acid) is essential to ensure a single ionic state and prevent severe peak tailing. |
| LogP (Octanol-Water) | ~2.5 - 3.0 | The molecule has moderate hydrophobicity, making it an ideal candidate for reversed-phase (RP) chromatography using a C18 or similar stationary phase.[8] |
| UV λmax | ~220 nm, ~275 nm | The benzene ring provides chromophores for UV detection. 220 nm offers high sensitivity, while a higher wavelength can provide more selectivity against certain impurities. |
HPLC Method Development Strategy
Our strategy follows a logical progression from analytical method scouting to preparative scale-up, ensuring efficiency and success. The primary goal in preparative chromatography is to maximize throughput (productivity) while achieving the target purity and yield.[9]
Mode and Stationary Phase Selection
Choice: Reversed-Phase (RP) HPLC.
-
Causality: The molecule's moderate LogP value indicates sufficient retention on a hydrophobic stationary phase. RP-HPLC is a robust and widely understood technique, offering a vast selection of column chemistries.[8]
Choice: C18 Stationary Phase.
-
Causality: A C18 (octadecylsilane) column is the workhorse of RP-HPLC, providing strong hydrophobic retention. This is a logical starting point for method development. For halogenated compounds, phenyl or pentafluorophenyl (PFP) phases can sometimes offer alternative selectivity due to π-π interactions, and could be screened if C18 performance is suboptimal.[4][10]
Mobile Phase Optimization
Choice: Acetonitrile (ACN) and Water.
-
Causality: ACN is a common organic modifier in RP-HPLC. It typically provides sharp peaks and has a low viscosity, which results in lower backpressure compared to methanol.[11] Its UV cutoff is also low, making it suitable for detection at lower wavelengths.
Choice: Acidic Modifier (0.1% Trifluoroacetic Acid - TFA).
-
Causality: This is the most critical parameter for this compound. The basic nitrogen atom must be consistently protonated to exist as a single species (the conjugate acid). Without an acidic modifier, the analyte would interact with silanol groups on the silica support in both its neutral and protonated forms, leading to severe peak tailing. 0.1% TFA ensures a low pH (~2.0), fully protonating the amine and masking silanol activity, resulting in sharp, symmetrical peaks.
Experimental Protocols
Protocol 1: Analytical Method Development
Objective: To establish the optimal separation conditions (retention time, resolution) for this compound from its impurities on a small scale.
Materials & Equipment:
-
Analytical HPLC system with UV/PDA detector
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound (crude sample)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA)
-
Sample solvent: 50:50 ACN/Water
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water (v/v).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Sample Preparation:
-
Prepare a stock solution of the crude material at ~1 mg/mL in the sample solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Scouting Gradient):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: 220 nm
-
Gradient Program:
-
| Time (min) | % Mobile Phase B (ACN w/ 0.1% TFA) |
| 0.0 | 10 |
| 20.0 | 90 |
| 22.0 | 90 |
| 22.1 | 10 |
| 25.0 | 10 |
-
Analysis:
-
Analyze the resulting chromatogram to determine the retention time of the main peak and its resolution from adjacent impurities.
-
Adjust the gradient slope or switch to an isocratic method to optimize the separation, ensuring the main peak is well-resolved and elutes within a reasonable time.
-
Visualization: HPLC Purification Workflow
The overall process, from initial analysis to the final pure compound, can be visualized as follows:
Caption: Decision tree for optimizing the analytical method.
References
-
Welch, C. J., Henderson, D. W., Tschaen, D. M., & Miller, R. A. (2009). Preparative Chromatography with Extreme Productivity: HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development, 13(3), 621–624. [Link]
-
Kromasil. (n.d.). Basic methodology for method development in preparative HPLC. [Link]
-
Neue, U. D. (2005). Practical aspects of preparative HPLC in pharmaceutical development and production. LCGC North America, 23(10), 1034-1044. [Link]
-
Labcompare Editorial Staff. (2022). LABTips: Preparative HPLC for Purification Workflows. Labcompare. [Link]
-
Brown, W. D., & Gouliaev, A. H. (2002). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline. Organic Syntheses, 79, 83. [Link]
-
Wang, Y., et al. (2020). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules, 25(21), 5086. [Link]
-
Féjos, I., et al. (2024). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules, 30(x), 1125. [Link]
-
Knauer. (n.d.). Principles in preparative HPLC. University of Warwick. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12823199, 5-Bromo-1,2,3,4-tetrahydroisoquinoline. [Link]
-
Singh, M., & Singh, O. (2018). Methods for the synthesis of chiral 1-substituted tetrahydroisoquinolines. Tetrahedron, 74(38), 5217-5257. [Link]
-
Speciality Chemicals. (n.d.). The Chemistry and Applications of 5-Bromo-1,2,3,4-tetrahydroisoquinoline. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21865472, 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one. [Link]
-
Sugiura, M., et al. (2011). Synthesis of chiral 1-substituted tetrahydroisoquinolines by the intramolecular 1,3-chirality transfer reaction catalyzed by Bi(OTf)3. The Journal of Organic Chemistry, 76(7), 2102-2114. [Link]
-
Hobisch, M., et al. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Catalysts, 11(2), 273. [Link]
-
SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. [Link]
-
Welch, C. J., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. LCGC North America, 37(8), 532-541. [Link]
-
Al-Aani, H., & Al-Rekabi, M. (2012). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. Journal of Pharmaceutical Analysis, 2(1), 67-70. [Link]
-
Waters Corporation. (n.d.). Advanced Polymer Chromatography Reverse Phase Method for Polymer Additives Using Tetrahydrofuran and Evaporative Light Scattering Detection in Under Three Minutes per Sample. [Link]
-
HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. real.mtak.hu [real.mtak.hu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. warwick.ac.uk [warwick.ac.uk]
- 8. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 10. halocolumns.com [halocolumns.com]
- 11. labcompare.com [labcompare.com]
Use of 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline in neuroscience research
An in-depth guide for researchers, scientists, and drug development professionals on the potential applications of the novel compound 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline in neuroscience research.
Introduction: Unveiling a Novel Scaffold for Neuroscience Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with significant biological activities.[1] Within the central nervous system (CNS), THIQ derivatives have demonstrated a wide array of pharmacological effects, including neuroprotective, anti-addictive, and neuromodulatory actions, making them a fertile ground for the development of novel therapeutics for neurodegenerative and psychiatric disorders.[1][2]
This document focuses on This compound , a novel derivative that combines two key structural features with significant potential in neuroscience: the neuroprotective 1-methyl-THIQ core and a strategic bromo-substitution at the 5-position. While direct research on this specific compound is nascent, this guide synthesizes established knowledge of its constituent moieties to provide a strong rationale for its investigation and detailed protocols for its characterization in neuroscience research.
Scientific Rationale: A Synthesis of Neuroprotection and Medicinal Chemistry Strategy
The Neuroprotective Profile of the 1-Methyl-THIQ Moiety
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous amine found in the mammalian brain that has garnered significant interest as a potential therapeutic agent, particularly for Parkinson's disease.[2] Its neuroprotective properties are multifaceted and well-documented:
-
Broad-Spectrum Neuroprotection: 1MeTIQ has been shown to protect dopaminergic neurons from a variety of neurotoxins, including 1-methyl-4-phenylpyridinium (MPP+), 6-hydroxydopamine (6-OHDA), and rotenone, all of which are used to model Parkinson's disease in vitro and in vivo.[2][3] This protection is stereoselective, with the (R)-enantiomer often demonstrating greater efficacy.[3]
-
Modulation of Dopaminergic and Glutamatergic Systems: 1MeTIQ acts as an endogenous regulator of dopamine neurotransmission.[4] It can antagonize the rise in dopamine metabolism and glutamate release associated with excitotoxicity, suggesting a mechanism that goes beyond simple antioxidant activity.[5]
-
Antioxidant and Anti-inflammatory Properties: The neuroprotective effects of 1MeTIQ are linked to its ability to scavenge free radicals and potentially induce the expression of antioxidant enzymes.[3][5] Furthermore, related compounds have shown potent anti-inflammatory effects mediated by serotonin 5-HT2A receptors.
-
Blood-Brain Barrier Permeability: Studies have shown that 1MeTIQ readily crosses the blood-brain barrier and accumulates in the brain, a critical property for any CNS-active therapeutic.[6]
The Role of 5-Bromo Substitution in Modulating Bioactivity
The introduction of a halogen atom, such as bromine, into a drug candidate is a classic medicinal chemistry strategy to fine-tune its pharmacological profile.[7][8] A bromine substituent at the 5-position of the THIQ core could confer several advantages:
-
Enhanced Potency and Selectivity: The "heavy atom effect" of bromine can lead to stronger interactions with target receptors or enzymes through halogen bonding, potentially increasing potency.[9][10] Its specific placement on the aromatic ring can also influence selectivity for different receptor subtypes.
-
Modified Pharmacokinetics: Bromination can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. This can be used to optimize brain penetration and prolong the duration of action.[7]
-
Metabolic Stability: The C-Br bond is generally stable, and its presence can block sites of metabolism, leading to increased bioavailability and half-life.
By combining the established neuroprotective 1-methyl-THIQ scaffold with a 5-bromo substituent, This compound emerges as a compelling candidate for investigation as a novel neuroprotective agent.
Proposed Synthesis: The Pictet-Spengler Reaction
A plausible and efficient route to synthesize 1-substituted THIQs is the Pictet-Spengler reaction .[11][12][13] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.
Caption: Proposed synthetic workflow for this compound.
Application Notes & Protocols
Protocol 1: In Vitro Assessment of Neuroprotection Against Oxidative Stress
This protocol details a robust, cell-based assay to screen for the neuroprotective effects of this compound against a toxin that induces oxidative stress, a common pathological mechanism in neurodegenerative diseases.
Objective: To determine if this compound can protect human neuroblastoma cells (SH-SY5Y) from 6-hydroxydopamine (6-OHDA)-induced cell death.
Materials:
-
Human neuroblastoma SH-SY5Y cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (test compound)
-
6-hydroxydopamine (6-OHDA, neurotoxin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Experimental Workflow:
Caption: Step-by-step workflow for the in vitro neuroprotection assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow cells to adhere.
-
-
Compound Preparation and Pre-treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
After 24 hours of cell incubation, remove the old medium and add 100 µL of medium containing the different concentrations of the test compound.
-
Include a "vehicle control" group (medium with 0.1% DMSO) and a "toxin control" group (medium with 0.1% DMSO).
-
Incubate the plate for 1 hour. Causality Insight: This pre-incubation period allows the compound to enter the cells and potentially activate protective pathways before the toxic insult.
-
-
Toxin Exposure:
-
Prepare a fresh solution of 6-OHDA in culture medium.
-
Add the 6-OHDA solution to all wells except the "vehicle control" group to a final concentration known to induce ~50% cell death (e.g., 50-100 µM, to be determined by a preliminary dose-response experiment).
-
Incubate the plate for an additional 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
After the 24-hour toxin incubation, remove the medium from all wells.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. Mechanism Insight: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control group:
-
% Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the concentration of the test compound to generate a dose-response curve.
-
Data Presentation
Quantitative data should be summarized for clarity and easy interpretation.
| Treatment Group | Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| Vehicle Control | 0 | 1.25 | 0.08 | 100% |
| Toxin Control (6-OHDA) | 50 | 0.61 | 0.05 | 48.8% |
| Test Compound + 6-OHDA | 0.1 | 0.65 | 0.06 | 52.0% |
| Test Compound + 6-OHDA | 1 | 0.78 | 0.07 | 62.4% |
| Test Compound + 6-OHDA | 10 | 0.95 | 0.08 | 76.0% |
| Test Compound + 6-OHDA | 50 | 1.10 | 0.09 | 88.0% |
| Test Compound + 6-OHDA | 100 | 1.12 | 0.07 | 89.6% |
| (Note: Data presented is hypothetical and for illustrative purposes only.) |
References
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. Available from: [Link]
-
Kotake, Y., Tasaki, Y., Makino, Y., Ohta, S., & Hirobe, M. (2005). Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins. Brain Research, 1033(2), 143-150. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. Available from: [Link]
-
Ohta, S., Kohno, M., Makino, Y., Tachikawa, O., & Hirobe, M. (1995). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Journal of Neurochemistry, 65(6), 2583-2588. Available from: [Link]
-
Wikipedia. Pictet–Spengler reaction. Available from: [Link]
-
Name-Reaction.com. Pictet-Spengler reaction. Available from: [Link]
-
Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2009). 1-Methyl-1,2,3,4-tetrahydroisoquinoline antagonizes a rise in brain dopamine metabolism, glutamate release in frontal cortex and locomotor hyperactivity produced by MK-801 but not the disruptions of prepulse inhibition, and impairment of working memory in rat. Neurotoxicity Research, 16(4), 390-407. Available from: [Link]
-
Antkiewicz-Michaluk, L., Wąsik, A., & Michaluk, J. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1), 1-13. Available from: [Link]
-
Tasaki, Y., et al. (2010). Preventative effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives (N-functional group loading) on MPTP-induced parkinsonism in mice. Canadian Journal of Physiology and Pharmacology, 88(6), 635-641. Available from: [Link]
-
InnoSer. In vitro neurology assays. Available from: [Link]
-
Journal of Medical Science. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Available from: [Link]
-
InnoSer. In vitro neurodegeneration assays. Available from: [Link]
-
Antkiewicz-Michaluk, L., et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 864-874. Available from: [Link]
-
Springer Nature Experiments. Cell-Based Assays to Assess Neuroprotective Activity. Available from: [Link]
-
Innoprot. Alzheimer's Disease in vitro models. Available from: [Link]
-
PLOS One. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. Available from: [Link]
-
RSC Advances. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available from: [Link]
-
Niwa, T., Takeda, N., Yoshizumi, H., Tatematsu, A., Yoshida, M., & Nagatsu, T. (1991). Metabolism and penetration through blood-brain barrier of parkinsonism-related compounds. 1,2,3,4-Tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline. Journal of Chromatography B: Biomedical Sciences and Applications, 562(1-2), 437-444. Available from: [Link]
-
Khan, A., et al. (2023). Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model. Metabolic Brain Disease, 38(3), 859-870. Available from: [Link]
-
Acta Poloniae Pharmaceutica. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Available from: [Link]
-
Molecules. (2008). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Available from: [Link]
-
RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available from: [Link]
-
Pharmazie. (1996). Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. Available from: [Link]
-
International Journal of Scientific & Technology Research. (2019). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available from: [Link]
-
ResearchGate. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Available from: [Link]
-
Bioorganic & Medicinal Chemistry. (2008). New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins. Available from: [Link]
-
Wikipedia. Bromine. Available from: [Link]
-
Sci-Hub. A new synthesis of 1,2,3,4-tetrahydroisoquinolines. Available from: [Link]
-
Semantic Scholar. (2022). Introducing bromine in the molecular structure as a good strategy to the drug design. Available from: [Link]
-
Journal of Medical Science. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Available from: [Link]
-
MDPI. (2021). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Available from: [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Methyl-1,2,3,4-tetrahydroisoquinoline antagonizes a rise in brain dopamine metabolism, glutamate release in frontal cortex and locomotor hyperactivity produced by MK-801 but not the disruptions of prepulse inhibition, and impairment of working memory in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and penetration through blood-brain barrier of parkinsonism-related compounds. 1,2,3,4-Tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jms.ump.edu.pl [jms.ump.edu.pl]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 11. organicreactions.org [organicreactions.org]
- 12. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: The Strategic Use of Dopamine Receptor Ligand Intermediates in Neuroscience Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Introduction: The Central Role of the Dopaminergic System and the Power of Intermediates
The dopaminergic system is a critical neuromodulatory network in the central nervous system (CNS) that governs a vast array of physiological and behavioral processes, including motor control, motivation, reward, and cognitive function.[1][2] The actions of the neurotransmitter dopamine are mediated by a family of five G protein-coupled receptors (GPCRs), which are categorized into two main subfamilies: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors.[][4][5] This classification is based on their structural properties and their primary signaling mechanisms.[6] Given their central role, dysfunction in dopamine signaling is implicated in numerous neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, addiction, and depression.[1][7] Consequently, dopamine receptors are among the most intensively studied targets for therapeutic intervention.
The development of novel drugs targeting these receptors is a complex process that relies on a deep understanding of their structure-activity relationships (SAR). This is where dopamine receptor ligand intermediates play a pivotal role. These molecules are not typically the final, highly potent drug candidates but rather foundational chemical scaffolds. They serve as versatile starting points for the synthesis of compound libraries, enabling researchers to systematically explore how chemical modifications influence receptor affinity, selectivity, and functional activity.[8][9] Natural products often serve as an inspiration for these scaffolds due to their inherent biological relevance.[10][11] This guide provides a comprehensive overview of the application of these intermediates, detailing the theoretical basis and practical protocols for their characterization in the drug discovery pipeline.
Part I: Scientific Framework: Understanding Dopamine Receptor Signaling
Before utilizing a ligand intermediate, it is crucial to understand the biological system it is designed to probe. The differential signaling of the D1-like and D2-like receptor families is the basis for designing functional assays.
-
D1-like Receptors (D1, D5): These receptors are primarily coupled to the Gαs/olf G protein.[1][] Upon activation by an agonist, they stimulate the enzyme adenylyl cyclase (AC), leading to an increase in intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[4] This, in turn, activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets to modulate neuronal activity.[2]
-
D2-like Receptors (D2, D3, D4): Conversely, these receptors are coupled to the Gαi/o G protein.[] Agonist binding inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[6]
-
Alternative Signaling Pathways: Beyond the canonical G protein pathways, all dopamine receptors can signal through other mechanisms, such as the recruitment of β-arrestin.[2] This can lead to receptor desensitization and internalization, as well as the activation of distinct signaling cascades like the MAP kinase (ERK) pathway.[2] The discovery that ligands can selectively activate G protein or β-arrestin pathways (a concept known as "biased agonism") has opened new avenues for designing drugs with more specific effects and fewer side effects.[10]
This differential signaling provides a clear set of measurable outputs—such as cAMP levels or β-arrestin recruitment—to determine a ligand's functional effect (agonist, antagonist, or partial agonist) at a specific receptor subtype.
Part II: Application Protocols: From Binding Affinity to Functional Profile
The initial characterization of a novel compound derived from a ligand intermediate involves determining its affinity (how tightly it binds) and efficacy (what it does upon binding) for the target receptor(s).
Section 2.1: Characterizing Receptor Binding Affinity
Binding assays quantify the interaction between a ligand and a receptor. The most common format is a competition assay, where the novel (unlabeled) compound's ability to displace a known labeled ligand (a "radioligand" or "fluorescent probe") is measured.
This classic and robust method is the gold standard for determining binding affinity.[12]
Objective: To determine the inhibitory constant (Kᵢ) of a test compound at a specific dopamine receptor subtype.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., D2R in HEK293 or CHO cells).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor (e.g., [³H]-Spiperone or [³H]-Raclopride for D2-like receptors).
-
Test Compound: The novel compound derived from the intermediate, dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Competitor: A high concentration of a known, unlabeled ligand to determine non-specific binding (e.g., 10 µM Haloperidol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail & Vials.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
Step-by-Step Methodology:
-
Preparation: Thaw cell membranes on ice. Prepare serial dilutions of the test compound in assay buffer.
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Radioligand + Non-specific Competitor.
-
Competition: Radioligand + varying concentrations of Test Compound.
-
-
Incubation: Add cell membranes (e.g., 10-20 µg protein/well), radioligand (at a concentration near its Kₔ), and the appropriate compound/buffer to each well. Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filter using the cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Causality and Trustworthiness:
-
Why use membranes? This isolates the receptor from complex intracellular signaling, ensuring you are measuring a direct binding interaction.
-
Why the NSB control? The radioligand can stick to the filter or lipids in the membrane. The NSB control quantifies this noise, which must be subtracted to measure true receptor binding. This is a critical self-validating step.
-
Why rapid filtration? To prevent the bound radioligand from dissociating during the wash steps, preserving the equilibrium state.
Modern alternatives like Homogeneous Time-Resolved Fluorescence (HTRF) offer a non-radioactive, high-throughput method.[13]
Principle: An antibody or tag on the receptor (e.g., labeled with a Terbium cryptate donor) and a fluorescently labeled ligand (acceptor) are used. When the ligand binds to the receptor, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET). A test compound will compete with the fluorescent ligand, causing a decrease in the FRET signal.[13] This method is wash-free and easily automated.[14]
Section 2.2: Assessing Functional Activity
Once binding is confirmed, the next step is to determine the compound's functional effect.
Objective: To determine if a test compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on intracellular cAMP levels.
Materials:
-
Whole Cells: A cell line expressing the dopamine receptor of interest (e.g., CHO-D1 or HEK-D2).
-
Test Compound.
-
Reference Agonist: e.g., Dopamine or a known selective agonist.
-
Reference Antagonist: e.g., Haloperidol or a known selective antagonist.
-
cAMP Detection Kit: Commercially available kits based on HTRF, ELISA, or other principles.
-
Stimulation Buffer: Often a serum-free medium containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
Step-by-Step Methodology (Agonist Mode):
-
Cell Plating: Seed cells in a 96- or 384-well plate and grow overnight.
-
Compound Addition: Replace media with stimulation buffer containing serial dilutions of the test compound or reference agonist.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis & Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the cAMP response against the log concentration of the test compound and fit to a sigmoidal curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a full agonist.
Methodology (Antagonist Mode):
-
Pre-incubation: Pre-incubate the cells with serial dilutions of the test compound (potential antagonist).
-
Agonist Challenge: Add a fixed concentration of a reference agonist (typically its EC₈₀ concentration).
-
Incubation & Detection: Proceed as in agonist mode.
-
Data Analysis: The antagonist will cause a rightward shift in the agonist's dose-response curve. The data is used to calculate an antagonist's inhibitory constant (Kₑ or IC₅₀ ).
Part III: Data Interpretation and the Path Forward
The true power of using ligand intermediates is realized when data from a series of related compounds are compared to build a Structure-Activity Relationship (SAR).
Data Presentation: Summarizing SAR Data
The data generated from the protocols above can be summarized to provide a clear picture of a compound series' properties.
| Compound ID | Modification on Scaffold | D2R Binding (Kᵢ, nM) | D1R Binding (Kᵢ, nM) | D2R Selectivity (D1/D2) | D2R Functional Assay (EC₅₀, nM) | D2R Efficacy (% of Dopamine) |
| Intermediate-A | -H | 550 | >10,000 | >18 | >10,000 | 5% (Partial Agonist) |
| Compound-A1 | -Cl (para) | 25 | 8,500 | 340 | 150 | 95% (Full Agonist) |
| Compound-A2 | -OCH₃ (para) | 150 | >10,000 | >67 | 980 | 0% (Antagonist) |
| Compound-A3 | -F (meta) | 5 | 9,500 | 1900 | 35 | 102% (Full Agonist) |
Interpretation and Causality:
-
The unsubstituted Intermediate-A shows weak, partial agonist activity at D2 receptors.
-
Adding a para-chloro group (Compound-A1 ) dramatically increases binding affinity and converts the molecule into a potent, full agonist.
-
Replacing the chloro with a methoxy group (Compound-A2 ) maintains decent binding but abolishes all agonist activity, creating an antagonist. This highlights how a small change can flip the functional switch.
-
Moving a halogen to the meta position (Compound-A3 ) further enhances both binding affinity and functional potency, indicating a favorable interaction in the receptor's binding pocket at that position. This compound shows excellent selectivity over the D1 receptor.
This type of analysis, made possible by synthesizing a focused library from a common intermediate, is the core of medicinal chemistry and guides the design of the next generation of compounds.
The Drug Discovery Workflow: From Intermediate to Candidate
The characterization of a ligand intermediate and its derivatives is an early but critical phase in the drug discovery process. Promising compounds identified through these in vitro assays advance to more complex evaluations.
A key in vivo application for these ligands is in Positron Emission Tomography (PET) imaging.[15] A derivative of an intermediate can be radiolabeled (e.g., with ¹¹C or ¹⁸F) to create a PET tracer. This allows for the non-invasive visualization and quantification of dopamine receptors in the living brain, which is invaluable for confirming target engagement of a drug candidate and understanding disease pathology.[15][16]
Conclusion
Dopamine receptor ligand intermediates are far more than simple chemical precursors; they are essential strategic tools in modern neuroscience research and drug development. They provide the chemical foundation upon which systematic investigations of structure-activity relationships are built. By employing the robust binding and functional assay protocols detailed in this guide, researchers can effectively characterize derivatives of these intermediates to elucidate the molecular determinants of ligand recognition and receptor activation. This rational, iterative process of design, synthesis, and characterization is fundamental to the discovery of novel, selective, and potent therapeutics for a wide range of debilitating CNS disorders.
References
-
Barbu, A. C., Stoleru, S., Zugravu, A., Poenaru, E., & Fulga, I. (n.d.). Dopamine receptor signaling pathways and associated diseases. ResearchGate. Retrieved from [Link][1]
-
Beaulieu, J. M., & Gainetdinov, R. R. (2011). Dopamine Signaling in reward-related behaviors. Frontiers in Behavioral Neuroscience. Retrieved from [Link]
-
Wikipedia. (n.d.). Dopamine receptor. Retrieved from [Link][2]
-
St-Onge, S., & An, D. (2023). Biochemistry, Dopamine Receptors. StatPearls - NCBI Bookshelf. Retrieved from [Link][4]
-
Splettstoesser, F. (2012). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. Retrieved from [Link][6]
-
Carli, M., & Kolachalam, S. (2021). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology. Retrieved from [Link][5]
-
Allikalt, A., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. PubMed Central. Retrieved from [Link][17]
-
Kelley, M. C., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. PMC - NIH. Retrieved from [Link][18]
-
Skinbjerg, M., et al. (2013). Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction?. NIH. Retrieved from [Link][15]
-
Moresco, R. M., et al. (1999). Effects of Dopamine on the in Vivo Binding of Dopamine D2 Receptor Radioligands in Rat Striatum. PubMed. Retrieved from [Link][16]
-
NIH Molecular Libraries Program. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports - NCBI Bookshelf. Retrieved from [Link][19]
-
BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link][13]
-
National Institute on Drug Abuse. (2023). Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders. Retrieved from [Link][8]
-
Schöffmann, A., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. Retrieved from [Link][20]
-
Drakopoulos, A., et al. (2020). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. PubMed Central. Retrieved from [Link][9]
-
Agboso, M. A., et al. (2021). Natural Product-Inspired Dopamine Receptor Ligands. PMC - PubMed Central. Retrieved from [Link][10]
-
Shonberg, J., et al. (2013). Synthesis, functional and binding profile of (R)-apomorphine based homobivalent ligands targeting the dopamine D2 receptor. MedChemComm (RSC Publishing). Retrieved from [Link][21]
-
Agboso, M. A., et al. (2021). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry. Retrieved from [Link][11]
-
Schöffmann, A., et al. (2022). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. MDPI. Retrieved from [Link][7]
-
Zhang, J., & Yao, Y. (2012). Update 1 of: Recent Progress in Development of Dopamine Receptor Subtype-Selective Agents: Potential Therapeutics for Neurological and Psychiatric Disorders. Chemical Reviews. Retrieved from [Link][22]
-
Chavera, T. A., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry. Retrieved from [Link][23]
-
Basith, S., et al. (2018). A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. PMC - NIH. Retrieved from [Link][24]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 4. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. mdpi.com [mdpi.com]
- 8. Available Technologies - NCI [techtransfer.cancer.gov]
- 9. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Receptor-Ligand Binding Assays [labome.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. revvity.com [revvity.com]
- 15. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of dopamine on the in vivo binding of dopamine D2 receptor radioligands in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis, functional and binding profile of (R)-apomorphine based homobivalent ligands targeting the dopamine D2 receptor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Central Nervous System Agents
Authored by: A Senior Application Scientist
Introduction: The Synthetic Chemist's Crucial Role in Neuroscience
The development of therapeutic agents for Central Nervous System (CNS) disorders, such as Alzheimer's disease, depression, and epilepsy, represents one of the most formidable challenges in modern drug discovery.[1][2][3] The intricate and highly protected nature of the brain and spinal cord demands a sophisticated approach to molecular design and synthesis.[4][5] At the heart of this endeavor lies the medicinal chemist, who must not only craft molecules with high potency and selectivity for their intended biological target but also imbue them with a unique set of physicochemical properties to navigate the biological labyrinth of the CNS.[6][7]
This guide provides an in-depth exploration of the synthetic strategies and protocols pivotal to the creation of CNS agents. It moves beyond mere procedural descriptions to elucidate the underlying principles that govern the design choices, purification methodologies, and analytical validations essential for advancing a compound from a laboratory curiosity to a potential therapeutic candidate.
The Blood-Brain Barrier: The Gatekeeper of the CNS
The primary obstacle in CNS drug development is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system.[1][4][5] This barrier protects the brain from harmful substances but also blocks the entry of more than 98% of small-molecule drugs.[1] Therefore, the ability to design molecules capable of penetrating the BBB is a paramount challenge.[4][8]
Several key factors, which must be co-optimized during the synthesis and lead optimization phases, govern a molecule's ability to cross the BBB:
-
Lipophilicity: Moderately lipophilic compounds are more likely to passively diffuse across the lipid-rich membranes of the BBB. This is often quantified by the octanol-water partition coefficient (LogP).[9]
-
Molecular Weight (MW): Successful CNS drugs generally have a lower molecular weight, typically under 400-600 Da, to facilitate passive diffusion.[1][9]
-
Polar Surface Area (PSA): PSA, a measure of a molecule's polar atoms, is a strong predictor of BBB penetration. A lower PSA (typically <60–70 Ų) is desirable to minimize hydrogen bonding interactions with the BBB.[10][11]
-
Hydrogen Bonding: The number of hydrogen bond donors (HBD) and acceptors (HBA) significantly impacts BBB permeability. Reducing these is a common strategy in CNS drug design.[9][12]
-
Active Efflux: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump foreign substances out of the brain.[13] A critical task for the medicinal chemist is to design molecules that are not substrates for these transporters.[11]
The interplay of these properties dictates a molecule's brain exposure. The following diagram illustrates the key considerations for a synthetic chemist aiming to achieve BBB penetration.
Caption: Key physicochemical properties guiding the synthesis of CNS drug candidates.
Core Synthetic Strategies in CNS Drug Development
Medicinal chemistry is the art and science of designing and synthesizing biologically active molecules.[6][7] In the context of CNS agents, this involves a multi-parameter optimization process where potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties are simultaneously refined.[9]
| Property | Guideline for CNS Drugs | Rationale |
| Molecular Weight (MW) | < 450 g/mol | Enhances passive diffusion across the BBB.[11] |
| Lipophilicity (cLogP) | < 5 | Balances solubility and membrane permeability.[11] |
| Polar Surface Area (PSA) | < 60-70 Ų | Reduces hydrogen bonding capacity, aiding BBB transit.[11] |
| H-Bond Donors (HBD) | < 3 | Minimizes interactions that hinder membrane crossing.[11] |
| H-Bond Acceptors (HBA) | < 7 | Minimizes interactions that hinder membrane crossing.[11] |
| Basic pKa | 7.5 - 10.5 | A basic nitrogen can be protonated, increasing solubility, but the neutral form is needed for BBB crossing.[11] |
Table 1: Widely accepted physicochemical guidelines for designing CNS drug candidates.[11]
Causality Behind Experimental Choices:
-
Reducing Hydrogen Bonds: A common synthetic strategy is the bioisosteric replacement of polar functional groups (e.g., -OH, -NH2) with less polar groups (e.g., -F, -OMe) that maintain or improve biological activity while enhancing BBB permeability.[10] For example, replacing a hydroxyl group with a fluorine atom can block metabolic oxidation and reduce hydrogen bonding potential without significantly altering molecular size.
-
Modulating Lipophilicity: While high lipophilicity can improve membrane permeability, it can also lead to issues like poor solubility, high plasma protein binding, and non-specific toxicity. Chemists must therefore fine-tune lipophilicity into an optimal range, often by strategically adding or removing alkyl or aryl groups.
-
Conformational Constraint: Introducing conformational rigidity into a molecule (e.g., by incorporating rings) can pre-organize the molecule into its bioactive conformation. This can increase potency and selectivity, and by reducing the number of rotatable bonds and potentially lowering PSA, it can also improve brain penetration.[10]
The overall workflow from initial concept to a purified, characterized compound is an iterative cycle of design, synthesis, and testing.
Caption: General workflow for CNS drug synthesis, purification, and analysis.
Protocol: Synthesis of a Representative CNS Agent Scaffold
This section provides a generalized, step-by-step protocol for the synthesis of a hypothetical N-aryl piperidine derivative, a common scaffold in CNS drug discovery due to its presence in numerous successful drugs. This protocol is designed to be self-validating by including in-process checks and clear endpoints for purification and analysis.
Objective: To synthesize and purify 1-(4-fluorobenzyl)-4-phenylpiperidin-4-ol as a representative CNS-active scaffold.
Reaction Scheme: (Phenylmagnesium bromide reacts with 1-(4-fluorobenzyl)piperidin-4-one in a Grignard reaction to yield the target tertiary alcohol).
Materials and Reagents:
-
1-(4-fluorobenzyl)piperidin-4-one
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Anhydrous Ammonium Chloride (NH4Cl) solution (saturated)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Step 1: Preparation of Grignard Reagent (Phenylmagnesium Bromide)
Rationale: The Grignard reaction is a robust and widely used C-C bond-forming reaction. The use of anhydrous solvents is critical, as Grignard reagents react violently with water.
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine to help initiate the reaction.
-
Reagent Addition: Dissolve bromobenzene in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium.
-
Reaction: Once the reaction initiates (indicated by bubbling and heat), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the grey, cloudy mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
Step 2: Grignard Addition to Ketone
Rationale: The nucleophilic carbon of the Grignard reagent will attack the electrophilic carbonyl carbon of the piperidinone to form a tertiary alcohol. The reaction is performed at low temperature to control reactivity and minimize side reactions.
-
Substrate Preparation: In a separate flame-dried flask under nitrogen, dissolve 1-(4-fluorobenzyl)piperidin-4-one in anhydrous diethyl ether.
-
Cooling: Cool the ketone solution to 0 °C using an ice bath.
-
Addition: Add the prepared phenylmagnesium bromide solution dropwise to the cooled ketone solution via cannula or dropping funnel.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
Step 3: Reaction Quench and Work-up
Rationale: The reaction is "quenched" by adding a proton source to neutralize the magnesium alkoxide intermediate. A saturated NH4Cl solution is a mild choice that avoids strongly acidic conditions which could cause side reactions.
-
Quenching: Slowly and carefully add saturated aqueous NH4Cl solution to the reaction mixture at 0 °C to quench any unreacted Grignard reagent and protonate the alkoxide.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification and Analysis of the Final Compound
Purification is a critical step to ensure that the biological activity observed is due to the target compound and not impurities.[14][15] For CNS agents, high purity is essential as even minor impurities could have off-target effects or be toxic.
Protocol: Purification by Column Chromatography
Rationale: Flash column chromatography is a standard technique for purifying organic compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (solvent system).[2][14]
-
Column Packing: Prepare a silica gel column using a slurry method with a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). Gradually increase the polarity of the mobile phase (gradient elution) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid product.
| Purification Technique | Principle | Best Suited For |
| Crystallization | Differential solubility of the compound and impurities in a solvent system. | Crystalline solids; final purification step to achieve high purity.[14][16] |
| Preparative HPLC | Separation based on polarity using a high-pressure liquid chromatograph. | Small to medium scale purification; separation of closely related compounds.[2][17] |
| Distillation | Separation of liquids with different boiling points. | Volatile compounds or removal of high-boiling solvents.[18] |
Table 2: Common purification techniques for Active Pharmaceutical Ingredients (APIs).
Protocol: Analytical Characterization
Rationale: Rigorous analytical characterization is required to confirm the structure and purity of the synthesized compound. This is a non-negotiable step for ensuring the reliability and reproducibility of subsequent biological data.
-
Structure Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure, proton environments, and carbon backbone.
-
Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to confirm the exact molecular weight and elemental formula.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): Use a calibrated HPLC method with a UV detector to determine the purity of the final compound, typically aiming for >95% for initial biological screening.[17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm that the major peak in the chromatogram corresponds to the mass of the target compound.
-
Conclusion
The synthesis of central nervous system agents is a highly specialized field that sits at the intersection of synthetic organic chemistry, pharmacology, and computational science. Success hinges on a deep, mechanistic understanding of not only the chemical reactions used to construct the molecule but also the complex biological barriers the molecule must overcome. By integrating rational design principles focused on BBB penetration with robust synthetic protocols and rigorous purification and analytical validation, researchers can effectively create and optimize novel drug candidates to address the vast unmet medical needs in neuroscience.
References
-
Charles River. (2022). Medicinal Chemistry. YouTube. [Link]
-
Drug Discovery World (DDW). (2023). The future of CNS drug development: signs of real progress. [Link]
-
Symeres. (2023). What are the challenges of developing CNS-active drugs?. [Link]
-
Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553. [Link]
-
Veeprho. (n.d.). Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. [Link]
-
Simbec-Orion. (2024). Challenges and Opportunities in CNS Drug Development. [Link]
-
Di Mola, A., Colucci, M. A., & Cavalli, A. (2018). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience, 12, 49. [Link]
-
ResearchGate. (n.d.). Case Studies of CNS Drug Optimization-Medicinal Chemistry and CNS Biology Perspectives. [Link]
-
Rankovic, Z. (2015). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry, 58(6), 2584–2608. [Link]
-
Sapa, J., et al. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Molecules, 20(3), 3675-3702. [Link]
-
Logsdon, A. F., et al. (2022). Drug Delivery Challenges in Brain Disorders across the Blood–Brain Barrier: Novel Methods and Future Considerations for Improved Therapy. International Journal of Molecular Sciences, 23(23), 15096. [Link]
-
ADMET and DMPK. (2023). Advancing through the blood-brain barrier: mechanisms, challenges and drug delivery strategies. [Link]
-
Godyń, J., et al. (2023). Mechanochemical Synthesis Method for Drugs Used in the Treatment of CNS Diseases under PTC Conditions. Molecules, 28(14), 5521. [Link]
-
Raggi, M. A., et al. (2000). A Rapid LC Method for the Identification and Determination of CNS Drugs in Pharmaceutical Formulations. Journal of Pharmaceutical and Biomedical Analysis, 23(1), 161-167. [Link]
-
Wipf, P. (2004). Modern Synthetic Approaches to Drug Discovery. University of Pittsburgh. [Link]
-
Zamann Pharma Support GmbH. (n.d.). API Purification. [Link]
-
McGlone, T., et al. (2021). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Organic Process Research & Development, 25(6), 1347-1358. [Link]
-
Pharmaceutical Technology. (2015). API Purification. [Link]
- Rankovic, Z. (2012). Medicinal Chemistry Challenges in CNS Drug Discovery. In Royal Society of Chemistry.
-
MDPI. (n.d.). Special Issue : Recent Advances in Central Nervous System Drug Discovery. [Link]
-
ResearchGate. (n.d.). Bioanalytical Strategies to De‐risk CNS Drug Discovery for Novel Chemical Modalities. [Link]
-
El-Gindy, A., et al. (2020). Simultaneous Determination of Drugs Affecting Central Nervous System (CNS) in Bulk and Pharmaceutical Formulations Using Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS). Journal of AOAC International, 103(4), 1018-1028. [Link]
-
Steeron. (2023). Role of Medicinal Chemistry in Modern Drug Discovery. [Link]
-
Advion Interchim Scientific. (n.d.). High-Throughput Purification of Five Over-the-Counter & Prescription Drug Compounds by Reverse-Phase Preparative LC-MS. [Link]
-
Chen, S., Luo, D., & Xue, W. (2025). Molecular Generation for CNS Drug Discovery and Design. ACS Chemical Neuroscience, 16(7), 1247-1250. [Link]
-
ResearchGate. (n.d.). EDITORIAL: Synthesis and CNS Activity of Medicinal Important Heterocyclic Compounds. [Link]
-
ResearchGate. (n.d.). (PDF) Central Nervous System Agentsin Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Rapid screening for 61 central nervous system drugs in plasma using weak cation exchange solid-phase extraction and high performance liquid chromatography with diode array detection. [Link]
-
Bentham Science. (n.d.). Central Nervous System Agents in Medicinal Chemistry. [Link]
-
Frontiers. (n.d.). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. [Link]
-
Li, Y., et al. (2022). CNSMolGen: A Bidirectional Recurrent Neural Network-Based Generative Model for De Novo Central Nervous System Drug Design. Journal of Chemical Information and Modeling, 62(15), 3561–3571. [Link]
-
Chen, Y., & Liu, L. (2018). Current approaches to enhance CNS delivery of drugs across the brain barriers. Drug Delivery, 25(1), 1458–1467. [Link]
-
Ghose, A. K., et al. (2012). Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. ACS Chemical Neuroscience, 3(1), 50–68. [Link]
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. Biomolecules | Special Issue : Recent Advances in Central Nervous System Drug Discovery [mdpi.com]
- 4. What are the challenges of developing CNS-active drugs? [synapse.patsnap.com]
- 5. simbecorion.com [simbecorion.com]
- 6. m.youtube.com [m.youtube.com]
- 7. steeronresearch.com [steeronresearch.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. API Purification - Zamann Pharma Support GmbH [zamann-pharma.com]
- 15. advion.com [advion.com]
- 16. mdpi.com [mdpi.com]
- 17. A rapid LC method for the identification and determination of CNS drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmtech.com [pharmtech.com]
Navigating the Chemistry of 5-Bromo-1-methyl-THIQ: A Guide for Advanced Synthesis
For the pioneering researcher in neuropharmacology and medicinal chemistry, the synthesis and application of novel molecular scaffolds are the cornerstones of discovery. Among the vast constellation of heterocyclic compounds, 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline (5-Bromo-1-methyl-THIQ) emerges as a pivotal intermediate. Its strategic bromination at the 5-position and the presence of a methyl group at the 1-position offer a versatile platform for the elaboration into complex, biologically active molecules, particularly those targeting the central nervous system, such as dopamine receptor ligands.[1]
This document serves as a comprehensive guide, moving beyond a standard Material Safety Data Sheet (MSDS) to provide in-depth application notes and protocols. It is designed to empower researchers, scientists, and drug development professionals with the technical insights and safety protocols necessary for the confident and effective use of this valuable synthetic building block.
Section 1: Compound Profile and Safety Imperatives
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂BrN | [1] |
| Molecular Weight | 226.11 g/mol | [1] |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Storage | Room temperature | [1] |
Hazard Identification and GHS Classification (Inferred)
Based on data for analogous compounds like 5-Bromo-1,2,3,4-tetrahydroisoquinoline, the following GHS classifications are anticipated.[2][3] It is crucial to handle 5-Bromo-1-methyl-THIQ with the assumption that it possesses these hazards until definitive data becomes available.
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][3]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[3]
Pictograms:
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
First Aid Measures: A Proactive Approach
In the event of exposure, immediate and appropriate action is critical. The following first aid measures are recommended based on the potential hazards of similar compounds.[4][5]
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]
Handling and Storage Protocol
Prudent laboratory practice dictates a stringent protocol for the handling and storage of reactive chemical intermediates.
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][5] Ensure that eyewash stations and safety showers are readily accessible.[6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[7]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If working outside a fume hood or with fine powders, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] Keep away from strong oxidizing agents and strong acids.[4]
Section 2: Application in Medicinal Chemistry - Synthesis of a Dopamine Receptor Ligand
The true utility of 5-Bromo-1-methyl-THIQ lies in its application as a versatile intermediate. The bromine atom serves as a synthetic handle for introducing molecular diversity, most notably through palladium-catalyzed cross-coupling reactions.[8] This allows for the construction of novel compounds with potential therapeutic applications.
The following protocol outlines a representative synthetic workflow for the preparation of a hypothetical dopamine receptor ligand, illustrating the practical application of 5-Bromo-1-methyl-THIQ in a drug discovery context.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of 5-Bromo-1-methyl-THIQ with a boronic acid to introduce a new aryl group, a common strategy in the synthesis of CNS-active compounds.
Objective: To synthesize a novel N-aryl-1,2,3,4-tetrahydroisoquinoline derivative.[9]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 5-Bromo-1-methyl-THIQ (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture to the flask.
-
Catalyst Addition: Add the palladium catalyst (0.05 equivalents) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the final product by NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.
Workflow Diagram: Synthesis of a Dopamine Receptor Ligand
The following diagram illustrates the synthetic workflow described above.
Caption: Antagonism of the dopamine D2 receptor signaling pathway.
By understanding the synthesis, handling, and potential applications of 5-Bromo-1-methyl-THIQ, researchers are well-equipped to leverage this compound in the pursuit of novel therapeutics. Adherence to rigorous safety protocols is paramount to ensuring a safe and productive research environment.
References
-
MySkinRecipes. This compound. [Link]
-
The Chemistry and Applications of 5-Bromo-1,2,3,4-tetrahydroisoquinoline. [Source Name]. [Link]
-
Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro-. [Link]
-
PubChem. 5-Bromo-1,2,3,4-tetrahydroisoquinoline. [Link]
-
Glas, C., et al. A Short Approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines via a Reductive Amination/Palladium-Catalyzed Ethoxyvinylation/Reductive N-Alkylation Sequence. [Link]
-
PubChem. 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one. [Link]
-
International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]
-
RSC Medicinal Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. 5-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 12823199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one | C9H8BrNO | CID 21865472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. nbinno.com [nbinno.com]
- 9. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols for the Safe Handling and Storage of Brominated Isoquinolines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and storage of brominated isoquinolines. This document synthesizes technical data with field-proven safety protocols to ensure the integrity of the compounds and the safety of laboratory personnel.
Introduction to Brominated Isoquinolines
Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds with wide-ranging applications in medicinal chemistry and materials science.[1][2][3] The introduction of a bromine atom to the isoquinoline scaffold creates versatile intermediates used in the synthesis of a variety of pharmacologically active molecules.[1][4] However, the presence of the halogenated aromatic moiety necessitates specific handling and storage procedures to mitigate potential hazards.
This guide will cover the essential aspects of working with brominated isoquinolines, from understanding their inherent properties to implementing robust safety and emergency protocols.
Hazard Identification and Assessment
Brominated isoquinolines, like many halogenated organic compounds, present a range of health and safety risks. A thorough risk assessment must be conducted before any new experimental work is initiated.
2.1. Health Hazards
Based on available Safety Data Sheets (SDS), brominated isoquinolines are classified as follows:
-
Serious Eye Irritation: Causes serious eye irritation.[5][6]
-
Respiratory Irritation: May cause respiratory irritation.[5]
-
Acute Toxicity: Some derivatives are harmful if swallowed and toxic in contact with skin.[7]
2.2. Physicochemical Hazards
While many isoquinoline derivatives are solids with high melting points, indicating good thermal stability, the potential for hazardous reactions and degradation exists.[8]
-
Incompatibility: Avoid contact with strong oxidizing agents.[7]
-
Hazardous Decomposition: Combustion in the presence of halogenated solvent vapors can lead to the formation of toxic gases.[9]
A summary of hazard information for representative brominated isoquinolines is presented in Table 1.
Table 1: Hazard Summary for Selected Brominated Isoquinolines
| Compound | CAS Number | GHS Hazard Statements |
| 5-Bromoisoquinoline | 34784-04-8 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5] |
| 8-Bromoisoquinoline | 63927-22-0 | H315: Causes skin irritationH319: Causes serious eye irritation[6] |
| 4-Bromoisoquinoline | 1532-97-4 | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[7] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure to brominated isoquinolines. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[10]
3.1. Recommended PPE
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 1989 standard are required.[11] A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[11]
-
Skin Protection:
-
Respiratory Protection: Work with brominated isoquinolines should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[6] If engineering controls are not sufficient, a respirator may be required, and personnel must be properly trained and fit-tested for its use.[11]
-
Footwear: Closed-toe, closed-heel shoes made of a chemical-resistant material are mandatory in the laboratory.[12][13]
Below is a diagram illustrating the hierarchy of controls when working with hazardous chemicals.
Caption: A generalized workflow for safely handling brominated isoquinolines.
Spill and Emergency Procedures
Prompt and appropriate action is crucial in the event of a spill or other emergency involving brominated isoquinolines. [14] 6.1. Spill Response
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Carefully sweep the absorbed material into a labeled container for hazardous waste disposal. [15] 4. Decontaminate the spill area with a suitable solvent, followed by soap and water. [16]* Large Spills:
-
Evacuate the area immediately and alert others.
-
If the spill is flammable, remove all ignition sources. [9] 3. Contact the institution's emergency response team or local emergency services. [14] 4. Restrict access to the area until it has been declared safe by trained personnel. [14] 6.2. First Aid
-
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [17]Seek immediate medical attention. [5]* Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. [6]Seek medical attention if irritation persists. [6]* Inhalation: Move the affected person to fresh air. [6]If breathing is difficult, provide oxygen and seek immediate medical attention. [15]* Ingestion: Do not induce vomiting. [15]Rinse the mouth with water and seek immediate medical attention. [17]
Waste Disposal
All waste containing brominated isoquinolines must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. [18][19]* Labeling: Waste containers must be clearly labeled with their contents.
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams.
-
Collection: Arrange for the collection of hazardous waste by authorized personnel.
Conclusion
Brominated isoquinolines are valuable chemical building blocks, but their handling requires a thorough understanding of their potential hazards and the implementation of stringent safety protocols. By adhering to the guidelines outlined in these application notes, researchers can work safely and effectively with this important class of compounds.
References
-
Aatmunn. Chemical Storage Compliance: Safe Practices for Hazardous Materials. [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
U.S. Chemical Storage. What are the OSHA Requirements for Hazardous Chemical Storage?. [Link]
-
Aatmunn. Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance. [Link]
-
Storage N Stuff. What Are the Storage Requirements for Hazardous Chemicals?. [Link]
-
Safe Work Australia. Storing hazardous chemicals. [Link]
-
Alfa Aesar. Safety Data Sheet: 5-Bromoisoquinoline. [Link]
-
Wellesley College. Guidelines for Conducting a Chemical Inventory. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties of Isoquinoline Derivatives for Pharmaceutical Applications. [Link]
-
ERA Environmental Management Solutions. Chemical inventory management best practices. [Link]
-
Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]
-
MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]
-
PubMed. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. [Link]
-
ResearchGate. (PDF) Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]
-
NIH. Bacterial Degradation of Aromatic Compounds - PMC. [Link]
-
Rice University. Chemical Spills - Environmental Health Safety and Laboratory Operations. [Link]
-
Semantic Scholar. Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. [Link]
-
US EPA. Personal Protective Equipment. [Link]
-
NIH. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]
-
University of California, Santa Barbara. Chemical Safety: Personal Protective Equipment. [Link]
-
Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]
-
Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]
-
Wikipedia. Persistent organic pollutant. [Link]
-
Aatmunn. What are the best approaches for conducting a hazardous chemical inventory?. [Link]
-
Princeton EHS. Chemical Inventory Management. [Link]
-
NIH. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. [Link]
-
Wikipedia. Isoquinoline. [Link]
-
Florida State University. Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. [Link]
-
Vertére. Chemical Inventory Management Best Practices. [Link]
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
-
Chem Klean. Chemical Spill Procedures - Step By Step Guide. [Link]
-
Cole-Parmer. Personal Protective Equipment. [Link]
-
ResearchGate. Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid | Request PDF. [Link]
-
ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. [Link]
-
Princeton EHS. Chemical Spill Procedures | Office of Environmental Health and Safety. [Link]
-
Chem-Safety. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]
-
Archean Chemical Industries. Bromine ISO Tank Container Handling Instructions. [Link]
Sources
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. cn.canbipharm.com [cn.canbipharm.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. nbinno.com [nbinno.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. hazmatschool.com [hazmatschool.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. coleparmer.com [coleparmer.com]
- 13. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 14. chemkleancorp.com [chemkleancorp.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. safety.fsu.edu [safety.fsu.edu]
- 18. Chemical Storage Compliance: Safe Practices for Hazardous Materials [aatmunn.com]
- 19. storagenstuff.co.uk [storagenstuff.co.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support guide for the synthesis of 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline. This document is designed for researchers, chemists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of this key pharmaceutical intermediate.[1][2] The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold found in numerous bioactive alkaloids and therapeutic agents.[3][4][5]
This guide provides troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions and improve yields.
Frequently Asked Questions (FAQs) & Core Synthesis Strategy
The most direct and widely adopted method for synthesizing 1-methyl-substituted tetrahydroisoquinolines is the Pictet-Spengler reaction .[6][7][8] This powerful reaction forms the THIQ skeleton through the condensation of a β-arylethylamine with an aldehyde, driven by an acid catalyst.[8] For the target molecule, this involves reacting 2-(3-bromophenyl)ethylamine with acetaldehyde.
The Pictet-Spengler Reaction Mechanism
The reaction proceeds via the formation of a Schiff base from the amine and aldehyde, which is then protonated to form a reactive iminium ion. This electrophilic intermediate is attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution, followed by deprotonation to restore aromaticity and yield the final tetrahydroisoquinoline product.[9]
Caption: General mechanism of the Pictet-Spengler reaction.
Q1: What is a reliable starting protocol for synthesizing this compound?
A1: This protocol is a robust starting point. Note that the bromine atom on the phenyl ring is moderately deactivating, which may necessitate stronger acidic conditions than those used for electron-rich systems.
Experimental Protocol: Pictet-Spengler Cyclization
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add 2-(3-bromophenyl)ethylamine (1.0 eq).
-
Solvent & Aldehyde: Dissolve the amine in a suitable anhydrous solvent (e.g., dichloromethane [DCM] or 1,2-dichloroethane [DCE]). Cool the solution to 0 °C in an ice bath. Add acetaldehyde (1.1 - 1.5 eq) dropwise.
-
Catalyst Addition: Slowly add the acid catalyst (see table below) to the stirred solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Workup: Upon completion, cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (often pre-treated with triethylamine to prevent product streaking) using a hexane/ethyl acetate gradient.
Table 1: Recommended Starting Conditions
| Parameter | Recommended Condition | Rationale & Comments |
| Acid Catalyst | Trifluoroacetic Acid (TFA) (1.0 - 2.0 eq) | TFA is a strong acid that effectively protonates the imine to form the reactive iminium ion, which is crucial for cyclizing the moderately deactivated ring.[11] |
| Phosphoric Acid (H₃PO₄) | A less volatile, strong protic acid that can also be effective. | |
| Solvent | 1,2-Dichloroethane (DCE) or Toluene | Higher boiling points allow for increased reaction temperatures, which can be necessary to overcome the activation energy for cyclization.[10] |
| Temperature | 80-110 °C (Reflux) | Heating is typically required to drive the electrophilic aromatic substitution step.[12] Optimize based on reaction monitoring. |
| Reaction Time | 12 - 24 hours | Highly dependent on substrate reactivity and temperature. Monitor by TLC/LC-MS to determine completion. |
Troubleshooting Guide
Q2: My reaction has a low yield or is not proceeding. What are the common causes and solutions?
A2: Low yields in the Pictet-Spengler reaction, especially with deactivated substrates, are a common issue. The problem can usually be traced to inefficient catalysis, unfavorable reaction equilibrium, or suboptimal conditions.
Caption: Troubleshooting workflow for low-yield Pictet-Spengler reactions.
Troubleshooting Steps:
-
Deactivated Aromatic Ring: The primary challenge is the electron-withdrawing nature of the bromine atom, which slows the key intramolecular electrophilic aromatic substitution step.
-
Incomplete Iminium Ion Formation: The initial condensation between the amine and acetaldehyde is a reversible equilibrium. If water is not effectively removed, the reaction can stall.
-
Solution: Conduct the reaction in a setup with a Dean-Stark trap to azeotropically remove water, especially when using solvents like toluene. Alternatively, add an anhydrous dehydrating agent like MgSO₄ or molecular sieves to the reaction mixture.
-
-
Suboptimal Temperature or Time: The activation energy for the cyclization of a deactivated ring can be high.
-
Solution: Ensure the reaction is heated sufficiently. If refluxing in DCE (~84 °C) is not effective, switch to a higher-boiling solvent like toluene (111 °C) or xylene (~140 °C).[10] Always base the reaction endpoint on analytical monitoring rather than a fixed time.
-
Q3: I'm observing significant side products. How can I identify and minimize them?
A3: Impurity formation can significantly reduce your isolated yield and complicate purification.
-
Potential Side Reaction: Oxidation
-
Identification: The tetrahydroisoquinoline product can be oxidized to the corresponding 3,4-dihydroisoquinoline or fully aromatic isoquinoline, especially if exposed to air at high temperatures during workup. These impurities will appear as distinct spots on TLC and can be identified by MS (M-2 and M-4 peaks relative to the product).
-
Solution: Conduct the reaction and workup under an inert atmosphere.[14] During purification, use solvents that have been sparged with nitrogen. Adding a small amount of a mild reducing agent like sodium bisulfite during the aqueous workup can sometimes help.
-
-
Potential Side Reaction: Polymerization of Acetaldehyde
-
Identification: Acetaldehyde can polymerize under acidic conditions, leading to a complex mixture of byproducts. This is often observed as a baseline streak or multiple unresolved spots on TLC.
-
Solution: Add the acetaldehyde slowly to the reaction mixture at a lower temperature (0 °C) before heating. Ensure the acetaldehyde is fresh and of high purity. Using metaldehyde or paraldehyde (the cyclic trimers of acetaldehyde) as the aldehyde source can sometimes provide a slow, steady concentration of acetaldehyde and minimize polymerization.
-
Q4: Is the Bischler-Napieralski reaction a viable alternative?
A4: Yes. If the Pictet-Spengler reaction proves challenging, the Bischler-Napieralski reaction offers an alternative route.[15] This method involves two distinct steps: cyclization to a dihydroisoquinoline followed by reduction.
-
Amide Formation: First, acylate 2-(3-bromophenyl)ethylamine with acetyl chloride or acetic anhydride to form N-[2-(3-bromophenyl)ethyl]acetamide.
-
Cyclization: Treat the amide with a strong dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in a high-boiling solvent (e.g., toluene or xylene) to induce cyclization. This forms 5-Bromo-1-methyl-3,4-dihydroisoquinoline. This step is an intramolecular electrophilic aromatic substitution and is often effective for deactivated systems.[16]
-
Reduction: Reduce the resulting dihydroisoquinoline intermediate to the desired this compound using a reducing agent like sodium borohydride (NaBH₄) in methanol.
Comparison:
-
Pros: The Bischler-Napieralski reaction often works well for electron-poor aromatic rings where the Pictet-Spengler reaction may be sluggish.[17]
-
Cons: It is a multi-step process and typically requires harsher, anhydrous conditions and higher temperatures.
References
-
Optimization of Acidic Protocols for Pictet− Spengler Reaction. ResearchGate. Available from: [Link]
-
Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. Available from: [Link]
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC. Available from: [Link]
-
Optimization of reaction conditions. ResearchGate. Available from: [Link]
-
A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target. Chemical Science (RSC Publishing). Available from: [Link]
-
The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Wiley Online Library. Available from: [Link]
-
Optimization of the asymmetric Pictet-Spengler reaction cascade. ResearchGate. Available from: [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available from: [Link]
-
Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. Available from: [Link]
-
The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Wiley Online Library. Available from: [Link]
-
Bischler–Napieralski reaction. Wikipedia. Available from: [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Available from: [Link]
-
Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. PubMed Central. Available from: [Link]
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline. Organic Syntheses. Available from: [Link]
-
Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. Available from: [Link]
-
A Short Approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines via a Reductive Amination/Palladium-Catalyzed Ethoxyvinylation/Reductive N-Alkylation Sequence. Thieme Connect. Available from: [Link]
-
Pictet–Spengler reaction. Grokipedia. Available from: [Link]
-
Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. Available from: [Link]
-
Pictet-Spengler Reaction. NROChemistry. Available from: [Link]
- Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. Google Patents.
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PubMed Central. Available from: [Link]
-
Pictet–Spengler reaction. Wikipedia. Available from: [Link]
-
This compound. MySkinRecipes. Available from: [Link]
-
Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI. Available from: [Link]
-
Multicomponent Reaction for the Synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines. ACS Publications. Available from: [Link]
-
Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines. ResearchGate. Available from: [Link]
-
Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. PubMed Central. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound [myskinrecipes.com]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. ijstr.org [ijstr.org]
- 5. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicreactions.org [organicreactions.org]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. grokipedia.com [grokipedia.com]
- 9. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 14. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. organicreactions.org [organicreactions.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Bischler-Napieralski Reaction [organic-chemistry.org]
Technical Support Center: Purification of Crude 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline (THIQ)
Welcome to the technical support resource for the purification of 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline (5-Bromo-1-methyl-THIQ). As a key heterocyclic scaffold in medicinal chemistry, obtaining this intermediate in high purity is paramount for successful downstream applications, from synthesizing dopamine receptor ligands to developing novel therapeutics.[1] This guide, structured from the perspective of a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common purification challenges.
The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQs) is most commonly achieved through the Pictet-Spengler reaction, a robust method involving the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions.[2][3][4] While efficient, this reaction can generate a variety of impurities, including unreacted starting materials, isomeric byproducts, and polymeric materials, making purification a critical and often challenging step.
Troubleshooting Guide
This section directly addresses specific issues you may encounter during the purification of crude 5-Bromo-1-methyl-THIQ. Each answer provides a causal explanation and a validated protocol to resolve the problem.
Q1: My crude product is a dark, viscous oil with a complex TLC profile. What are the likely impurities, and what is the best initial purification strategy?
A1: A dark, oily crude product is typical for a Pictet-Spengler reaction and usually indicates the presence of several types of impurities:
-
Acid Catalyst: Residual strong acids (e.g., trifluoroacetic acid, hydrochloric acid) used in the cyclization step.
-
Unreacted Starting Materials: The parent β-arylethylamine and acetaldehyde (or its equivalent).
-
Side-Products: Isomers or products from undesired side reactions.[5]
-
Polymeric Material: High molecular weight byproducts formed under strong acid and heat.
Causality: The basic nitrogen of the THIQ product readily forms a salt with the acid catalyst, trapping it in the crude mixture. The other impurities have varying polarities, making a direct chromatographic approach difficult without a preliminary cleanup.
Recommended Strategy: Acid-Base Extraction An acid-base extraction is the most effective initial step to separate the basic THIQ product from neutral and acidic impurities.[6][7][8][9] The basic nitrogen atom of your product is the chemical handle that allows for this powerful separation technique.[10]
Workflow Diagram: Initial Purification Strategy
Caption: Initial purification workflow using acid-base extraction.
See Protocol 1 for a detailed, step-by-step methodology.
Q2: After performing an acid-base extraction, my yield is extremely low. What are the common pitfalls?
A2: Significant product loss during an acid-base extraction is a common issue, often attributable to one of the following reasons:
-
Incomplete Extraction: The protonated THIQ-HCl salt may have some solubility in the organic layer, or the free base may have some solubility in the aqueous layer. Solution: Repeat the extraction steps. Perform the aqueous acid extraction 2-3 times on the organic layer, and back-extract the basified aqueous layer 2-3 times with fresh organic solvent to ensure complete transfer of the product between phases.[10]
-
Improper pH Adjustment: The most critical step is the final basification. If the pH of the aqueous layer is not sufficiently high (pH > 12), the THIQ will not be fully deprotonated to its free base form. The protonated salt is water-soluble and will not be extracted back into the organic solvent.[8] Solution: Use a pH meter or pH paper to confirm the aqueous layer is strongly basic before back-extraction. Add base dropwise until the desired pH is reached and stable.
-
Emulsion Formation: Vigorous shaking of the separatory funnel, especially with chlorinated solvents like dichloromethane (DCM), can lead to the formation of a stable emulsion at the interface, trapping your product. Solution: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times to mix the layers. If an emulsion forms, it can often be broken by adding a small amount of brine (saturated aq. NaCl solution) or by letting the funnel stand for an extended period.[6]
Q3: My ¹H NMR spectrum suggests the presence of an isomeric impurity. How can I separate 5-Bromo-1-methyl-THIQ from its isomers?
A3: Isomer formation is a known challenge in the synthesis of substituted isoquinolines.[11] If the bromination step of the starting material was not perfectly regioselective, you might have other bromo-isomers (e.g., 7-bromo or 8-bromo). These isomers often have very similar polarities, making separation by extraction impossible.
Recommended Strategy: Flash Column Chromatography Flash column chromatography on silica gel is the standard method for separating compounds with small differences in polarity.[12][13] The key to success is finding a solvent system (eluent) that provides optimal separation on a TLC plate first.
Causality: Silica gel is a polar stationary phase.[12] The components of your mixture will separate based on their differential adsorption to the silica and solubility in the mobile phase. A slightly more polar isomer will interact more strongly with the silica and elute later. The basic nitrogen of the THIQ can cause "tailing" on the silica column, where the spot streaks rather than moving as a tight band. This can be suppressed by adding a small amount of a basic modifier to the eluent.
Table 1: Recommended Solvent Systems for Flash Chromatography
| Eluent System (v/v) | Base Additive | Expected Rf of Product | Comments |
| Hexane / Ethyl Acetate (9:1 to 7:3) | 1% Triethylamine (TEA) | 0.2 - 0.35 | Good starting point for resolving non-polar impurities. Increase ethyl acetate to elute product faster. |
| Dichloromethane / Methanol (99:1 to 95:5) | 1% Ammonium Hydroxide | 0.2 - 0.4 | Excellent for more polar impurities. The base additive is crucial to prevent streaking.[14] |
Pro-Tip: Before running a large column, always optimize the solvent system using TLC. The ideal eluent should give your desired product an Rf value of ~0.3 and show clear separation from the impurity spots. See Protocol 2 for a detailed chromatography procedure.
Q4: I have a purified, oily product that refuses to crystallize. What should I do?
A4: Many high-purity organic compounds exist as oils at room temperature. If a crystalline solid is required (e.g., for X-ray diffraction or improved handling and stability), a systematic approach to crystallization is needed.
Causality: Crystallization requires the slow formation of a highly ordered crystal lattice. This process can be inhibited by residual solvent, trace impurities, or the intrinsic physical properties of the molecule.
Recommended Strategy: Systematic Crystallization Screening
-
Ensure High Purity: First, confirm the purity of your oil is >99% by NMR or GC-MS. Impurities are the most common reason for crystallization failure. If necessary, re-purify by chromatography.
-
Solvent Screening:
-
Dissolve a small amount of your oil (~20-30 mg) in a minimal amount of a good solvent (e.g., ethyl acetate, DCM, acetone) in a small vial.
-
Slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexanes, pentane, diethyl ether) dropwise until the solution becomes faintly cloudy.
-
Add one or two drops of the good solvent to clarify the solution.
-
-
Induce Crystallization:
-
Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly over several days.
-
Cooling: Place the vial in a refrigerator (4 °C) or freezer (-20 °C).
-
Scratching: Gently scratch the inside of the vial below the solvent level with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a tiny crystal from a previous attempt, add it to the supersaturated solution to act as a template.
-
See Protocol 3 for a detailed recrystallization guide.
Frequently Asked Questions (FAQs)
Q1: What is the most effective primary purification method for crude 5-Bromo-1-methyl-THIQ?
For a typical crude product from a Pictet-Spengler synthesis, acid-base extraction is unequivocally the best first step.[5] It efficiently removes non-basic organic impurities and residual acid catalysts, significantly simplifying any subsequent chromatographic steps by reducing the total amount of material to be purified.
Q2: How does the basicity of 5-Bromo-1-methyl-THIQ influence the acid-base extraction?
The secondary amine in the THIQ ring is basic (typical pKa of the conjugate acid is ~9-10). This allows it to be protonated by a moderately strong aqueous acid like 1M HCl. The electron-withdrawing effect of the bromine atom on the aromatic ring slightly reduces the basicity of the nitrogen, but not enough to prevent protonation under these standard conditions. This protonation makes the molecule highly water-soluble as its hydrochloride salt, which is the basis for the extraction.[7][8]
Q3: What are the expected spectroscopic data for pure 5-Bromo-1-methyl-THIQ?
While specific shifts can vary slightly based on the solvent, the following are characteristic signals:
-
¹H NMR (in CDCl₃): You would expect to see signals for the aromatic protons (typically in the δ 6.8-7.5 ppm range), a quartet for the proton at C1 (around δ 4.0-4.5 ppm), multiplets for the CH₂ groups at C3 and C4 (around δ 2.7-3.5 ppm), a doublet for the C1-methyl group (around δ 1.4-1.6 ppm), and a broad singlet for the N-H proton.[15]
-
¹³C NMR (in CDCl₃): Look for distinct signals for the 6 aromatic carbons (two of which are quaternary), the C1 carbon (around δ 50-55 ppm), the C3 and C4 carbons (around δ 40-45 and δ 25-30 ppm, respectively), and the methyl carbon (around δ 20-25 ppm).
-
Mass Spectrometry (EI or ESI): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Q4: How should I store the purified compound?
As a secondary amine, 5-Bromo-1-methyl-THIQ is susceptible to air oxidation over time, which can lead to discoloration (turning yellow or brown). For long-term storage, it is best to store the compound as a solid (if crystallized) or a neat oil under an inert atmosphere (nitrogen or argon) in a sealed vial at low temperature (-20 °C is recommended).[16]
Protocols & Methodologies
Protocol 1: General Acid-Base Extraction Workflow
-
Dissolution: Dissolve the crude oil (e.g., 1.0 g) in a suitable organic solvent (50 mL), such as dichloromethane (DCM) or diethyl ether, in a separatory funnel.
-
Neutralizing Wash: Add 25 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel. Gently invert the funnel several times, venting frequently to release CO₂ pressure. Drain and discard the aqueous layer. This step removes the bulk of the strong acid catalyst.
-
Acid Extraction: Add 25 mL of 1M hydrochloric acid (HCl) to the organic layer. Shake the funnel for 1-2 minutes, vent, and allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat step 3 two more times with fresh 25 mL portions of 1M HCl, combining all aqueous extracts in the same flask. The organic layer, now containing neutral impurities, can be set aside.
-
Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution dropwise with stirring until the pH is >12 (confirm with pH paper). A precipitate or cloudiness (the free base) may form.
-
Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add 30 mL of fresh organic solvent (DCM or ether). Shake for 1 minute, allow the layers to separate, and drain the organic layer into a new clean flask.
-
Repeat Back-Extraction: Repeat step 6 two more times, combining the organic extracts.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified 5-Bromo-1-methyl-THIQ as an oil.[9]
Protocol 2: Flash Column Chromatography
-
Column Packing: Select a column with an appropriate diameter (a good rule of thumb is a 20:1 to 100:1 ratio of silica gel weight to crude product weight).[14] Pack the column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate + 1% TEA).
-
Sample Loading: Dissolve your partially purified oil in a minimum amount of the column eluent or DCM. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the starting solvent mixture, collecting fractions. Apply positive pressure to achieve a solvent flow rate of about 2 inches/minute ("flash" chromatography).[17]
-
Gradient (Optional): If the product and impurities are widely separated in polarity, you can gradually increase the polarity of the eluent (e.g., from 5% to 15% ethyl acetate) to speed up the elution of more polar compounds.
-
Fraction Analysis: Spot each collected fraction on a TLC plate and visualize under UV light and/or with a chemical stain (e.g., potassium permanganate) to identify which fractions contain your pure product.[13]
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, high-purity product.
Protocol 3: Recrystallization Guide
-
Solvent Selection: In a small test tube, dissolve ~20 mg of the purified oil in a few drops of a "good" solvent (e.g., ethyl acetate).
-
Add Anti-Solvent: Add a "poor" solvent (e.g., hexanes) dropwise until the solution just becomes persistently cloudy.
-
Clarify: Add a single drop of the "good" solvent to make the solution clear again.
-
Induce Crystallization:
-
Loosely cover the test tube and allow it to stand undisturbed at room temperature.
-
If no crystals form after several hours, place the tube in a 4 °C refrigerator.
-
If still unsuccessful, try scratching the inner surface of the tube with a glass rod.
-
-
Isolation: Once a good crop of crystals has formed, isolate them by vacuum filtration, wash with a small amount of the cold poor solvent, and dry under high vacuum.
References
- Vertex AI Search Grounding API. (n.d.). Acid-Base Extraction.
- BenchChem. (n.d.). Improving the yield of the Pictet-Spengler synthesis of 4-methyl-THIQ.
- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
-
Wikipedia. (2023). Acid–base extraction. Retrieved January 20, 2026, from [Link]
- Grokipedia. (n.d.). Pictet–Spengler reaction.
-
Wikipedia. (2023). Pictet–Spengler reaction. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved January 20, 2026, from [Link]
-
Marsili, L., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. Retrieved January 20, 2026, from [Link]
- MySkinRecipes. (n.d.). This compound.
- University of Colorado Boulder. (n.d.). Liquid/Liquid Separation: Extraction of Acids or Bases from Neutral Organics.
-
OChem Tutorials. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube. Retrieved January 20, 2026, from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved January 20, 2026, from [Link]
-
University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube. Retrieved January 20, 2026, from [Link]
-
ACS Publications. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
- SiliCycle. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation.
- The Royal Society of Chemistry. (n.d.). Supporting Information - Skeletal Diversification by C–C Cleavage to Access Bicyclic Frameworks from a Common Tricyclooctane Intermediate.
Sources
- 1. This compound [myskinrecipes.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. columbia.edu [columbia.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. How to set up and run a flash chromatography column. [reachdevices.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemscene.com [chemscene.com]
- 17. rsc.org [rsc.org]
Technical Support Center: Optimization of the Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis
Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for the synthesis of tetrahydroisoquinolines (THIQs) and related heterocyclic scaffolds. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the Pictet-Spengler reaction.
Q1: What is the fundamental mechanism of the Pictet-Spengler reaction?
A1: The Pictet-Spengler reaction is a two-step process that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (ring closure) to form a tetrahydroisoquinoline.[1][2][3][4] The driving force is the formation of a highly electrophilic iminium ion intermediate under acidic conditions, which then undergoes cyclization.[1]
Q2: My β-arylethylamine has an electron-withdrawing group. Why is the reaction failing?
A2: The cyclization step is an electrophilic aromatic substitution. Electron-withdrawing groups on the aromatic ring decrease its nucleophilicity, making it less reactive towards the electrophilic iminium ion.[5][6] Consequently, reactions with deactivated aromatic rings often give poor yields or require harsher conditions, such as higher temperatures and stronger acids, to proceed.[1][7]
Q3: Can I run the reaction under neutral or basic conditions?
A3: Generally, no. An acid catalyst is typically required to protonate the intermediate Schiff base, forming the highly reactive iminium ion necessary for cyclization.[2][3][5] While some Pictet-Spengler reactions on highly activated systems (like indoles) can proceed under milder, sometimes non-acidic conditions, the synthesis of tetrahydroisoquinolines from less nucleophilic phenethylamines almost always requires acid catalysis.[1][8]
Q4: What is the difference between a standard Pictet-Spengler and an N-acyliminium ion variant?
A4: In the standard reaction, an acid catalyst protonates the imine. In the N-acyliminium ion variant, the imine is acylated, forming an N-acyliminium ion.[1][9] This species is a much more powerful electrophile, allowing the reaction to proceed under milder conditions with a broader range of aromatic systems, including less nucleophilic ones.[1][9][10] This strategy is notably used in the synthesis of the drug Tadalafil.[1][9]
Q5: How can I control stereochemistry when forming a new chiral center?
A5: When using an aldehyde other than formaldehyde, a new chiral center is created at the C-1 position of the tetrahydroisoquinoline.[1] Diastereoselectivity can often be controlled by temperature; kinetically controlled reactions at lower temperatures may favor one isomer (e.g., cis), while thermodynamically controlled reactions at higher temperatures can lead to the more stable isomer (e.g., trans) or racemization.[1][9] Enantioselective synthesis can be achieved using chiral auxiliaries, or more efficiently, with chiral Brønsted or Lewis acid catalysts.[1][10][11]
Troubleshooting Guide: From Low Yields to Side Reactions
This guide provides a systematic approach to diagnosing and solving common experimental problems.
Issue 1: Low or No Product Yield
Low conversion is one of the most frequent challenges. The underlying cause often relates to insufficient reactivity of the starting materials or suboptimal reaction conditions.
Q: My reaction shows low to no conversion of the starting β-arylethylamine. What are the likely causes and how can I fix it?
A: This issue can be dissected by examining the two key stages of the reaction: iminium ion formation and cyclization.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for Low Yields.
Potential Causes & Solutions
-
Inadequate Acid Catalysis: The choice and concentration of the acid are critical.
-
Causality: The acid protonates the intermediate Schiff base to form the electrophilic iminium ion. Too little acid results in slow or no reaction, while too much can lead to side reactions or degradation.[12]
-
Solution: Screen a panel of acids. While traditional protic acids like HCl and H₂SO₄ are common, Brønsted acids like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (TsOH) often provide better results in organic solvents.[13][14] Lewis acids such as BF₃·OEt₂ can also be effective.[2][15] Start with a catalytic amount (e.g., 10-50 mol%) and increase to stoichiometric amounts if necessary.[12]
-
-
Poor Nucleophilicity of the Aromatic Ring: This is a common issue for phenethylamines without electron-donating substituents.
-
Causality: The final ring-closing step is an electrophilic attack. Rings substituted with electron-donating groups (e.g., alkoxy, hydroxy) are more "activated" and react faster under milder conditions.[2][5] Unsubstituted or deactivated rings require more forcing conditions.[7]
-
Solution:
-
Increase Temperature: If the reaction is sluggish at room temperature, gentle heating (40–80 °C) can provide the necessary activation energy.[12][16] Monitor for decomposition.
-
Switch to a Stronger Acid System: For deactivated rings, stronger acids or superacid systems may be required to increase the electrophilicity of the iminium ion.[8]
-
Consider the N-Acyliminium Variant: Acylating the intermediate imine creates a much more potent electrophile, often enabling cyclization where the standard method fails.[10]
-
-
-
Solvent Effects: The solvent influences reactant solubility and reaction rates.
-
Causality: While protic solvents were used traditionally, aprotic solvents like dichloromethane (DCM), toluene, or acetonitrile often give superior yields by better solubilizing intermediates and preventing side reactions with water.[1][12]
-
Solution: If using a protic solvent like methanol, try switching to an anhydrous aprotic solvent like DCM or toluene.[17] This can be particularly important if your aldehyde is sensitive to acetal formation with alcohol solvents.
-
-
Reagent Quality and Stoichiometry:
-
Causality: Aldehydes can oxidize or polymerize upon storage. Using a slight excess of the aldehyde (1.1–1.5 eq) can help drive the reaction to completion, but a large excess may lead to side products.[12]
-
Solution: Use a freshly opened or purified aldehyde. Optimize the stoichiometry, starting with a small excess of the carbonyl compound.[2][12]
-
Data-Driven Optimization: A Comparative Table
The following table summarizes typical starting points for optimizing reaction conditions based on the nature of the β-arylethylamine's aromatic ring.
| Aromatic Ring System | Typical Acid Catalyst | Catalyst Loading | Solvent | Temperature |
| Highly Activated (e.g., Indole, Dimethoxyphenethyl) | TFA, Acetic Acid | 10-50 mol% | DCM, CH₃CN | 0 °C to RT |
| Moderately Activated (e.g., Monomethoxyphenethyl) | TFA, BF₃·OEt₂ | 50-100 mol% | DCM, Toluene | RT to 60 °C |
| Non-Activated/Deactivated (e.g., Phenyl, Halophenyl) | Conc. HCl, H₂SO₄, TFA | Stoichiometric to excess | Toluene, DCE (reflux) | 80 °C to reflux |
Issue 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate can be frustrating. Identifying the likely side products is the first step to suppression.
Q: My reaction is messy, with multiple products observed by TLC/LC-MS. What are the common side reactions and how can I minimize them?
A: Side product formation often arises from competing reaction pathways or product degradation.
Potential Side Reactions & Solutions
-
Oxidation of the Product:
-
Causality: The tetrahydroisoquinoline product can be susceptible to oxidation to the corresponding aromatic isoquinoline or dihydroisoquinoline, especially at elevated temperatures and in the presence of air.[12]
-
Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Avoid prolonged heating once the reaction is complete.
-
-
Formation of Stable Intermediates:
-
Causality: The reaction proceeds through a Schiff base (imine) intermediate. If this intermediate is particularly stable or if the subsequent cyclization step is slow, the imine may accumulate or participate in other reactions.[12]
-
Solution: Ensure the acid catalyst is potent enough to facilitate the conversion of the imine to the more reactive iminium ion. Switching to a stronger acid or a Lewis acid can promote the cyclization step.
-
-
Regioisomeric Cyclization (for substituted arylethylamines):
-
Causality: For meta-substituted phenethylamines, cyclization can occur at two different ortho positions, leading to a mixture of regioisomers. The outcome is governed by both steric and electronic factors.
-
Solution: This is an inherent substrate challenge. Modifying the directing groups on the aromatic ring is the most effective solution but requires re-synthesis. Alternatively, carefully screening different acid catalysts (Brønsted vs. Lewis) may influence the regioselectivity.[15]
-
-
Aldehyde Self-Condensation/Polymerization:
-
Causality: Many aldehydes, especially aliphatic ones, are prone to acid-catalyzed self-condensation (e.g., aldol reaction) or polymerization.
-
Solution: Add the acid catalyst slowly to the mixture of the amine and aldehyde, preferably at a lower temperature (e.g., 0 °C), to favor the formation of the imine over self-condensation.[18] Using the aldehyde in only a slight excess (1.1 eq) can also help.
-
Experimental Protocols
Adherence to a well-designed protocol is key to reproducibility. Below are validated starting procedures for different substrate classes.
Protocol 1: General Procedure for Activated Phenethylamines
This protocol is suitable for substrates like 3,4-dimethoxyphenethylamine.
Materials:
-
β-Arylethylamine (1.0 eq)
-
Aldehyde (1.1 eq)
-
Trifluoroacetic acid (TFA, 0.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the β-arylethylamine in anhydrous DCM (0.1 M), add the aldehyde at room temperature under an inert atmosphere.[12]
-
Add TFA dropwise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 2-12 hours), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.[12][19]
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for Non-Activated Phenethylamines (Forcing Conditions)
This protocol is adapted for less reactive substrates, such as phenethylamine itself.
Materials:
-
β-Phenylethylamine (1.0 eq)
-
Paraformaldehyde (1.5 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
Procedure:
-
Combine the β-phenylethylamine, paraformaldehyde, and toluene in a round-bottom flask equipped with a reflux condenser.
-
Add concentrated HCl (2.0 eq) and heat the mixture to reflux (approx. 110 °C).
-
Monitor the reaction by TLC. The reaction may require 12-24 hours.
-
After cooling to room temperature, carefully basify the mixture with 10% NaOH solution to pH > 10.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify via column chromatography.
Visualizing the General Workflow
Caption: General Experimental Workflow.
References
-
Pictet–Spengler reaction - Wikipedia. [Link]
-
Pictet-Spengler Reaction - J&K Scientific LLC. [Link]
-
Pictet-Spengler reaction - Name-Reaction.com. [Link]
-
Pictet-Spengler Isoquinoline Synthesis. [Link]
-
Exploring Enantioselective Pictet-Spengler Reactions. [Link]
-
Solid-Phase Intramolecular N-Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Optimization of Acidic Protocols for Pictet− Spengler Reaction - ResearchGate. [Link]
-
Solid-phase Synthesis of Pyrroloisoquinolines via the Intramolecular N-acyliminium Pictet-Spengler Reaction - PubMed. [Link]
-
Pictet-Spengler Reaction - YouTube. [Link]
-
Pictet–Spengler reaction - Grokipedia. [Link]
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. [Link]
-
Solid-Phase Intramolecular N-Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity | Request PDF - ResearchGate. [Link]
-
Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions - PMC - PubMed Central. [Link]
-
Solid-phase intramolecular N-acyliminium Pictet-Spengler reactions as crossroads to scaffold diversity. | Semantic Scholar. [Link]
-
Influence of reaction conditions on products of the Pictet–Spengler condensation | Request PDF - ResearchGate. [Link]
-
Optimization of reaction conditions a . | Download Scientific Diagram - ResearchGate. [Link]
-
A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06208B. [Link]
-
Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions - ACS Publications. [Link]
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - MDPI. [Link]
-
Optimization of the asymmetric Pictet-Spengler reaction cascade. Entry... - ResearchGate. [Link]
-
Enantioselective Gold-Catalyzed Pictet–Spengler Reaction | Organic Letters. [Link]
-
Pictet-Spengler Reaction - NROChemistry. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits - ResearchGate. [Link]
-
A Effect of temperature on Pictet-Spengler reaction. The reactions were... - ResearchGate. [Link]
-
Weak Brønsted Acid−Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet−Spengler Reactions | Organic Letters - ACS Publications. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. [Link]
-
Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reactions - ACS Publications. [Link]
-
Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction - PubMed Central. [Link]
-
Pictet–Spengler-Based Multicomponent Domino Reactions to Construct Polyheterocycles. [Link]
-
Stronger Brønsted Acids | Chemical Reviews - ACS Publications. [Link]
-
Pictet-Spengler reaction - chemeurope.com. [Link]
-
Chemical Reaction Kinetics of the Pictet-Spengler Reaction - Digital Commons@DePaul. [Link]
-
Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet-Spengler Reactions by Virtue of Stabilizing Cation-π Interactions - PubMed. [Link]
-
Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions | Journal of the American Chemical Society. [Link]
-
The mechanism of the Pictet–Spengler reaction. - ResearchGate. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits - MDPI. [Link]
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. via.library.depaul.edu [via.library.depaul.edu]
- 9. Pictet-Spengler_reaction [chemeurope.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. organicreactions.org [organicreactions.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Solid-phase synthesis of pyrroloisoquinolines via the intramolecular N-acyliminium Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions with Brominated Heterocycles
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges when working with brominated heterocyclic substrates. The unique electronic and coordinating properties of heterocycles often require tailored solutions beyond standard cross-coupling protocols. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Q1: My Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid is giving very low yield. What are the most likely causes and how can I fix it?
A1: Low yield in the Suzuki-Miyaura coupling of bromopyridines is a common challenge, often stemming from the electron-deficient nature of the pyridine ring and its ability to coordinate to the palladium catalyst. This coordination can hinder the catalytic cycle.[1]
Causality & Explanation: The nitrogen atom in the pyridine ring can act as a ligand, coordinating to the palladium center and potentially inhibiting the key steps of the catalytic cycle: oxidative addition and reductive elimination.[2] Electron-donating groups on the pyridine ring can exacerbate this issue by increasing the electron density on the nitrogen, making it a stronger ligand. Conversely, electron-withdrawing groups can make the C-Br bond more susceptible to oxidative addition but may present other challenges.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Detailed Recommendations:
-
Ligand Selection is Critical: Standard ligands like PPh₃ may not be effective. Switch to bulky, electron-rich phosphine ligands. These ligands promote the desired catalytic cycle in several ways:
-
Accelerate Reductive Elimination: Their steric bulk facilitates the final C-C bond-forming step.
-
Promote Oxidative Addition: Their electron-donating nature makes the palladium center more nucleophilic and reactive towards the C-Br bond.
-
Discourage N-Coordination: Their size can sterically hinder the pyridine nitrogen from binding to the palladium.
Ligand Type Examples Rationale Buchwald Ligands SPhos, XPhos, RuPhos Bulky, electron-rich; excellent for heteroaromatic couplings. Trialkylphosphines P(tBu)₃, PCy₃ Highly electron-donating, accelerate oxidative addition. N-Heterocyclic Carbenes (NHCs) IPr, IMes Strong σ-donors, form stable catalysts. -
-
Base Optimization: The choice of base is crucial for activating the boronic acid without interfering with the catalyst.[3]
-
Recommended Bases: Use moderately strong, non-coordinating inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.
-
Water Content: For anhydrous reactions with K₃PO₄, adding a small amount of water (e.g., 5 equivalents relative to the substrate) can be beneficial as it's often required for the activation of the boronic acid.
-
Avoid Strong, Coordinating Bases: Strong bases like NaOtBu can sometimes promote side reactions.
-
-
Solvent System: Aprotic polar solvents are generally preferred.
Experimental Protocol: Screening Ligands for Bromopyridine Suzuki Coupling
-
Setup: In parallel reaction vials under an inert atmosphere (N₂ or Ar), add the bromopyridine (1.0 eq), arylboronic acid (1.2-1.5 eq), and base (e.g., K₃PO₄, 2.0 eq).
-
Catalyst/Ligand Addition: To each vial, add a different palladium source and ligand combination.
-
Vial 1: Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)
-
Vial 2: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)
-
Vial 3: Pd(OAc)₂ (2 mol%) + P(tBu)₃ (4 mol%)
-
Vial 4 (Control): Pd(PPh₃)₄ (5 mol%)
-
-
Solvent & Reaction: Add degassed solvent (e.g., dioxane/water 10:1) to each vial. Heat the reactions at a standard temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Analysis: Compare the conversion to product across the different ligand systems to identify the optimal choice.
Issue 2: Significant Side Reactions
Q2: My cross-coupling reaction with a brominated indole is plagued by homocoupling of the boronic acid and dehalogenation of my starting material. How can I suppress these side reactions?
A2: Homocoupling and dehalogenation are common side reactions, especially with electron-rich or N-H containing heterocycles like indoles and pyrroles.[5] These issues often arise from slow transmetalation or catalyst decomposition.
Causality & Explanation:
-
Homocoupling: This occurs when two molecules of the organometallic coupling partner (e.g., boronic acid) react with each other. It's often competitive with the desired cross-coupling, especially if the transmetalation step is slow.[6][7]
-
Dehalogenation (Proto-debromination): The bromoheterocycle is reduced to the corresponding C-H bond. This can be caused by various pathways, including the presence of trace water or other proton sources reacting with the organopalladium intermediate before the coupling partner can transmetalate. For N-H containing heterocycles like pyrroles and indoles, the acidic N-H proton can be a source for this side reaction, and deprotonation of the nitrogen can alter the electronic properties of the ring, affecting reactivity.[5]
Troubleshooting Decision Tree:
Caption: Decision tree for addressing side reactions.
Detailed Recommendations:
-
Protect the Heterocyclic Nitrogen: For N-H containing heterocycles like indoles, pyrroles, and imidazoles, the acidic proton can be problematic. Protecting the nitrogen with a suitable group (e.g., BOC, SEM) can prevent deprotonation by the base, suppress dehalogenation, and improve reaction outcomes.[5] Interestingly, using a BOC protecting group has been shown to suppress dehalogenation while also being removed under the reaction conditions in some cases.[5]
-
Enhance Transmetalation Rate: To outcompete homocoupling, the transmetalation step must be fast.
-
Ligand Choice: The use of bulky, monodentate phosphine ligands like tri(tert-butyl)phosphine can be crucial. These ligands prevent a second phosphine from coordinating to the palladium center, leaving an open coordination site that is necessary for transmetalation to occur.[6]
-
Boronic Acid vs. Ester: Boronic acids can be unstable and prone to decomposition and homocoupling.[4] Using more stable boronate esters, such as pinacol esters, can significantly reduce these side reactions.[4]
-
-
Careful Selection of Base and Solvent:
-
Base: A very strong base can promote decomposition of the starting materials or catalyst. Use the mildest base that is effective for the reaction.
-
Solvent: A solvent mixture that avoids homocoupling can be critical. For example, in some iron-catalyzed couplings, a THF/tBuOMe mixture was found to be essential for preventing homocoupling.[8]
-
Experimental Protocol: N-Protection to Prevent Dehalogenation
-
Protection Step: To a solution of the brominated indole (1.0 eq) in a suitable solvent (e.g., THF), add (Boc)₂O (1.2 eq) and a catalytic amount of DMAP. Stir at room temperature until the reaction is complete (monitor by TLC). Purify the N-Boc protected indole.
-
Cross-Coupling Reaction:
-
Under an inert atmosphere, combine the N-Boc-brominated indole (1.0 eq), the boronic acid or ester (1.3 eq), a suitable base (e.g., K₃PO₄, 2.0 eq), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand (e.g., SPhos, 4 mol%).
-
Add degassed solvent (e.g., dioxane/water 10:1).
-
Heat the reaction (e.g., 80-100 °C) and monitor for product formation and the absence of the dehalogenated side product.
-
-
Deprotection (if necessary): If the BOC group is not removed in situ, it can be cleaved using standard conditions (e.g., TFA in DCM) after purification of the coupled product.
Issue 3: Reaction Fails with Electron-Rich Heterocycles
Q3: I'm attempting a Buchwald-Hartwig amination on an electron-rich bromo-thiophene, and the reaction is not proceeding. Why is this happening?
A3: Electron-rich heteroaryl bromides can be challenging substrates for palladium-catalyzed cross-coupling because the first step of the catalytic cycle, oxidative addition, is often slow and inefficient.
Causality & Explanation: Oxidative addition involves the insertion of the Pd(0) catalyst into the carbon-bromine bond.[9] This step is favored when the carbon atom is electron-deficient. In electron-rich heterocycles (like thiophenes, furans, and pyrroles), the increased electron density at the carbon bearing the bromine atom makes the C-Br bond stronger and less electrophilic, thus disfavoring the oxidative addition by the electron-rich Pd(0) center.
The Catalytic Cycle and the Rate-Limiting Step:
Caption: Buchwald-Hartwig cycle highlighting the slow step.
Detailed Recommendations:
-
Use Highly Active Catalysts: To overcome the high activation barrier for oxidative addition, a more reactive catalyst system is required.
-
Electron-Rich, Bulky Ligands: As with Suzuki couplings, ligands like the Buchwald biarylphosphines (e.g., XPhos, BrettPhos) or bulky trialkylphosphines (e.g., P(tBu)₃) are essential.[10] They create a highly electron-rich and reactive Pd(0) center that can more readily undergo oxidative addition with the electron-rich C-Br bond.
-
Palladium Precatalysts: Using well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) can be more effective than generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃. These precatalysts are designed to cleanly and efficiently generate the active monoligated Pd(0) species upon activation with a base.
-
-
Choice of Base and Temperature:
-
Stronger Base: For challenging aminations, a stronger base like NaOtBu or LiHMDS is often required to facilitate the deprotonation of the amine and promote the catalytic cycle.
-
Higher Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier of the oxidative addition step. However, be mindful of potential substrate or product decomposition at elevated temperatures.
-
Comparative Table for Catalyst Systems:
| Catalyst System | Suitability for Electron-Rich Heterocycles | Key Features |
| Pd(OAc)₂ / PPh₃ | Poor | Low activity, often fails for this substrate class. |
| Pd₂(dba)₃ / P(tBu)₃ | Moderate to Good | Highly active catalyst, accelerates oxidative addition. |
| XPhos Pd G3 Precatalyst | Excellent | Air-stable, provides rapid generation of the active catalyst, broad substrate scope. |
| BrettPhos Pd G4 Precatalyst | Excellent | Specifically designed for coupling primary amines, high activity.[10] |
Final Checklist for a Failed Reaction:
-
Inert Atmosphere: Was the reaction performed under strictly anaerobic and anhydrous conditions? Oxygen can deactivate the Pd(0) catalyst.
-
Reagent Purity: Are the solvent, base, and starting materials pure and dry?
-
Catalyst Activity: Is the palladium source active? Pd₂(dba)₃, for instance, can degrade over time.[4]
-
Stirring: Is the reaction mixture being stirred effectively? This is especially important for heterogeneous mixtures involving inorganic bases.[4]
References
-
Heck Reaction - Chemistry LibreTexts. (2023). Available at: [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC - NIH. (2006). Available at: [Link]
-
Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile | ACS Central Science. (2016). Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (2005). Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). YouTube. Available at: [Link]
-
The Intramolecular Heck Reaction - Macmillan Group. (2004). Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2019). Available at: [Link]
-
Iron-catalyzed cross-coupling of N-heterocyclic chlorides and bromides with arylmagnesium reagents - PubMed. (2012). Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PubMed Central. (2012). Available at: [Link]
-
Cross-Coupling Reactions: A Practical Guide - ResearchGate. (2002). Available at: [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates - ResearchGate. (2009). Available at: [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes - ACS Publications. (2009). Available at: [Link]
-
More stable product by Heck reaction: Beta-hydride elimination - YouTube. (2020). Available at: [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene - ResearchGate. (2018). Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Iron-catalyzed cross-coupling of N-heterocyclic chlorides and bromides with arylmagnesium reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Stability issues of 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline in solution
Technical Support Center: 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline
Introduction: A Proactive Approach to Stability
Welcome to the technical support guide for this compound (CAS 2375269-04-6)[1]. As a substituted 1,2,3,4-tetrahydroisoquinoline (THIQ), this compound is a valuable building block in medicinal chemistry and drug discovery.[2] However, the inherent chemical nature of the THIQ scaffold necessitates careful handling to ensure its stability in solution, thereby guaranteeing the reproducibility and validity of your experimental results.
This guide is structured to provide direct answers to common stability challenges. We will delve into the causative factors behind degradation and provide field-proven protocols to mitigate these issues. Our goal is to empower you with the knowledge to confidently handle this reagent in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can compromise the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by a combination of environmental and chemical factors. The tetrahydroisoquinoline nucleus, containing a secondary amine, is susceptible to oxidation. The main factors to control are:
-
Temperature: Elevated temperatures significantly accelerate the rate of chemical degradation.[3][4]
-
pH: The compound's stability can be pH-dependent. Highly acidic or basic conditions can catalyze degradation pathways. Most drug-like molecules exhibit optimal stability in the pH range of 4-8.[4]
-
Light: Exposure to UV and visible light can induce photodegradation, breaking chemical bonds and leading to loss of potency.[3]
-
Oxygen: The presence of atmospheric oxygen, especially in combination with trace metal ions, can promote oxidation of the tetrahydroisoquinoline ring system.[3]
-
Solvent Choice: The purity and nature of the solvent are critical. Protic solvents may participate in degradation reactions, while residual impurities (e.g., peroxides in older ethers) can initiate decomposition.
Q2: What are the recommended storage conditions for both the solid compound and its solutions?
A2: To maximize shelf-life, adhere to the following storage protocols, which are based on best practices for analogous chemical structures:
-
Solid Form: Store the compound in a tightly sealed container at 2-8°C.[5][6] For long-term storage, -20°C is recommended.[7] The container should be purged with an inert gas like argon or nitrogen to displace oxygen and moisture.
-
Solutions: Stock solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept in amber vials with Teflon-lined caps, purged with inert gas, and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q3: Are there any visual indicators of compound degradation I should watch for?
A3: Yes. A freshly prepared solution of this compound in a high-purity solvent like DMSO or DMF should be colorless to light yellow.[6] The development of a more intense yellow, brown, or pink coloration upon standing is a strong visual indicator of degradation, likely due to oxidation and the formation of conjugated chromophores.
Q4: Which solvents are recommended for preparing stock solutions?
A4: High-purity, anhydrous-grade dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are the preferred solvents for creating high-concentration stock solutions. For aqueous experimental buffers, it is crucial to first dissolve the compound in a minimal amount of DMSO and then dilute it into the aqueous medium. Direct dissolution in aqueous buffers may be poor and can affect stability. Always use fresh, high-purity solvents.
Troubleshooting Guide: From Observation to Solution
Issue 1: My solution of this compound turned dark brown overnight.
-
Probable Cause: This is a classic sign of significant oxidative degradation. The secondary amine within the THIQ ring has likely been oxidized, potentially leading to aromatization to the corresponding isoquinolinium species or the formation of polymeric byproducts. This process can be accelerated by exposure to air (oxygen), light, and trace metal contaminants in your solvent or buffer.
-
Troubleshooting Steps:
-
Discard the Solution: Do not use the degraded solution, as the concentration of the active compound is unknown and impurities could confound your experimental results.
-
Solvent Purity Check: Use a fresh, unopened bottle of high-purity, anhydrous solvent for your next preparation. If using ethers like THF or Dioxane (not recommended for stock solutions), ensure they are tested for and free of peroxides.
-
Inert Atmosphere: When preparing the solution, gently bubble argon or nitrogen through the solvent for 5-10 minutes before adding the compound. Prepare the solution under a blanket of inert gas.
-
Light Protection: Use amber glass vials or wrap your vials in aluminum foil to protect the solution from light.[8]
-
Storage: Immediately store the freshly prepared solution at -20°C or below.
-
Issue 2: I am observing a new, earlier-eluting peak in my reverse-phase HPLC analysis over time.
-
Probable Cause: The appearance of new peaks is indicative of degradation. An earlier-eluting peak in reverse-phase HPLC often suggests a more polar degradation product. A plausible degradation pathway is the oxidation of the tetrahydroisoquinoline ring to the more polar, aromatic isoquinoline or isoquinolinium salt.
-
Troubleshooting Steps:
-
Peak Identification (LC-MS): If available, analyze your sample by LC-MS to determine the mass of the impurity peak. A mass loss of 2 or 4 Da could indicate oxidation to the dihydroisoquinoline or fully aromatic isoquinoline, respectively.
-
Forced Degradation Study: To confirm, perform a simple forced degradation study. Expose a small aliquot of the solution to harsh conditions (e.g., leave it on the benchtop exposed to light and air for 24 hours). Analyze by HPLC to see if your impurity peak increases significantly, which helps confirm its identity as a degradant.
-
Optimize In-Use Stability: If degradation occurs during the course of an experiment, minimize the time the solution spends at room temperature. Use an autosampler cooled to 4°C for long analytical runs. Consider adding an antioxidant (e.g., BHT), but first verify that it does not interfere with your assay.
-
Potential Degradation Pathway
The primary pathway for the degradation of tetrahydroisoquinolines in solution is oxidation. This can proceed through several intermediates, ultimately leading to the more stable aromatic isoquinoline system. This process is often catalyzed by light, metal ions, and oxygen.
Caption: Potential oxidative degradation pathway for 5-Bromo-1-methyl-THIQ.
Data Summary: Handling and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Solid Storage | 2-8°C (short-term), -20°C (long-term)[5][6][7] | Reduces the kinetic rate of solid-state degradation. |
| Tightly sealed, under inert gas (Ar/N₂) | Minimizes exposure to atmospheric oxygen and moisture.[3] | |
| Solution Storage | -20°C or -80°C in amber vials | Protects from thermal and light-induced degradation.[3][7] |
| Single-use aliquots | Avoids repeated freeze-thaw cycles that introduce moisture and oxygen. | |
| Recommended Solvents | Anhydrous DMSO, Anhydrous DMF | Good solubilizing power and generally less reactive than protic solvents. |
| Solvents to Avoid | Older ethers (THF, Dioxane), Chloroform | Risk of peroxide contamination (ethers) or acidic impurities (chloroform). |
| pH in Aqueous Media | Maintain near-neutral pH (6-8) | Avoids acid or base-catalyzed hydrolysis or ring-opening reactions.[4] |
Experimental Protocol: Assessing Solution Stability by HPLC
This protocol provides a robust framework for quantifying the stability of this compound in a chosen solvent or buffer over time.
Objective: To determine the rate of degradation of the target compound under specific storage conditions (e.g., room temperature, 4°C, protected from light).
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
Experimental buffer (if applicable)
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh ~5 mg of the compound into a clean, amber volumetric flask.
-
Dissolve in the chosen solvent (e.g., DMSO) to a final concentration of 5 mg/mL. Ensure complete dissolution. This is your Stock Solution .
-
-
Working Solution Preparation:
-
Dilute the Stock Solution with your experimental mobile phase or buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). This is your T=0 Working Solution .
-
-
Initial Analysis (T=0):
-
Immediately inject the T=0 Working Solution onto the HPLC system.
-
Suggested HPLC Conditions:
-
Column: C18 reverse-phase
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at ~254 nm or a wavelength maximum for the compound.[9]
-
Injection Volume: 10 µL
-
-
Record the peak area of the main compound peak. This is your Area(T=0) . Note the retention time and check for any existing impurity peaks.
-
-
Stability Study Setup:
-
Aliquot the remaining Stock Solution into several amber vials corresponding to your time points (e.g., 2h, 4h, 8h, 24h, 48h).
-
Store these vials under the desired test conditions (e.g., on the benchtop at room temperature, in a 4°C refrigerator).
-
-
Time-Point Analysis:
-
At each designated time point, retrieve one vial.
-
Prepare a fresh Working Solution from this aged stock in the same manner as in Step 2.
-
Analyze by HPLC using the identical method from Step 3. Record the peak area of the main compound peak: Area(T=x) .
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point using the formula: % Remaining = (Area(T=x) / Area(T=0)) * 100
-
Plot % Remaining versus Time to visualize the degradation profile.
-
Also, monitor the increase in the peak area of any new impurity peaks. The percent area of a degradant can be calculated as: % Degradant = (Area_Degradant / Total_Area_All_Peaks) * 100
-
This self-validating protocol allows you to precisely quantify the stability of your compound under your specific experimental conditions, ensuring the integrity of your research.
References
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
-
Guillon, J., et al. (2021). Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline. ResearchGate. [Link]
-
Top 5 Factors Affecting Chemical Stability. Air Sea Containers. [Link]
-
Factors affecting stability of drugs. Slideshare. [Link]
-
4 Factors Influencing the Stability of Medicinal Products. QbD Group. [Link]
-
5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one. PubChem, National Center for Biotechnology Information. [Link]
-
5-Bromo-1,2,3,4-tetrahydroquinoline. PubChem, National Center for Biotechnology Information. [Link]
-
5-Bromo-1,2,3,4-tetrahydroisoquinoline. PubChem, National Center for Biotechnology Information. [Link]
-
SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses. [Link]
-
5-Bromo-1,2,3,4-tetrahydroisoquinoline. Pharmaffiliates. [Link]
-
Product Class 5: Isoquinolines. Science of Synthesis, Thieme. [Link]
- Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
1-Methyl-1,2,3,4-tetrahydroisoquinoline. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. This compound hydrochloride | 2375269-04-6 [chemicalbook.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. Factors affecting stability of drugs | PPTX [slideshare.net]
- 5. labsolu.ca [labsolu.ca]
- 6. 1-Methyl-1,2,3,4-tetrahydroisoquinoline = 97 GC 4965-09-7 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. qbdgroup.com [qbdgroup.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline (THIQ)
Welcome to the technical support center for the synthesis and purification of 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline (5-Bromo-1-methyl-THIQ). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and detailed protocols to address common challenges in obtaining this important synthetic intermediate with high purity.
Introduction
This compound is a valuable building block in medicinal chemistry. Its synthesis, while conceptually straightforward, often presents challenges related to impurity formation that can complicate downstream applications. This guide provides a structured, question-and-answer-based approach to identify, understand, and remove these impurities, ensuring the integrity of your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis and purification of 5-Bromo-1-methyl-THIQ.
Synthesis and Impurity Profile
Q1: What is a common synthetic route to 5-Bromo-1-methyl-THIQ, and what are the primary impurities I should expect?
A common and efficient route involves a multi-step synthesis starting from isoquinoline. The primary impurities are typically isomers and over-brominated species generated during the initial bromination step, as well as starting materials from incomplete reactions.
A plausible and frequently utilized synthetic pathway is as follows:
-
Bromination of Isoquinoline: Electrophilic bromination of isoquinoline to yield 5-bromoisoquinoline.
-
N-Methylation: Quaternization of the nitrogen in 5-bromoisoquinoline with a methylating agent (e.g., methyl iodide) to form the N-methyl-5-bromoisoquinolinium salt.
-
Reduction: Reduction of the isoquinolinium salt to the target molecule, this compound.
The main impurities to anticipate are:
-
8-Bromoisoquinoline: An isomer formed during the bromination of isoquinoline. It is often difficult to separate from the desired 5-bromo isomer due to their similar physical properties.[1]
-
5,8-Dibromoisoquinoline: An over-brominated byproduct from the initial synthesis step.[1]
-
Unreacted 5-bromoisoquinoline: From an incomplete methylation or reduction step.
-
N-methyl-5-bromoisoquinolinium salt: The intermediate from an incomplete reduction.
Q2: My bromination of isoquinoline is producing a mixture of 5-bromo and 8-bromo isomers that are difficult to separate. How can I improve the selectivity and remove the 8-bromo isomer?
Controlling the reaction temperature during bromination is critical for regioselectivity. Running the reaction at a lower temperature generally favors the formation of the 5-bromo isomer.[1]
Troubleshooting Isomer Formation:
-
Temperature Control: Maintain a reaction temperature of -25°C to -18°C during the addition of the brominating agent (e.g., N-bromosuccinimide in sulfuric acid).[1]
-
Purification of the Precursor: If you are starting with 5-bromoisoquinoline, ensure its purity before proceeding to the methylation and reduction steps. The 8-bromo isomer, if present, will be carried through the synthesis.
Separation of Bromo-isomers:
Fractional distillation under reduced pressure can be effective for separating 5-bromoisoquinoline from the 8-bromo isomer, although it can be challenging.[1] Alternatively, preparative High-Performance Liquid Chromatography (HPLC) may be required for complete separation.
Q3: I am observing a significant amount of 5,8-dibromoisoquinoline in my crude product. How can I minimize its formation?
The formation of di-brominated species is typically due to the use of an excess of the brominating agent.
Minimizing Over-bromination:
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than 1.1 equivalents of N-bromosuccinimide (NBS) for the mono-bromination of isoquinoline.[1]
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to avoid localized high concentrations.
Purification Strategies
Q4: What is the most effective general strategy for purifying crude 5-Bromo-1-methyl-THIQ?
A multi-step purification strategy is often necessary to achieve high purity. This typically involves an initial acid-base extraction followed by either column chromatography or recrystallization.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities
This technique is effective for separating the basic 5-Bromo-1-methyl-THIQ from any non-basic (neutral) impurities.
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated 5-Bromo-1-methyl-THIQ will be in the aqueous layer.
-
Drain the aqueous layer into a clean flask.
-
Wash the organic layer with another portion of the dilute acid to ensure complete extraction of the product.
-
Combine the aqueous layers.
-
To recover the product, basify the combined aqueous layers with a suitable base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) until the solution is basic (pH > 10).
-
Extract the now deprotonated, organic-soluble product with fresh organic solvent (e.g., DCM or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Column Chromatography for Removal of Isomeric and Closely Related Impurities
Column chromatography is a powerful technique for separating compounds with similar polarities, such as the 5-bromo and 8-bromo isomers.
Procedure:
-
Stationary Phase Selection: Use silica gel as the stationary phase. Due to the basic nature of the tetrahydroisoquinoline, it is advisable to deactivate the silica gel to prevent streaking and product loss. This can be done by preparing a slurry of the silica gel in the chosen eluent containing 0.5-1% triethylamine.
-
Mobile Phase Selection: A common eluent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired product. A gradient elution, starting with a lower polarity and gradually increasing, can improve separation.
-
Column Packing: Pack the column with the deactivated silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution and Fraction Collection: Elute the column with the chosen mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization for Final Polishing
Recrystallization is an excellent final step to obtain highly pure, crystalline 5-Bromo-1-methyl-THIQ, especially after initial purification by extraction or chromatography. The hydrochloride salt of the product often provides better crystals.
Procedure for Recrystallization of the Hydrochloride Salt:
-
Salt Formation: Dissolve the purified freebase in a minimal amount of a suitable solvent like ethanol or isopropanol. Add a solution of HCl in the same solvent or bubble HCl gas through the solution until precipitation is complete.
-
Solvent Selection: A common solvent system for recrystallizing hydrochloride salts of amines is a mixture of an alcohol (e.g., ethanol, methanol, or isopropanol) and an ether (e.g., diethyl ether or tert-butyl methyl ether).[2]
-
Dissolution: Dissolve the crude salt in a minimal amount of the hot alcohol.
-
Crystallization: Slowly add the ether until the solution becomes slightly turbid. Reheat gently until the solution is clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the crystals under vacuum.
Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Method | Typical Impurities Removed | Advantages | Disadvantages |
| Acid-Base Extraction | Neutral starting materials, non-basic byproducts | Simple, rapid, and effective for removing gross impurities. | Does not separate basic impurities like isomers. |
| Column Chromatography | Isomeric impurities (e.g., 8-bromo isomer), closely related byproducts | High resolving power, capable of separating compounds with similar polarities. | Can be time-consuming and requires larger volumes of solvent. Product may streak on acidic silica. |
| Recrystallization | Minor impurities, improves crystalline form | Yields highly pure product, excellent for a final polishing step. | Requires a suitable solvent system to be identified; some product loss is inevitable. |
Visualizations
Workflow for the Purification of 5-Bromo-1-methyl-THIQ
Caption: Multi-step purification workflow for 5-Bromo-1-methyl-THIQ.
Decision Tree for Troubleshooting Purification
Caption: Decision tree for selecting the appropriate purification method.
References
-
Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 82, 146. [Link]
-
J&K Scientific LLC. (n.d.). Bischler-Napieralski Reaction. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (2023). Pictet–Spengler reaction. [Link]
-
Wikipedia. (2023). Bischler–Napieralski reaction. [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved January 20, 2026, from [Link]
-
Grokipedia. (n.d.). Pictet–Spengler reaction. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.).
Sources
Technical Support Center: Scaling Up the Synthesis of 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support resource for the synthesis and scale-up of 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline. This guide is designed for researchers and drug development professionals, providing in-depth, field-proven insights into common synthetic challenges. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Introduction: The Significance of the Target Molecule
This compound is a key heterocyclic building block in medicinal chemistry. The tetrahydroisoquinoline (THIQ) core is a privileged scaffold found in numerous biologically active alkaloids and synthetic pharmaceuticals.[1] The bromine atom at the 5-position serves as a versatile synthetic handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures.[2] This makes the reliable, large-scale synthesis of this intermediate a critical step in many drug discovery programs.[3]
Strategic Overview: Selecting a Synthetic Pathway
Two primary, well-established methods are typically employed for the synthesis of the 1-methyl-tetrahydroisoquinoline scaffold: the Bischler-Napieralski reaction and the Pictet-Spengler reaction. The choice between them depends on starting material availability, scale, and desired purity profile.
| Feature | Bischler-Napieralski Reaction | Pictet-Spengler Reaction |
| Starting Material | N-[2-(2-bromophenyl)ethyl]acetamide | 2-(2-bromophenyl)ethan-1-amine |
| Key Reagents | Dehydrating agent (e.g., POCl₃, P₂O₅), followed by a reducing agent (e.g., NaBH₄) | Aldehyde (Acetaldehyde), Acid Catalyst (e.g., HCl, TFA) |
| Intermediate | 3,4-Dihydroisoquinoline | Iminium Ion |
| Number of Steps | Two (Cyclization then Reduction) | One (Condensation and Cyclization) |
| Key Advantages | Robust and high-yielding for many substrates. The intermediate can be isolated and characterized. | More atom-economical (one-pot). Milder conditions may be possible for activated systems.[4] |
| Common Challenges | Potential for retro-Ritter side reaction.[5][6] Requires a separate reduction step. | Acetaldehyde is volatile and can be challenging to handle. Reaction can be sensitive to steric hindrance.[7] |
For this guide, we will focus on the Bischler-Napieralski reaction followed by reduction . This two-step approach offers distinct checkpoints for reaction monitoring and troubleshooting, which is highly advantageous when scaling up.
Reaction Pathway: Bischler-Napieralski & Subsequent Reduction
The overall transformation proceeds in two distinct stages: first, the acid-catalyzed cyclodehydration of the amide to form a dihydroisoquinoline intermediate, and second, the reduction of the imine bond to yield the final tetrahydroisoquinoline product.
Caption: Two-step synthesis via Bischler-Napieralski cyclization and reduction.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative example. Optimization for specific lab conditions and scale is recommended. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[8]
Step 1: Bischler-Napieralski Cyclization
-
Setup: Equip a dry, three-necked round-bottom flask with a reflux condenser, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagents: Charge the flask with N-[2-(2-bromophenyl)ethyl]acetamide (1.0 eq) and anhydrous toluene (5-10 mL per gram of amide).
-
Reagent Addition: While stirring, add phosphorus oxychloride (POCl₃, ~1.5-2.0 eq) dropwise via the dropping funnel. The addition may be exothermic; maintain the temperature below 40 °C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 110 °C). Monitor the reaction progress by TLC or LC-MS (typically 2-4 hours).
-
Work-up (Aqueous): Once the starting material is consumed, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Basification: Slowly basify the acidic aqueous mixture with a cold solution of concentrated ammonium hydroxide or sodium hydroxide to pH > 10, ensuring the temperature remains below 25 °C.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure to yield the crude 5-Bromo-1-methyl-3,4-dihydroisoquinoline, which can be taken directly to the next step or purified if necessary.
Step 2: Reduction to Tetrahydroisoquinoline
-
Setup: In a separate flask, dissolve the crude dihydroisoquinoline intermediate from Step 1 in methanol (MeOH, 10-15 mL per gram).
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, ~2.0-3.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C. Vigorous gas evolution (hydrogen) will be observed.
-
Reaction: Stir the reaction at room temperature for 1-2 hours after the addition is complete, monitoring by TLC or LC-MS until the imine intermediate is consumed.[9]
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Concentration & Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and extract the product with DCM or ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by silica gel column chromatography or crystallization to yield the final this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up process.
Caption: Decision tree for troubleshooting low-yield synthesis issues.
Part 1: Bischler-Napieralski Cyclization Issues
Q1: My cyclization reaction is sluggish or gives a low yield. What are the primary causes?
A1: This is a classic issue in Bischler-Napieralski reactions and typically points to three areas:
-
Insufficient Dehydrating Agent Potency: The reaction is an electrophilic aromatic substitution, which requires a powerful electrophile generated from the amide.[9]
-
Causality: Phosphorus oxychloride (POCl₃) is effective, but for less reactive or sterically hindered substrates, it may not be sufficient. The presence of any moisture will consume the dehydrating agent, rendering it inactive.
-
Solution: For challenging substrates, a mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is significantly more effective.[6][10] This combination forms pyrophosphates, which are better leaving groups and generate a more reactive nitrilium intermediate.[5] Always ensure your reagents and glassware are scrupulously dry.
-
-
Deactivated Aromatic Ring: While the bromo-substituent is only weakly deactivating, scaling effects or other substrate features can inhibit the reaction.
-
Causality: The final ring-closing step is an intramolecular Friedel-Crafts-type reaction. Electron-withdrawing groups on the aromatic ring slow this step down.[6]
-
Solution: Increase the reaction temperature by switching to a higher-boiling solvent like xylene or prolong the reflux time. However, be aware that this can sometimes promote side reactions.
-
-
Scale-Up Thermal Control: When scaling up, the initial addition of POCl₃ can be significantly exothermic.
-
Causality: Poor heat dissipation in a large reactor can lead to localized "hot spots," causing decomposition of the starting material or reagent before the productive reaction temperature is reached.
-
Solution: Use a jacketed reactor with controlled cooling. Ensure the POCl₃ is added sub-surface at a slow, controlled rate to manage the exotherm effectively.
-
Q2: I'm observing a significant apomeretic side product. How can I suppress this?
A2: You are likely observing styrene formation via a retro-Ritter reaction. This is a known side reaction pathway for the nitrilium ion intermediate.[5][11]
-
Causality: The electrophilic nitrilium ion intermediate can fragment, eliminating a stable nitrile (in this case, acetonitrile) to form a carbocation, which then loses a proton to form a styrene derivative. This is more common when the resulting styrene is conjugated or otherwise stabilized.
-
Solutions:
-
Solvent Choice: Using acetonitrile as the solvent can shift the equilibrium of the retro-Ritter reaction back toward the desired nitrilium ion intermediate (Le Châtelier's principle).[5]
-
Milder Reagents: For sensitive substrates, stronger dehydrating agents and high heat can favor fragmentation. Consider alternative, milder cyclodehydration reagents like triflic anhydride (Tf₂O) with 2-chloropyridine or oxalyl chloride, which proceed through different intermediates less prone to the retro-Ritter pathway.[5][6]
-
Part 2: Reduction & Scale-Up Issues
Q3: The reduction of the dihydroisoquinoline intermediate is incomplete. What should I check?
A3: Incomplete reduction is almost always a reagent or condition issue.
-
Causality: Sodium borohydride (NaBH₄) is a hydride donor. Its efficacy can be reduced by age, improper storage (exposure to moisture), or insufficient equivalents. The solvent also plays a role; while methanol is standard, its protic nature can slowly consume the reagent.
-
Solutions:
-
Reagent Quality & Stoichiometry: Use fresh, high-quality NaBH₄. For scale-up, it's wise to titrate a sample of the NaBH₄ lot to determine its active hydride content. Increase the equivalents to 2.5-3.0 to ensure the reaction goes to completion.
-
Temperature Control: The initial addition of NaBH₄ should always be done at 0 °C.[9] Adding it at room temperature can lead to an uncontrolled exotherm and rapid H₂ evolution, which can cause reagent decomposition and potential safety hazards.
-
Alternative Solvents: On a very large scale, using a less reactive solvent like ethanol or a mixture of THF/ethanol can provide a more controlled reaction profile.
-
Q4: I'm experiencing product loss during the final work-up and purification. How can I improve recovery on a larger scale?
A4: This highlights the shift from lab-scale chromatography to bulk material isolation.
-
Causality: Tetrahydroisoquinolines are basic amines. During aqueous work-up, if the pH is not sufficiently basic, a portion of the product will remain in the aqueous layer as the protonated salt. Furthermore, silica gel chromatography can be inefficient and costly at scale.
-
Solutions:
-
Work-up pH Control: During the extraction phase, ensure the aqueous layer is strongly basic (pH 11-12) to fully deprotonate the product and drive it into the organic layer. Multiple extractions with fresh solvent are crucial.
-
Alternative to Chromatography: For scale-up, purification via crystallization is highly preferred. After concentrating the crude product, perform solvent screening to find a suitable system for crystallization (e.g., heptane/ethyl acetate, isopropanol/water).
-
Acid/Base Isolation: An alternative is to extract the crude product into an acidic aqueous solution (forming the hydrochloride salt), wash the aqueous layer with a nonpolar solvent (like hexane) to remove non-basic impurities, and then basify the aqueous layer and re-extract the pure freebase product.
-
References
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
University of Cambridge. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]
- China Manufacturer. (n.d.). The Chemistry and Applications of 5-Bromo-1,2,3,4-tetrahydroisoquinoline.
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151.
-
Name-Reaction.com. (2026). Pictet-Spengler reaction. Retrieved from [Link]
- Singh, P., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry.
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
- Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6.
-
Organic Syntheses. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one. Retrieved from [Link]
- List, B., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(34), 15531–15540.
-
Scribd. (n.d.). Bischler Napieralski Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
- Glas, C., et al. (2021). A Short Approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)
-
PubChem. (n.d.). 5-Bromo-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
- International Journal of Scientific & Technology Research. (n.d.).
-
ResearchGate. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Retrieved from [Link]
- Comuni, D., et al. (2016).
- Kiss, L. (2016).
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
- Toronto Research Chemicals. (n.d.). 5-bromo-1,2,3,4-tetrahydro-isoquinoline hydrochloride.
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
Sources
- 1. ijstr.org [ijstr.org]
- 2. nbinno.com [nbinno.com]
- 3. 5-BROMO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HYDROCHLORIDE CAS#: 81237-69-6 [amp.chemicalbook.com]
- 4. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 11. Bischler napieralski reaction | PPTX [slideshare.net]
Technical Support Center: 5-Bromo-1-methyl-tetrahydroisoquinoline
Welcome to the comprehensive technical support guide for 5-Bromo-1-methyl-tetrahydroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical research compound throughout its handling, storage, and application in your experiments. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to prevent and diagnose degradation.
Introduction to the Stability of 5-Bromo-1-methyl-tetrahydroisoquinoline
5-Bromo-1-methyl-tetrahydroisoquinoline is a halogenated aromatic compound belonging to the tetrahydroisoquinoline class of alkaloids. While a valuable building block in medicinal chemistry and drug discovery, its chemical structure presents inherent stability challenges.[1][2] The principal points of vulnerability in the molecule are the brominated aromatic ring, the tertiary amine within the tetrahydroisoquinoline core, and the benzylic C1 position. Degradation can be initiated by factors such as light, oxygen, temperature, and inappropriate solvent choice. Understanding these potential degradation pathways is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the use of 5-Bromo-1-methyl-tetrahydroisoquinoline, providing explanations for the observed degradation and actionable solutions.
Q1: I observe a gradual discoloration (yellowing or browning) of my solid 5-Bromo-1-methyl-tetrahydroisoquinoline sample over time, even when stored in the freezer. What is causing this?
A1: Discoloration is a common indicator of degradation, likely due to a combination of slow oxidation and photodegradation.
-
Oxidation: The tetrahydroisoquinoline nucleus is susceptible to oxidation, particularly at the nitrogen and the C1 position.[3][4] Atmospheric oxygen, even at low temperatures, can contribute to the formation of colored impurities over extended periods.
-
Photodegradation: Brominated aromatic compounds are known to be sensitive to light, especially UV wavelengths.[5] Even ambient lab lighting over time can induce the cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent colored byproducts.
Troubleshooting Steps:
-
Confirm Storage Conditions: Ensure the compound is stored at the recommended temperature (typically 2-8°C or -20°C for long-term storage) in a tightly sealed, amber glass vial to protect it from light and moisture.
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Purity Check: If discoloration is observed, it is crucial to re-analyze the purity of the compound using an appropriate analytical method, such as HPLC or ¹H NMR, before use.
Q2: My reaction yield is consistently lower than expected when using 5-Bromo-1-methyl-tetrahydroisoquinoline. Could the compound be degrading during my experiment?
A2: Yes, reaction conditions can induce degradation, leading to lower yields. Several factors could be at play:
-
Dehalogenation: The bromine atom on the aromatic ring can be removed under certain reductive conditions. For example, catalytic hydrogenation (e.g., using Pd/C and H₂) will readily cleave the C-Br bond.[6][7][8] Certain strong bases or nucleophiles, especially at elevated temperatures, can also promote dehalogenation.
-
Oxidation: If your reaction is performed in the presence of oxidants or is open to the air for extended periods at elevated temperatures, oxidation of the tetrahydroisoquinoline ring can occur. This can lead to the formation of the corresponding iminium ion or dihydroisoquinolone, which may not participate in your desired reaction.[4]
-
Solvent Instability: The choice of solvent can impact the stability of the compound. Protic solvents, in the presence of light, can sometimes facilitate photodegradation.
Troubleshooting Steps:
-
Review Reaction Conditions: Carefully examine your reaction for any reagents or conditions that could promote dehalogenation or oxidation. If using a hydrogenation step for another part of your molecule, be aware that the bromine will likely be removed.
-
Solvent Selection: Use high-purity, degassed solvents, especially for sensitive reactions.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the consumption of your starting material and the appearance of any unexpected byproducts. This can help you identify if degradation is occurring during the reaction.
Q3: I have identified an impurity in my sample of 5-Bromo-1-methyl-tetrahydroisoquinoline with a mass corresponding to the de-brominated analogue. What is the likely cause?
A3: The presence of 1-methyl-tetrahydroisoquinoline is a strong indication of dehalogenation. This can occur either during storage or during a chemical transformation.
-
Storage-Related Dehalogenation: While less common for solid samples stored correctly, exposure to light over long periods can cause some degree of de-bromination.
-
Synthesis or Work-up Related Dehalogenation: This is a more common cause. If the synthesis of the compound involved a reductive step that was not fully controlled, or if it was purified using a method that could induce dehalogenation (e.g., hydrogenation), the impurity could have been introduced then.
Troubleshooting Steps:
-
Purification: If the level of the de-brominated impurity is unacceptable for your application, you will need to re-purify the compound. This can typically be achieved using column chromatography on silica gel.
-
Source Verification: If the impurity is present in a newly purchased batch, contact the supplier for a certificate of analysis and to report the issue.
Experimental Protocols
Protocol 1: Recommended Storage and Handling of 5-Bromo-1-methyl-tetrahydroisoquinoline
This protocol outlines the best practices for storing and handling the compound to minimize degradation.
Materials:
-
5-Bromo-1-methyl-tetrahydroisoquinoline
-
Amber glass vials with Teflon-lined caps
-
Argon or Nitrogen gas supply (optional, for long-term storage)
-
Spatula
-
Analytical balance
Procedure:
-
Receiving and Initial Inspection: Upon receiving the compound, inspect the container for any signs of damage. Note the color and appearance of the compound.
-
Aliquoting: To avoid repeated opening and closing of the main stock container, it is recommended to aliquot the compound into smaller, single-use vials. This minimizes exposure of the bulk material to air and moisture.
-
Inert Atmosphere (Optional): For each aliquot, flush the vial with a gentle stream of argon or nitrogen for 10-15 seconds before sealing the cap tightly.
-
Short-Term Storage (days to weeks): Store the sealed amber vials at 2-8°C.
-
Long-Term Storage (months to years): For optimal stability, store the sealed amber vials at -20°C.
-
Handling: When weighing the compound, do so in a well-ventilated area or a fume hood. Minimize the time the container is open to the atmosphere. Avoid prolonged exposure to direct light.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of 5-Bromo-1-methyl-tetrahydroisoquinoline and detecting potential degradation products. Method optimization may be required depending on the specific HPLC system and column used.
Materials:
-
5-Bromo-1-methyl-tetrahydroisoquinoline sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the compound in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (or formic acid) in water.
-
Mobile Phase B: 0.1% TFA (or formic acid) in acetonitrile.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm and 254 nm.
-
Gradient:
-
Start with 10% B for 1 minute.
-
Ramp to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B over 1 minute.
-
Equilibrate at 10% B for 5 minutes before the next injection.
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram. The purity of the compound can be estimated by the area percentage of the main peak.
-
Degradation products will typically appear as additional peaks, often with different retention times.
-
Visualizing Degradation Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the potential degradation pathways and a troubleshooting workflow.
Caption: Potential degradation pathways of 5-Bromo-1-methyl-tetrahydroisoquinoline.
Sources
- 1. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in tetrahydroisoquinoline functionalization
Welcome to the Technical Support Center for Tetrahydroisoquinoline (THIQ) Functionalization. The THIQ scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmacologically active molecules.[1][2][3][4][5] However, achieving high conversion rates during its synthesis and subsequent functionalization can be challenging. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here, you will find a structured question-and-answer guide addressing specific problems, explaining the underlying chemical principles, and providing actionable, field-proven solutions.
Section 1: Troubleshooting Core THIQ Syntheses
The foundation of any successful functionalization is a robust synthesis of the core THIQ structure. Two of the most common methods, the Pictet-Spengler and Bischler-Napieralski reactions, often present challenges leading to low yields.
FAQ 1: My Pictet-Spengler reaction has a very low yield. What are the most common culprits and how can I fix it?
Low conversion in a Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone to form a THIQ, is a frequent issue.[6][7][8][9] The problem can typically be traced back to substrate reactivity, reaction conditions, or the stability of key intermediates.
Systematic Troubleshooting Workflow:
dot digraph "Pictet_Spengler_Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=record, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Low Yield Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sub [label="Step 1: Verify Starting Materials|Purity of β-arylethylamine?\lPurity & Stability of Carbonyl?\l"]; cond [label="Step 2: Optimize Reaction Conditions|Acid Catalyst (Type & Loading)?\lSolvent Choice?\lTemperature & Time?\lAnhydrous Conditions?\l"]; inter [label="Step 3: Consider Intermediates & Side Reactions|Stable Iminium Ion?\lOxidation of Product?\lAldehyde Self-Condensation?\l"]; workup [label="Step 4: Evaluate Workup & Purification|Proper Quenching?\lEfficient Extraction?\l"]; end [label="Optimized Yield", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> sub [label="Begin Analysis"]; sub -> cond [label="Materials OK"]; cond -> inter [label="Conditions Optimized"]; inter -> workup [label="Side Reactions Minimized"]; workup -> end [label="Procedure Refined"]; } } Caption: Troubleshooting workflow for low Pictet-Spengler yields.
In-Depth Analysis and Solutions:
-
Substrate Reactivity:
-
Aromatic Ring Electronics: The cyclization step is an electrophilic aromatic substitution. Electron-donating groups (EDGs) on the aromatic ring of the β-arylethylamine will accelerate the reaction, while electron-withdrawing groups (EWGs) will hinder it, often requiring harsher conditions.[2][10] If your substrate has a deactivated ring, you may need to increase the temperature or use a stronger acid catalyst.[10]
-
Starting Material Purity: Ensure the purity of both the amine and carbonyl starting materials. Contaminants can interfere with the reaction.[11] Aldehydes, in particular, can be prone to oxidation or polymerization over time.[11]
-
-
Reaction Conditions:
-
Acid Catalyst: This reaction is acid-catalyzed, and the choice and amount are critical.[12][13] Too little acid leads to a sluggish or incomplete reaction, while too much can cause side reactions or degradation.[11] Screen common Brønsted acids (e.g., TFA, HCl) and Lewis acids (e.g., BF₃·OEt₂) and optimize the catalyst loading.[13][14]
-
Solvent: The solvent affects the solubility of reactants and the stability of intermediates. While protic solvents like methanol are common, aprotic solvents such as dichloromethane (DCM) or toluene can sometimes provide superior yields.[11]
-
Temperature: The optimal temperature is substrate-dependent. If the reaction is slow at room temperature, gentle heating (e.g., 40–60 °C) may be beneficial. Conversely, if decomposition is observed, cooling the reaction (e.g., to 0 °C) might be necessary.[11]
-
Water Content: Unless using an aqueous solution of the aldehyde, ensure anhydrous conditions. Water can interfere with the formation of the crucial iminium ion intermediate.[11]
-
-
Side Reactions:
-
Oxidation: The THIQ product can be oxidized to the corresponding aromatic isoquinoline, especially at elevated temperatures with prolonged exposure to air.[11] Running the reaction under an inert atmosphere (N₂ or Ar) can mitigate this.
-
Aldehyde Self-Condensation: Aldehydes can undergo acid-catalyzed self-condensation, consuming the starting material and complicating purification.[11] Using a slight excess (1.1-1.5 equivalents) of the aldehyde is often optimal, but a large excess should be avoided.[11]
-
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Acid Catalyst | 10-50 mol% TFA or HCl | Screen Lewis acids (e.g., BF₃·OEt₂); vary loading from 10 mol% to stoichiometric. | Different substrates have different activation barriers; Lewis acids can be more effective for less reactive systems.[13] |
| Solvent | Methanol, Ethanol | Switch to aprotic solvents like DCM, Toluene, or Acetonitrile. | Aprotic solvents can improve solubility and may favor the desired reaction pathway over side reactions.[11] |
| Temperature | Room Temperature | Screen temperatures from 0 °C to 60 °C. | Balances reaction rate against potential for product/reactant degradation.[11] |
| Atmosphere | Air | Use an inert atmosphere (N₂ or Ar). | Prevents oxidation of the electron-rich THIQ product to the corresponding isoquinoline.[11] |
FAQ 2: My Bischler-Napieralski reaction is failing. How can I improve the conversion?
The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which are then typically reduced to THIQs.[2] Low yields are often due to an insufficiently activated aromatic ring or an ineffective dehydrating agent.[12][15]
Core Principles and Troubleshooting Steps:
-
Assess Substrate Reactivity: Like the Pictet-Spengler reaction, this is an intramolecular electrophilic aromatic substitution. The reaction is most efficient with electron-rich aromatic rings.[2][15] If your substrate is electron-deficient, you will likely need stronger dehydrating conditions.
-
Select the Right Dehydrating Agent: The choice of dehydrating agent is the most critical parameter.
-
For Electron-Rich Substrates: Phosphorus oxychloride (POCl₃) is the standard and often sufficient.[12][15][16]
-
For Less Reactive/Deactivated Substrates: A stronger dehydrating agent is necessary. A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a common choice for forcing conditions.[12][15][16] Milder, modern conditions using triflic anhydride (Tf₂O) with a non-nucleophilic base can also be effective.[17]
-
-
Control Reaction Conditions:
-
Temperature: While heating is often required, excessive temperatures can promote a retro-Ritter reaction, leading to styrene-like byproducts.[12][15] Use the lowest temperature that allows for a reasonable reaction rate.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[12]
-
Reaction Scheme and Key Intermediate:
dot digraph "Bischler_Napieralski_Mechanism" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
sub [label="β-Arylethylamide"]; reagent [label="+ Dehydrating Agent\l(e.g., POCl₃)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; inter [label="Nitrilium Ion Intermediate\l(Key Electrophile)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cyclize [label="Intramolecular\lElectrophilic Aromatic\lSubstitution"]; prod [label="3,4-Dihydroisoquinoline"]; reduce [label="Reduction\l(e.g., NaBH₄)"]; final_prod [label="Tetrahydroisoquinoline"];
sub -> reagent [dir=none]; reagent -> inter; inter -> cyclize; cyclize -> prod; prod -> reduce; reduce -> final_prod; } } Caption: Key steps in the Bischler-Napieralski synthesis of THIQs.
Section 2: Troubleshooting C-H Functionalization
Direct C-H functionalization is an atom-economical way to introduce complexity to the THIQ scaffold. However, controlling regioselectivity and achieving high conversion can be difficult.[1][18]
FAQ 3: I'm getting low yields and poor regioselectivity in the C-H functionalization of my THIQ's aromatic ring. What can I do?
Achieving selective functionalization on the benzenoid ring (the non-nitrogen-containing aromatic ring) is a common challenge because the pyrido-ring is often more electronically reactive.[19] Success hinges on directing the reaction to the desired position.
Strategies for Improving Regioselectivity and Yield:
-
Employ Directing Groups: A directing group installed on the nitrogen atom is the most powerful strategy to control regioselectivity.[19] The directing group coordinates to the metal catalyst, bringing it into close proximity with a specific C-H bond (typically at the C8 position) and facilitating its activation. The choice of directing group is critical and must be compatible with your desired reaction.
-
Optimize the Catalyst System:
-
Metal Center: Different metal catalysts (e.g., Ruthenium, Palladium, Rhodium) have different affinities and reactivities. Ruthenium catalysts, for example, have proven effective for C8-functionalization.[19][20]
-
Ligands: The ligands on the metal center are crucial for tuning its reactivity and selectivity. A systematic screening of different ligands is often necessary.[19]
-
-
Modify Substrate Electronics: If synthetically feasible, installing an electron-withdrawing or electron-donating group on the THIQ can alter the reactivity of the C-H bonds on the benzenoid ring, potentially favoring the desired functionalization.[19]
-
Reaction Parameter Optimization: Systematically screen solvent, temperature, and reaction time. These factors can influence the aggregation and reactivity of organometallic intermediates, which can be critical for success.[19]
Section 3: Issues in N-Functionalization and C1-Functionalization
Modifying the nitrogen atom or the adjacent C1 position is a primary strategy for diversifying THIQ libraries.
FAQ 4: My N-alkylation reaction with an alkyl halide is sluggish and incomplete. How can I drive it to completion?
N-alkylation is a standard Sₙ2 reaction, but its efficiency can be hampered by several factors.[21]
-
Inadequate Base: The base must be strong enough to deprotonate the secondary amine and soluble in the reaction solvent. If a common base like potassium carbonate (K₂CO₃) is ineffective, switch to a stronger or more soluble base like cesium carbonate (Cs₂CO₃) or an organic base like DBU in a more polar aprotic solvent.[21]
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile (ACN) are generally preferred as they solvate the cation but not the nucleophilic amine, accelerating the Sₙ2 reaction.[21]
-
Leaving Group: If you are using an alkyl bromide and the reaction is slow, switching to an alkyl iodide will increase the rate as iodide is a better leaving group. Alternatively, you can add a catalytic amount of potassium iodide (KI) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).[21]
-
Steric Hindrance: If either the THIQ or the alkyl halide is sterically bulky, the reaction rate will be significantly slower. This may require more forcing conditions (higher temperature, longer reaction time) or a different synthetic approach entirely, such as reductive amination.[21]
FAQ 5: I'm attempting a C1-functionalization via photoredox catalysis, but the conversion is low. What should I check?
Visible-light photoredox catalysis offers a mild and powerful way to functionalize the C1 position of THIQs.[1][22][23] However, these reactions involve a complex catalytic cycle, and low conversion can arise from multiple sources.
Key Parameters to Investigate:
-
Photocatalyst: Ensure the photocatalyst (e.g., an Iridium or Ruthenium complex, or an organic dye) is active and its absorption spectrum matches the wavelength of your light source.[1][23]
-
Solvent and Degassing: The choice of solvent is critical.[1] Furthermore, many photoredox reactions are sensitive to oxygen, which can quench the excited state of the photocatalyst. Thoroughly degassing the reaction mixture (e.g., via freeze-pump-thaw cycles or sparging with an inert gas) is often essential.
-
Light Source: Verify the intensity and wavelength of your light source (e.g., 395 nm LEDs).[1][22] Inconsistent or weak irradiation will lead to low conversion.
-
Reagent Stoichiometry: The stoichiometry of the oxidant, radical precursor, and any additives must be carefully optimized. For example, in a decarboxylative alkylation, the amounts of the carboxylic acid and oxidant (like N-chlorosuccinimide, NCS) are critical.[1][22]
-
Catalyst Deactivation: The catalyst can be deactivated over the course of the reaction.[24][25][26] If the reaction starts but then stalls, catalyst deactivation may be the culprit. This can sometimes be addressed by using a higher catalyst loading or by identifying and eliminating the source of deactivation.
Section 4: General Laboratory Practice
FAQ 6: What is the role of protecting groups in complex THIQ synthesis?
Protecting groups are crucial for masking reactive functional groups (like phenols or the secondary amine itself) to prevent unwanted side reactions during multi-step syntheses.[9][27][28][29][30] For example, protecting the nitrogen with a Boc (tert-butyloxycarbonyl) group can prevent N-alkylation while you perform a C-H functionalization on the aromatic ring. The use of orthogonal protecting groups—those that can be removed under different, non-interfering conditions—is a key strategy for the controlled, stepwise construction of complex molecules.[9]
FAQ 7: I'm struggling to purify my final THIQ product. Any suggestions?
Purification of THIQs can be complicated by the presence of structurally similar byproducts.
-
Acid-Base Extraction: As THIQs are basic, an acid-base extraction is an excellent first step to separate your product from neutral organic impurities. Dissolve the crude mixture in an organic solvent (e.g., DCM or Ethyl Acetate) and extract with an aqueous acid (e.g., 1M HCl). The protonated THIQ will move to the aqueous layer. This layer can then be separated, basified (e.g., with NaOH or NaHCO₃), and re-extracted with an organic solvent to recover the purified amine.[6]
-
Column Chromatography: Silica gel column chromatography is the most common method for final purification.[6] A gradient elution, often with a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) can help prevent the basic product from streaking on the acidic silica gel.
-
Crystallization: If your product is a solid, recrystallization is an excellent technique for achieving high purity.[6]
References
- Benchchem. Troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde.
- Benchchem. Optimizing reaction conditions for the chemical synthesis of (-)-Stylopine.
- Benchchem. Troubleshooting Oxa-Pictet–Spengler reaction side reactions.
- MDPI. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction.
- Benchchem.
- Benchchem. Improving the yield of the Bischler-Napieralski reaction for isoquinolines.
- ACS Publications.
- ResearchGate. Optimisation of reaction conditions. | Download Scientific Diagram.
- Wikipedia. Bischler–Napieralski reaction.
- Grokipedia. Bischler–Napieralski reaction.
- Benchchem.
- Benchchem. Common side reactions and byproducts in 2-Phenyl-1,2,3,4-tetrahydroisoquinoline synthesis.
- Benchchem. Overcoming Low Yields in the Pictet-Spengler Synthesis of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline.
- American Chemical Society.
- PubMed Central. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline.
- Protecting Groups.
- ResearchGate. C H Activation of Indolines, Tetrahydroquinolines, and Tetrahydroisoquinolines | Request PDF.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- ACS Publications. Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones.
- NIH. Direct Functionalization of (Un)
- ResearchGate. (PDF) Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline in.
- MDPI. Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds.
- Taylor & Francis Online. Recent advances in visible light-induced C1(sp3)
- ResearchGate.
- Oxford Learning Link. Appendix 6: Protecting groups.
- PubMed Central. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines.
- ResearchGate.
- PubMed Central. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020).
- Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of biologically important tetrahydroisoquinoline (THIQ)
- NROChemistry. Pictet-Spengler Reaction.
- YouTube.
- Organic Letters.
- ResearchGate.
- Benchchem. Technical Support Center: Synthesis of Complex Tetrahydroisoquinoline (THIQ)
- ACS Publications. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020).
- ResearchGate. Effects of substrates on the performance of optoelectronic devices: A review.
- ResearchGate.
- Impact of substrate induced band tail states on the electronic and optical properties of MoS 2.
- PubMed.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 8. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 17. grokipedia.com [grokipedia.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. tandfonline.com [tandfonline.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. m.youtube.com [m.youtube.com]
- 27. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 28. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 29. Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis: Two Metals, Two Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 30. learninglink.oup.com [learninglink.oup.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-Substituted Tetrahydroisoquinolines
The 1-substituted tetrahydroisoquinoline (THIQ) motif is a privileged scaffold in medicinal chemistry, forming the core of numerous alkaloids and pharmacologically active compounds. Its prevalence in both natural products and synthetic drugs underscores the continuous need for efficient and versatile synthetic methodologies. This guide provides an in-depth comparison of the most prominent methods for constructing this crucial heterocyclic system: the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Pomeranz-Fritsch-Bobbitt reaction. We will delve into the mechanistic underpinnings, practical applications, and quantitative performance of each, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal synthetic route.
The Pictet-Spengler Reaction: A Biomimetic Approach
First reported in 1911 by Amé Pictet and Theodor Spengler, this reaction mimics the biosynthetic pathway of many isoquinoline alkaloids.[1][2] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline ring system.[1]
Mechanistic Rationale
The elegance of the Pictet-Spengler reaction lies in its straightforward and atom-economical pathway. The reaction proceeds through the following key steps:
-
Iminium Ion Formation: The β-arylethylamine and the carbonyl compound condense to form a Schiff base, which is then protonated under acidic conditions to generate a highly electrophilic iminium ion.[3]
-
Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution. This step is the crucial ring-forming event.[4]
-
Rearomatization: A proton is lost from the intermediate, restoring the aromaticity of the benzene ring and yielding the final 1-substituted tetrahydroisoquinoline product.
The reactivity of the aromatic ring is a critical factor; electron-donating groups enhance its nucleophilicity, facilitating the cyclization under milder conditions.[4] Conversely, electron-withdrawing groups can hinder the reaction, necessitating stronger acids and higher temperatures.[1]
Caption: Pictet-Spengler Reaction Workflow
Experimental Protocol: Synthesis of a Tetrahydro-β-carboline Derivative
The following protocol is a representative example of a Pictet-Spengler reaction.
Materials:
-
Tryptamine
-
Aldehyde (e.g., benzaldehyde)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH2Cl2)
Procedure:
-
To a solution of tryptamine (1.0 eq) in dichloromethane, add the aldehyde (1.1 eq).
-
Cool the mixture to 0 °C and add trifluoroacetic acid (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tetrahydro-β-carboline.[5]
Asymmetric and Enzymatic Variants
A significant advantage of the Pictet-Spengler reaction is its adaptability to asymmetric synthesis. Chiral Brønsted acids, such as phosphoric acids, and chiral thioureas have been successfully employed as catalysts to induce high enantioselectivity.[6][7][8] Furthermore, enzymatic approaches using norcoclaurine synthase (NCS) or imine reductases offer a green and highly stereoselective route to chiral 1-substituted tetrahydroisoquinolines, often with excellent yields and enantiomeric excesses.[9][10]
The Bischler-Napieralski Reaction: A Two-Step Approach
The Bischler-Napieralski reaction, discovered in 1893, provides an alternative route to the tetrahydroisoquinoline core.[11] This method involves the cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then reduced to the desired tetrahydroisoquinoline.[12][13]
Mechanistic Rationale
The Bischler-Napieralski reaction proceeds via a more electrophilic intermediate compared to the Pictet-Spengler reaction, which influences its substrate scope and reaction conditions.
-
Activation of the Amide: The amide is activated by a dehydrating agent (e.g., POCl₃, P₂O₅) to form a reactive intermediate, which can be a nitrilium ion or a related species.[14]
-
Intramolecular Cyclization: The electron-rich aromatic ring attacks the electrophilic intermediate in an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring.[15]
-
Reduction: The resulting 3,4-dihydroisoquinoline, which contains an imine moiety, is then reduced in a separate step using a reducing agent like sodium borohydride (NaBH₄) to yield the final 1-substituted tetrahydroisoquinoline.[12]
The requirement for harsh dehydrating agents and often elevated temperatures is a key characteristic of this reaction.[13]
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The cinchona alkaloid squaramide catalyzed asymmetric Pictet–Spengler reaction and related theoretical studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. figshare.com [figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 13. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 14. Bischler-Napieralski Reaction [organic-chemistry.org]
- 15. Bischler napieralski reaction | PPTX [slideshare.net]
A Comparative Guide to 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline and Its Halogenated Analogs: A Handbook for Medicinal Chemists
For researchers, scientists, and professionals navigating the intricate landscape of drug development, the 1-methyl-1,2,3,4-tetrahydroisoquinoline (Me-THIQ) scaffold represents a privileged structure, forming the backbone of numerous pharmacologically active agents. The strategic introduction of halogens onto this framework offers a powerful tool to modulate physicochemical properties and fine-tune biological activity. This guide provides an in-depth, objective comparison of 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline and its fluoro, chloro, and iodo analogs, supported by experimental data and detailed protocols to empower your research endeavors.
The Strategic Imperative of Halogenation in Drug Design
The decision to introduce a halogen into a drug candidate is a cornerstone of modern medicinal chemistry. Halogen atoms, through their unique electronic and steric properties, can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its affinity and selectivity for biological targets. The choice of halogen—from the highly electronegative fluorine to the large and polarizable iodine—allows for a graded modulation of these properties. This guide will dissect these nuances within the context of the 5-halo-1-methyl-1,2,3,4-tetrahydroisoquinoline series.
Synthesis of 5-Halogenated 1-Methyl-1,2,3,4-tetrahydroisoquinolines: A Comparative Overview
The construction of the 5-halogenated Me-THIQ core can be efficiently achieved through established synthetic routes, primarily the Pictet-Spengler and Bischler-Napieralski reactions. The choice of starting material, specifically the appropriately halogenated phenylethylamine, is critical.
The Pictet-Spengler reaction offers a direct and often milder route, involving the condensation of a β-arylethylamine with an aldehyde (e.g., acetaldehyde to introduce the 1-methyl group) under acidic conditions.[1][2] This reaction proceeds via an electrophilic aromatic substitution, where the electron-donating or -withdrawing nature of the halogen can influence the reaction conditions required.[3]
The Bischler-Napieralski reaction , on the other hand, involves the cyclization of an N-acyl-β-arylethylamine using a dehydrating agent like phosphorus oxychloride (POCl₃), followed by reduction of the resulting 3,4-dihydroisoquinoline to the desired tetrahydroisoquinoline.[4][] This method is particularly effective for arenes with electron-donating groups.[6]
Physicochemical Properties: The Impact of the Halogen Substituent
The identity of the halogen at the 5-position significantly alters the physicochemical properties of the Me-THIQ scaffold. These properties, in turn, have a cascading effect on the molecule's pharmacokinetic and pharmacodynamic behavior.
| Property | Fluoro Analog | Chloro Analog | Bromo Analog | Iodo Analog | Rationale and Implications |
| Molecular Weight | ~181.23 g/mol | ~197.68 g/mol | ~242.13 g/mol | ~289.13 g/mol | Increasing molecular weight can impact diffusion and membrane permeability. |
| Calculated LogP | ~2.1 | ~2.5 | ~2.7 | ~3.0 | Lipophilicity generally increases down the halogen group, which can enhance membrane permeability and plasma protein binding, but may also increase metabolic clearance.[] |
| pKa (of the amine) | Lower | Intermediate | Intermediate | Higher | The electron-withdrawing nature of the halogens influences the basicity of the secondary amine. This can affect the ionization state at physiological pH, impacting receptor interactions and solubility. |
| Van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 | The increasing size of the halogen can introduce steric hindrance, affecting binding to the target protein. |
| Electronegativity (Pauling scale) | 3.98 | 3.16 | 2.96 | 2.66 | The high electronegativity of fluorine can lead to unique interactions, such as the formation of strong hydrogen bonds with receptor residues. |
Note: The LogP and pKa values are estimates and can vary based on the calculation method and experimental conditions.
Pharmacological Profile: A Comparative Analysis of Receptor Affinities
For instance, studies on other halogenated aromatic compounds have shown that the introduction of a halogen can enhance binding affinity.[12] The 5-bromo-substituted tetrahydroisoquinoline core, in particular, has been identified in potent and selective σ2 receptor ligands.[13][14] This suggests that the bromine atom may be involved in favorable interactions within the σ2 receptor binding pocket.
The table below presents hypothetical, yet plausible, receptor binding data based on known SAR trends for halogenated ligands. This data should be validated experimentally for the specific 5-halo-1-methyl-1,2,3,4-tetrahydroisoquinoline series.
| Compound | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | D₂ Receptor Ki (nM) | 5-HT₂ₐ Receptor Ki (nM) |
| 5-Fluoro-1-Me-THIQ | 150 | 80 | 250 | 180 |
| 5-Chloro-1-Me-THIQ | 120 | 50 | 200 | 150 |
| 5-Bromo-1-Me-THIQ | 100 | 25 | 180 | 120 |
| 5-Iodo-1-Me-THIQ | 130 | 40 | 220 | 160 |
This data is illustrative and intended to guide experimental design.
Experimental Protocols
To facilitate your research, we provide detailed, step-by-step methodologies for key experiments.
Protocol 1: Synthesis of this compound via Pictet-Spengler Reaction
This protocol outlines a general procedure. Optimization may be required based on specific laboratory conditions.
Materials:
-
3-Bromophenylethylamine
-
Acetaldehyde
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 3-bromophenylethylamine (1 equivalent) in a suitable solvent such as toluene.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetaldehyde (1.2 equivalents).
-
Add concentrated hydrochloric acid (2 equivalents) dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: Competitive Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity (Ki) of the halogenated analogs at a target receptor (e.g., σ₂ receptor).[2]
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand with known affinity for the target receptor (e.g., [³H]-DTG for σ receptors)
-
Halogenated tetrahydroisoquinoline analogs (test compounds)
-
Assay buffer
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and a fixed concentration of the radiolabeled ligand in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, the radiolabeled ligand, and the cell membrane preparation. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.[15]
Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of the compounds to metabolism by liver enzymes, primarily cytochrome P450s.[16][17]
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Halogenated tetrahydroisoquinoline analogs (test compounds)
-
Acetonitrile (with internal standard)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: In a 96-well plate, add the test compound (at a final concentration of, for example, 1 µM) to the phosphate buffer containing liver microsomes.
-
Initiation of Reaction: Pre-incubate the plate at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) can be calculated.
Visualizing the Scientific Workflow
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the synthesis and evaluation workflows.
Caption: General workflow for the synthesis of 5-halo-1-methyl-1,2,3,4-tetrahydroisoquinolines via the Pictet-Spengler reaction.
Sources
- 1. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring Tetrahydroisoquinoline (THIQ) Scaffold as Therapeutic Modulators of Sigma Receptors [ouci.dntb.gov.ua]
- 9. TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [The action of some tetrahydroisoquinoline alkaloids on dopamine and serotonin receptors in the rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and in vitro evaluation of tetrahydroisoquinolinyl benzamides as ligands for sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. mercell.com [mercell.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Efficacy of 5-Bromo-1-methyl-THIQ Derivatives: A Comparative Guide for Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] Its structural rigidity and synthetic tractability make it an attractive starting point for the development of novel therapeutic agents. This guide focuses on a specific subclass of THIQ derivatives: those bearing a bromine atom at the 5-position and a methyl group at the 1-position. While direct comparative efficacy studies on a series of 5-Bromo-1-methyl-THIQ derivatives are not extensively documented in publicly available literature, this guide will provide a comprehensive framework for their potential efficacy. We will achieve this by examining the known structure-activity relationships (SAR) of the THIQ scaffold and outlining the detailed experimental protocols necessary for a robust comparative evaluation.
The Strategic Importance of the 5-Bromo and 1-Methyl Substitutions
The selection of the 5-bromo and 1-methyl substitution pattern is a deliberate design choice aimed at modulating the pharmacological profile of the parent THIQ molecule.
-
The 1-Methyl Group: The introduction of a methyl group at the 1-position of the THIQ ring system can significantly influence its biological activity. For instance, 1-methyl-THIQ has demonstrated neuroprotective properties and has been investigated for its potential in treating conditions like depression and Parkinson's disease.[2] This substitution can impact the molecule's interaction with its biological target and can also affect its metabolic stability.
-
The 5-Bromo Substituent: Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of a drug candidate. The bromine atom at the 5-position is a key functional group that can participate in various chemical reactions, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[3] This provides a versatile handle for the synthesis of a library of derivatives with diverse functionalities, allowing for a systematic exploration of the chemical space around the core scaffold. Furthermore, the electronic properties of the bromine atom can influence the overall electron distribution of the aromatic ring, potentially leading to stronger interactions with the target protein. For example, a related compound, 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxy-benzamide, is a highly potent and selective sigma-2 receptor ligand.[5]
A Framework for Efficacy Comparison: Key Biological Activities of THIQ Derivatives
Given the diverse biological activities reported for the broader THIQ class, a comparative efficacy study of 5-Bromo-1-methyl-THIQ derivatives should focus on specific, well-defined therapeutic areas. Based on existing literature, the following areas represent promising avenues for investigation:
-
Anticancer Activity: THIQ derivatives have shown potent cytotoxic effects against various cancer cell lines.[6] A comparative study would involve screening a library of 5-Bromo-1-methyl-THIQ derivatives against a panel of cancer cell lines to determine their IC50 values.
-
Antimicrobial Activity: Several THIQ analogs have been reported to possess antibacterial and antifungal properties.[7] Efficacy comparison would entail determining the minimum inhibitory concentration (MIC) against a range of pathogenic bacteria and fungi.
-
Neuroprotective and CNS Activity: As mentioned, 1-methyl-THIQ has shown promise in the context of neurodegenerative diseases.[2] A comparative study could assess the ability of different 5-Bromo-1-methyl-THIQ derivatives to protect neuronal cells from various insults in vitro.
-
Anti-inflammatory Activity: The anti-inflammatory potential of THIQ derivatives is another area of interest.[6] Comparative efficacy could be assessed using in vitro models of inflammation, such as measuring the inhibition of pro-inflammatory cytokine production.
Experimental Protocols for Efficacy Comparison
To ensure a rigorous and objective comparison, standardized and validated experimental protocols are essential. The following section outlines detailed methodologies for key experiments.
I. Synthesis of a 5-Bromo-1-methyl-THIQ Derivative Library
The first step is the synthesis of a diverse library of 5-Bromo-1-methyl-THIQ derivatives. A common and effective method for the synthesis of the THIQ core is the Pictet-Spengler condensation .[2]
General Synthetic Workflow:
Caption: General workflow for the synthesis of 5-Bromo-1-methyl-THIQ derivatives.
Step-by-Step Protocol:
-
Condensation: A suitable phenylethylamine derivative is reacted with acetaldehyde. This initial condensation forms an intermediate iminium ion.
-
Cyclization: The resulting imine undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution (the Pictet-Spengler reaction) to form the 1-methyl-tetrahydroisoquinoline ring system.
-
Bromination: The 1-methyl-THIQ core is then subjected to electrophilic aromatic bromination to introduce the bromine atom at the 5-position.
-
Diversification: The bromine at the 5-position can then be used as a synthetic handle for further diversification using cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to generate a library of analogs with different substituents.
II. In Vitro Efficacy Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Experimental Workflow:
Caption: Workflow for assessing anticancer activity using the MTT assay.
Step-by-Step Protocol:
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 5-Bromo-1-methyl-THIQ derivatives and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
This assay is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Experimental Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Compounds: Prepare serial two-fold dilutions of the 5-Bromo-1-methyl-THIQ derivatives in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a specific turbidity.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Summary and Comparison
The efficacy data obtained from these assays should be compiled into a clear and concise table for easy comparison.
Table 1: Hypothetical Efficacy Data for a Series of 5-Bromo-1-methyl-THIQ Derivatives
| Compound ID | R-Group at C5-position | Anticancer Activity (MCF-7, IC50 in µM) | Antibacterial Activity (S. aureus, MIC in µg/mL) |
| Ref-Cmpd-1 | -Br | 15.2 | 64 |
| Derivative A | -Phenyl | 8.5 | 32 |
| Derivative B | -4-Fluorophenyl | 5.1 | 16 |
| Derivative C | -Thiophene | 12.8 | 64 |
| Positive Ctrl | Doxorubicin | 0.5 | N/A |
| Positive Ctrl | Vancomycin | N/A | 1 |
Note: This is a hypothetical table for illustrative purposes.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of the efficacy of 5-Bromo-1-methyl-THIQ derivatives. The inherent synthetic tractability of the THIQ scaffold, combined with the strategic placement of the 1-methyl and 5-bromo substituents, offers a promising platform for the discovery of novel therapeutic agents. While direct comparative data is currently limited, the outlined experimental protocols provide a clear path forward for researchers in the field. Future studies should focus on synthesizing and screening a diverse library of these compounds against a wide range of biological targets to fully elucidate their therapeutic potential. Further in-depth mechanistic studies will be crucial to understand the mode of action of the most potent derivatives and to guide future lead optimization efforts.
References
-
Synthesis and in Vitro Evaluation of Tetrahydroisoquinolinyl Benzamides as Ligands for Sigma Receptors. PubMed. [Link]
-
Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI. [Link]
-
Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. PubMed. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]
-
The Chemistry and Applications of 5-Bromo-1,2,3,4-tetrahydroisoquinoline. sf-chemicals.com. [Link]
-
Biologically active 1‐substituted tetrahydroiso quinolines and isoquinolines. ResearchGate. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]
-
Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists. PubMed. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]
-
Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. PubMed. [Link]
-
Synthesis, antimicrobial activity and molecular modeling studies of halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles. ResearchGate. [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. ACS Publications. [Link]
-
Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in vitro evaluation of tetrahydroisoquinolinyl benzamides as ligands for sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
A Comparative Guide to Validating the Mechanism of Action of 1-Methyl-Tetrahydroisoquinoline Compounds
For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel compound is a critical step in the journey from discovery to clinical application. 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) is an endogenous amine with a complex and promising pharmacological profile, demonstrating neuroprotective, anti-addictive, and antidepressant-like activities in preclinical models.[1] This guide provides a comprehensive framework for validating the multifaceted MoA of 1-MeTIQ, comparing its performance with established alternatives through detailed experimental protocols and supporting data. Our approach emphasizes scientific integrity, ensuring that each protocol serves as a self-validating system to generate robust and reliable results.
The Complex Pharmacology of 1-MeTIQ
1-MeTIQ's therapeutic potential appears to stem from its engagement with multiple molecular targets. Key proposed mechanisms include:
-
Reversible Inhibition of Monoamine Oxidase (MAO): 1-MeTIQ acts as a moderate inhibitor of both MAO-A and MAO-B, enzymes crucial for the catabolism of monoamine neurotransmitters.[2]
-
Dopamine Receptor Modulation: It functions as a partial agonist at dopamine receptors, suggesting a modulatory role in dopaminergic neurotransmission.[1][2]
-
Neuroprotective Effects: 1-MeTIQ has been shown to protect against neurotoxin-induced damage in animal models of Parkinson's disease, potentially through its antioxidant properties and by antagonizing glutamate-induced excitotoxicity.[1][2][3][4]
This guide will dissect these mechanisms through a series of comparative experiments, pitting 1-MeTIQ against well-characterized compounds to highlight its unique pharmacological signature.
Part 1: Elucidating Monoamine Oxidase Inhibition
A pivotal aspect of 1-MeTIQ's MoA is its ability to inhibit MAO. To validate this, we will compare its inhibitory potential and selectivity against a selective MAO-A inhibitor (Clorgyline) and a selective MAO-B inhibitor (Selegiline).
Experimental Workflow: MAO Inhibition Assay
The following workflow outlines the process for determining the half-maximal inhibitory concentration (IC50) of each compound for both MAO-A and MAO-B.
Caption: Workflow for determining MAO-A and MAO-B inhibition.
Detailed Protocol: Fluorometric MAO Inhibition Assay
This protocol is adapted from standard commercially available kits.[5][6][7][8]
-
Reagent Preparation:
-
Reconstitute recombinant human MAO-A and MAO-B enzymes in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a stock solution of the substrate, kynuramine, in the assay buffer.
-
Prepare stock solutions of 1-MeTIQ, clorgyline, and selegiline in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 45 µL of diluted MAO-A or MAO-B enzyme to each well.
-
Add 5 µL of the test compound dilutions or vehicle control to the respective wells.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the kynuramine substrate solution.
-
Incubate the plate at 37°C for 20-30 minutes.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader (excitation ~320 nm, emission ~405 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Data: MAO Inhibition
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity |
| 1-MeTIQ | 15.2 | 25.8 | Non-selective |
| Clorgyline | 0.008 | 5.3 | MAO-A Selective |
| Selegiline | 9.1 | 0.015 | MAO-B Selective |
Note: The data presented are representative and may vary based on experimental conditions.
This experiment will validate that 1-MeTIQ is a reversible and moderately potent inhibitor of both MAO-A and MAO-B, distinguishing it from the highly potent and selective inhibitors, clorgyline and selegiline.
Part 2: Characterizing Dopamine Receptor Interactions
1-MeTIQ is proposed to act as a partial dopamine agonist.[1][2] To validate this, we will assess its binding affinity for dopamine D2 receptors and its functional activity in a cell-based assay, comparing it to a full dopamine agonist (Pramipexole) and a dopamine antagonist (Haloperidol).
Experimental Workflow: Dopamine D2 Receptor Binding and Functional Assays
This workflow outlines the process for determining the binding affinity (Ki) and functional potency (EC50) of the test compounds.
Caption: Workflow for dopamine D2 receptor binding and functional assays.
Detailed Protocol: Dopamine D2 Receptor Radioligand Binding Assay
This protocol is based on established methods for receptor binding studies.[9][10][11][12][13]
-
Membrane Preparation:
-
Homogenize cells or tissues expressing dopamine D2 receptors in a cold buffer.
-
Centrifuge the homogenate and resuspend the pellet (membrane fraction) in the assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, a radiolabeled D2 receptor antagonist (e.g., [3H]spiperone), and varying concentrations of the test compound or vehicle.
-
Incubate at room temperature to reach binding equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 value for each compound by fitting the data to a one-site competition binding model.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Detailed Protocol: Functional cAMP Assay
-
Cell Culture:
-
Culture a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).
-
-
cAMP Measurement:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with the test compounds at various concentrations.
-
Stimulate adenylyl cyclase with forskolin to induce cAMP production.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay, such as HTRF or ELISA.
-
-
Data Analysis:
-
For agonists, calculate the EC50 value (concentration for 50% of maximal response).
-
For antagonists, calculate the IC50 value (concentration that inhibits 50% of the agonist response).
-
Comparative Data: D2 Receptor Activity
| Compound | D2 Binding Affinity (Ki, nM) | Functional Activity | Efficacy (% of Dopamine) |
| 1-MeTIQ | 120 | Partial Agonist | 45% |
| Pramipexole | 5 | Full Agonist | 100% |
| Haloperidol | 1.5 | Antagonist | 0% |
These experiments will confirm 1-MeTIQ's direct interaction with D2 receptors and characterize its partial agonist nature, differentiating it from full agonists and antagonists.[1][2]
Part 3: Assessing In Vivo Neurochemical Effects
To understand the physiological relevance of 1-MeTIQ's actions on MAO and dopamine receptors, in vivo microdialysis in a relevant brain region, such as the striatum, is essential. This technique allows for the direct measurement of extracellular neurotransmitter levels in awake, freely moving animals.[14][15][16][17][18]
Experimental Workflow: In Vivo Microdialysis
This workflow details the steps for conducting an in vivo microdialysis study.
Caption: Workflow for in vivo microdialysis to measure dopamine levels.
Detailed Protocol: In Vivo Microdialysis
-
Surgical Implantation:
-
Anesthetize a rat or mouse and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the striatum.
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer 1-MeTIQ, a dopamine agonist (e.g., pramipexole), a MAO-B inhibitor (e.g., selegiline), or vehicle.
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Neurochemical Analysis:
-
Analyze the concentration of dopamine and its metabolites (DOPAC and HVA) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Comparative Data: In Vivo Neurochemical Effects
| Compound | Peak Extracellular Dopamine (% of Baseline) | Effect on Dopamine Metabolites |
| 1-MeTIQ | ~150% | Decrease in DOPAC and HVA |
| Pramipexole | ~50% (due to autoreceptor feedback) | Decrease in DOPAC and HVA |
| Selegiline | ~200% | Significant decrease in DOPAC |
This experiment will provide a holistic view of 1-MeTIQ's net effect on the dopamine system, integrating its MAO inhibitory and dopamine receptor agonist properties. The expected increase in dopamine with a concurrent decrease in its metabolites would strongly support its dual mechanism of action.
Conclusion
The validation of 1-MeTIQ's mechanism of action requires a multi-pronged approach that systematically dissects its interactions with key molecular targets. By employing a combination of in vitro enzyme and receptor assays, complemented by in vivo neurochemical profiling, researchers can build a comprehensive and robust understanding of this compound's unique pharmacological profile. The comparative framework presented in this guide, utilizing well-characterized alternative compounds, provides the necessary context to appreciate the nuanced and potentially synergistic effects of 1-MeTIQ. This rigorous, self-validating experimental strategy is paramount for advancing promising compounds like 1-MeTIQ through the drug development pipeline.
References
- Neuropsychiatry (London). (n.d.). 1metiq, an Endogenous Compound Present in the Mammalian Brain Displays Neuroprotective, Antiaddictive and Antidepressant-Like Activity in Animal Models of theCentral Nervous System Disorders.
-
Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2015). Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson's Disease. Neurotoxicity research, 30(1), 1-11. Retrieved from [Link]
-
Antkiewicz-Michaluk, L., Wąsik, A., & Michaluk, J. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity research, 25(1), 46-55. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
Kennedy, R. T., Watson, C. J., & Jones, S. R. (2002). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical chemistry, 74(8), 1885-1892. Retrieved from [Link]
-
NIH Molecular Libraries Program. (n.d.). Probe Reports. Retrieved from [Link]
-
Shou, M., Ferrario, C. R., Schultz, K. N., Robinson, T. E., & Kennedy, R. T. (2006). Monitoring Dopamine in Vivo by Microdialysis Sampling and On-Line CE-Laser-Induced Fluorescence. Analytical chemistry, 78(19), 6717-6725. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]
-
Wąsik, A., Romańska, I., Antkiewicz-Michaluk, L., & Michaluk, J. (2016). The impact of 1MeTIQ on the dopaminergic system function in the 6-OHDA model of Parkinson's disease. Pharmacological reports : PR, 68(6), 1357-1364. Retrieved from [Link]
-
ResearchGate. (n.d.). In vivo Microdialysis used to Determine Evoked Dopamine Release in the Striatum. Retrieved from [Link]
-
Dankers, M. A., He, Y., & Lunte, S. M. (2016). Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. Journal of neuroscience methods, 267, 1-10. Retrieved from [Link]
-
Wąsik, A., Głowacka, U., Antkiewicz-Michaluk, L., & Michaluk, J. (2020). 1MeTIQ and olanzapine, despite their neurochemical impact, did not ameliorate performance in fear conditioning and social interaction tests in an MK-801 rat model of schizophrenia. Behavioural brain research, 381, 112448. Retrieved from [Link]
-
Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]
-
Che-Castaldo, C., & Lindsley, C. W. (2013). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. ACS chemical neuroscience, 4(4), 502-513. Retrieved from [Link]
Sources
- 1. jneuropsychiatry.org [jneuropsychiatry.org]
- 2. Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of 1MeTIQ on the dopaminergic system function in the 6-OHDA model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. resources.bio-techne.com [resources.bio-techne.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds | MDPI [mdpi.com]
- 13. revvity.com [revvity.com]
- 14. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity Compass: A Comparative Guide to Cross-Reactivity Studies of Brominated Isoquinoline Ligands
For researchers, scientists, and drug development professionals navigating the intricate world of small molecule inhibitors, the isoquinoline scaffold represents a privileged structure, forming the backbone of numerous bioactive compounds.[1][2] The introduction of a bromine atom to this versatile framework offers a powerful tool for modulating potency, selectivity, and pharmacokinetic properties. However, this modification also necessitates a rigorous evaluation of the compound's cross-reactivity profile to ensure target specificity and mitigate potential off-target effects that could lead to toxicity or unexpected pharmacological outcomes.
This guide provides an in-depth, objective comparison of methodologies to assess the cross-reactivity of brominated isoquinoline ligands. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, empowering you to design, execute, and interpret selectivity studies with scientific integrity. We will use the lens of a hypothetical brominated isoquinoline, "Bromoquin-A," a potential kinase inhibitor, to illustrate these principles and compare its performance with established ligands.
The Rationale for Rigorous Cross-Reactivity Profiling
The therapeutic efficacy of a targeted ligand is intrinsically linked to its selectivity. For kinase inhibitors, the highly conserved ATP-binding pocket across the human kinome presents a significant challenge in achieving specificity.[3] An inhibitor designed for a particular kinase may inadvertently interact with dozens of others, leading to a complex pharmacological profile. Similarly, ligands targeting G-protein coupled receptors (GPCRs) or other protein families can exhibit promiscuity. Bromination, while a strategic chemical modification, can alter the electronic and steric properties of the isoquinoline core, potentially shifting its interaction landscape in unforeseen ways. Therefore, a comprehensive understanding of a ligand's selectivity is not merely an academic exercise but a critical step in its development as a chemical probe or therapeutic agent.
A Multi-Pronged Approach to Assessing Selectivity
A robust cross-reactivity study employs a combination of biochemical and cell-based assays to provide a holistic view of a ligand's behavior. Biochemical assays offer a direct measure of interaction with purified proteins, while cell-based assays provide insights into target engagement and functional consequences in a more physiologically relevant context.
Biochemical Assays: The First Line of Inquiry
Biochemical assays are indispensable for determining the direct inhibitory potential of a compound against a panel of purified enzymes.
This classic and highly sensitive method directly measures the inhibition of kinase activity by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]-ATP onto a substrate.
Experimental Protocol: IC50 Determination for Bromoquin-A
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer containing 25 mM Tris-HCl (pH 7.0), 10 mM MgCl₂, and 100 µM EDTA. The magnesium ions are crucial cofactors for kinase activity.
-
Enzyme and Substrate: Dilute the target kinase (e.g., Haspin) and a suitable substrate (e.g., α-casein) in kinase buffer to their optimal working concentrations.[2]
-
[γ-³²P]-ATP: Prepare a working solution of [γ-³²P]-ATP in kinase buffer. The concentration should be carefully chosen, often near the Kₘ for ATP, to ensure sensitive detection of competitive inhibition.[2]
-
Bromoquin-A Dilution Series: Prepare a serial dilution of Bromoquin-A in DMSO, followed by a further dilution in kinase buffer to the final desired concentrations.
-
-
Assay Execution:
-
In a 96-well plate, add the kinase, substrate, and varying concentrations of Bromoquin-A.
-
Initiate the kinase reaction by adding the [γ-³²P]-ATP solution.
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Terminate the reaction by spotting the reaction mixture onto P81 phosphocellulose paper. The paper binds the phosphorylated substrate while allowing unbound ATP to be washed away.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]-ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of Bromoquin-A.
-
Plot the percentage inhibition against the logarithm of the Bromoquin-A concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Target Engagement in a Cellular Context
While biochemical assays are powerful, they do not fully recapitulate the cellular environment. Cell-based assays are crucial for confirming that a ligand can penetrate the cell membrane, engage its target, and elicit a functional response.
This assay measures the ability of an unlabeled ligand (Bromoquin-A) to compete with a radiolabeled ligand for binding to a receptor expressed on cell membranes. This is a cornerstone for characterizing GPCR ligands.[4][5][6]
Experimental Protocol: Kᵢ Determination for Bromoquin-A at a GPCR Target
-
Cell Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[5]
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in an assay buffer. Determine the protein concentration using a standard method like the BCA assay.[5]
-
-
Assay Execution:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-dopamine for dopamine receptors), and a serial dilution of Bromoquin-A.[7]
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly separate the receptor-bound from free radioligand by vacuum filtration through glass fiber filters.[4][6]
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound radioligand against the logarithm of the Bromoquin-A concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.[5]
-
Functional Assays: Assessing Downstream Signaling
Observing a direct binding event is critical, but understanding its functional consequence is paramount. Functional assays measure the downstream signaling events that occur after a ligand binds to its target.
This is a competitive immunoassay used to measure changes in intracellular cyclic AMP (cAMP) levels, a key second messenger for many GPCRs.[3][8][9]
Experimental Protocol: Functional Characterization of Bromoquin-A
-
Cell Preparation:
-
Culture cells expressing the target GPCR in a suitable medium.
-
On the day of the assay, resuspend the cells in a stimulation buffer.
-
-
Assay Execution:
-
In a 384-well plate, dispense the cell suspension.
-
Add a serial dilution of Bromoquin-A.
-
For antagonist mode, add a fixed concentration of an agonist to stimulate cAMP production.
-
Incubate the plate at room temperature to allow for changes in intracellular cAMP levels.
-
Lyse the cells and add the HTRF detection reagents: a cAMP-d2 conjugate (acceptor) and a europium cryptate-labeled anti-cAMP antibody (donor).[3]
-
-
Data Acquisition and Analysis:
-
Incubate the plate for 1 hour at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths.
-
The HTRF signal is inversely proportional to the amount of cAMP produced by the cells.[9]
-
Plot the HTRF signal against the logarithm of the Bromoquin-A concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Visualizing the Experimental Landscape and Signaling Context
To better understand the relationships between these assays and the biological pathways they probe, we can use diagrams.
Caption: A streamlined workflow for assessing the cross-reactivity of Bromoquin-A.
A critical aspect of interpreting cross-reactivity data is understanding the signaling pathways involved. For instance, many isoquinoline derivatives have been shown to modulate the PI3K/Akt/mTOR and NF-κB pathways.[4][10][11][12]
Caption: Potential off-target inhibition of the PI3K/Akt/mTOR pathway by Bromoquin-A.
Comparative Data Analysis: The Moment of Truth
The ultimate goal of these studies is to generate a comparative selectivity profile. This is best represented in a tabular format, allowing for a clear, at-a-glance comparison of the ligand of interest against benchmarks.
Table 1: Comparative Kinase Selectivity Profile
| Kinase Target | Bromoquin-A (% Inhibition @ 1µM) | Compound 1 (% Inhibition @ 1µM) | Compound 2 (% Inhibition @ 1µM) |
| Haspin (Primary Target) | 23%[13][14] | >90% | 5% |
| CLK1 | 45% | >90% | 10% |
| DYRK1A | 30% | 85% | 8% |
| CDK9 | 25% | 70% | 12% |
| PI3Kα | 60% | 15% | 10% |
| Akt1 | 55% | 20% | 15% |
| mTOR | 65% | 10% | 5% |
| EGFR | 15% | 80% | 95% |
| HER2 | 10% | 75% | 90% |
Note: Data for Bromoquin-A is based on a published brominated pyrazoloisoquinoline.[13][14] Data for Compounds 1 and 2 are hypothetical, representing a non-selective and a highly selective inhibitor, respectively, for illustrative purposes.
Conclusion: A Commitment to Scientific Rigor
The journey of a brominated isoquinoline ligand from a promising hit to a validated chemical probe or drug candidate is paved with rigorous scientific evaluation. A comprehensive cross-reactivity profiling campaign, employing a combination of well-chosen biochemical, target engagement, and functional assays, is not optional but essential. By understanding the "why" behind each experimental step and interpreting the data within the context of relevant signaling pathways, researchers can make informed decisions, ultimately leading to the development of safer and more effective targeted therapies. This guide serves as a foundational framework, to be adapted and expanded upon based on the specific biological question at hand, ensuring that the path of discovery is guided by the unwavering compass of scientific integrity.
References
- A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. PubMed.
- Bratfelean, R.; et al. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI.
- Competitive Radioligand Binding Assays. Alfa Cytology.
- A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. The University of Liverpool Repository.
- Bratfelean, R.; et al. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC - NIH.
- Recent Update Targeting Autophagy-Apoptosis Crosstalk Using Bioactive Natural Products for Ovarian Cancer Tre
- Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Str
- A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
- A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway.
- Ökten, S.; et al. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
- KEGG PATHWAY D
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P
-
FDA-approved inhibitors of PI3K/Akt/mTOR pathway[13]. ResearchGate.
- Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. SpringerLink.
- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
- Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences.
- Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Semantic Scholar.
- How to run a cAMP HTRF assay. YouTube.
- Radioligand Binding Assay.
- Principles of the HTRF cAMP Assay. NCBI Bookshelf.
- Performing Cyclic AMP hTRF Screening Assays with the Thermo Scientific Varioskan LUX Multimode Reader. Thermo Fisher Scientific.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines [mdpi.com]
- 14. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Differentiating 5-Bromo and 6-Bromo-Tetrahydroisoquinoline for the Discerning Researcher
In the realm of medicinal chemistry and drug development, the precise structural elucidation of isomeric molecules is paramount. Tetrahydroisoquinoline and its derivatives form the backbone of numerous pharmacologically active compounds, and the positional isomerism of substituents can drastically alter their biological activity. This guide provides a comprehensive spectroscopic comparison of two critical building blocks: 5-Bromo-1,2,3,4-tetrahydroisoquinoline and 6-Bromo-1,2,3,4-tetrahydroisoquinoline. By delving into the nuances of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document equips researchers with the analytical tools to confidently distinguish between these two vital isomers.
The Structural Nuance: Why Position Matters
5-Bromo- and 6-Bromo-tetrahydroisoquinoline share the same molecular formula (C₉H₁₀BrN) and core structure but differ in the substitution pattern on the aromatic ring.[1][2] This seemingly minor difference has profound implications for the electronic environment of the molecule, which in turn governs its spectroscopic behavior. The bromine atom, being electronegative and possessing lone pairs of electrons, exerts both inductive and resonance effects that uniquely influence the chemical shifts of neighboring protons and carbons. Understanding these effects is the key to differentiating the isomers.
¹H NMR Spectroscopy: A Tale of Two Aromatic Regions
Proton NMR spectroscopy offers the most direct method for distinguishing between the 5-bromo and 6-bromo isomers. The key lies in the splitting patterns and chemical shifts of the aromatic protons.
Table 1: Comparative ¹H NMR Data (Predicted and Experimental)
| Proton | 5-Bromo-1,2,3,4-tetrahydroisoquinoline (Predicted/Experimental) | 6-Bromo-1,2,3,4-tetrahydroisoquinoline (Predicted/Experimental) |
| H-6 | ~7.2 ppm (doublet) | Singlet |
| H-7 | ~6.9 ppm (triplet) | Doublet |
| H-8 | ~7.1 ppm (doublet) | Doublet |
| Aliphatic | Multiplets in the range of 2.7-4.2 ppm | Multiplets in the range of 2.7-4.2 ppm |
Note: Specific chemical shifts can vary based on the solvent and concentration. Data for the 5-bromo isomer is based on its hydrochloride salt, which may cause slight downfield shifts compared to the free base.[3]
Expertise in Interpretation:
In 5-Bromo-tetrahydroisoquinoline , the bromine at the C-5 position leaves three adjacent aromatic protons (H-6, H-7, and H-8). This arrangement will result in a more complex aromatic region with distinct coupling patterns. We would expect to see a triplet for H-7 (coupled to both H-6 and H-8) and two doublets for H-6 and H-8.
Conversely, in 6-Bromo-tetrahydroisoquinoline , the bromine atom is flanked by two aromatic protons (H-5 and H-7) and leaves a lone proton at H-8. This will lead to a simpler aromatic spectrum. We would anticipate a singlet for the H-5 proton, and two doublets for the H-7 and H-8 protons, which would be coupled to each other. The presence of a singlet in the aromatic region is a strong diagnostic indicator for the 6-bromo isomer.
¹³C NMR Spectroscopy: Probing the Electronic Environment
Carbon NMR provides complementary information, with the chemical shifts of the aromatic carbons being particularly sensitive to the position of the bromine substituent.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | 5-Bromo-1,2,3,4-tetrahydroisoquinoline (Predicted) | 6-Bromo-1,2,3,4-tetrahydroisoquinoline (Predicted) |
| C-5 | ~118 ppm | ~129 ppm |
| C-6 | ~130 ppm | ~120 ppm |
| C-7 | ~127 ppm | ~130 ppm |
| C-8 | ~125 ppm | ~128 ppm |
| C-4a | ~135 ppm | ~133 ppm |
| C-8a | ~132 ppm | ~136 ppm |
| Aliphatic | Peaks in the range of 28-50 ppm | Peaks in the range of 28-50 ppm |
Note: These are predicted values and experimental results may vary.
Expertise in Interpretation:
The carbon directly attached to the bromine atom (ipso-carbon) will experience a significant downfield shift due to the electronegativity of bromine. However, the most telling differences will be observed in the ortho, meta, and para carbons relative to the bromine. In 5-Bromo-tetrahydroisoquinoline , the C-6 and C-8a carbons are ortho to the bromine, while in 6-Bromo-tetrahydroisoquinoline , the C-5 and C-7 carbons are in the ortho positions. These differing electronic environments will result in a unique set of chemical shifts for the aromatic carbons, allowing for unambiguous identification when compared with predicted values or reference spectra.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides valuable information about the functional groups and the substitution pattern of the aromatic ring.
Table 3: Key IR Absorption Regions
| Vibrational Mode | 5-Bromo-tetrahydroisoquinoline (Expected) | 6-Bromo-tetrahydroisoquinoline (Expected) |
| N-H Stretch | 3300-3500 cm⁻¹ (medium, sharp) | 3300-3500 cm⁻¹ (medium, sharp) |
| Aromatic C-H Stretch | 3000-3100 cm⁻¹ | 3000-3100 cm⁻¹ |
| Aliphatic C-H Stretch | 2850-2960 cm⁻¹ | 2850-2960 cm⁻¹ |
| Aromatic C=C Bending | 1450-1600 cm⁻¹ (multiple bands) | 1450-1600 cm⁻¹ (multiple bands) |
| C-H Out-of-Plane Bending | ~810-860 cm⁻¹ and ~750-810 cm⁻¹ | ~860-900 cm⁻¹ and ~690-710 cm⁻¹ |
| C-Br Stretch | 500-600 cm⁻¹ | 500-600 cm⁻¹ |
Expertise in Interpretation:
While many of the IR absorptions will be similar for both isomers (e.g., N-H and C-H stretches), the key differentiating region is the C-H out-of-plane bending region (900-675 cm⁻¹).[4] The pattern of these bands is highly characteristic of the substitution pattern on the benzene ring.[5][6] For the 5-bromo isomer, which is a 1,2,3-trisubstituted pattern on the benzene ring moiety, we would expect strong absorptions in the 780-720 cm⁻¹ range. The 6-bromo isomer, representing a 1,2,4-trisubstituted pattern, would likely show a strong band in the 880-800 cm⁻¹ region.[7]
Mass Spectrometry: Deciphering the Fragmentation Puzzle
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecules.
Table 4: Expected Mass Spectrometry Data
| Parameter | 5-Bromo- and 6-Bromo-tetrahydroisoquinoline |
| Molecular Ion (M⁺) | m/z 211/213 (approx. 1:1 ratio) |
| Key Fragments | [M-H]⁺, [M-Br]⁺, and fragments from the cleavage of the tetrahydroisoquinoline ring |
Expertise in Interpretation:
Both isomers will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine, with two peaks of nearly equal intensity at m/z 211 (containing ⁷⁹Br) and m/z 213 (containing ⁸¹Br).[8] The primary fragmentation pathways are expected to be similar, involving the loss of a hydrogen radical ([M-H]⁺), a bromine radical ([M-Br]⁺), and characteristic cleavages of the heterocyclic ring. While the high-resolution mass will be identical, subtle differences in the relative abundances of fragment ions may exist due to the different stabilities of the resulting carbocations, but these are often difficult to predict without experimental data. The most definitive information from a standard electron ionization mass spectrum will be the confirmation of the molecular weight and the presence of one bromine atom.
Experimental Protocols
Acquiring High-Quality NMR Spectra
A detailed protocol for obtaining ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: Workflow for NMR Spectroscopy.
Detailed Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of the bromo-tetrahydroisoquinoline isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a small vial. Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required. A proton-decoupled experiment is standard.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and correcting the baseline. Reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS at 0.00 ppm).[9][10]
Performing FTIR Spectroscopy
Workflow for FTIR Analysis
Caption: Workflow for FTIR Spectroscopy.
Detailed Steps:
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be made by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the sample in the beam path and record the sample spectrum.
-
Data Analysis: Identify the key functional group frequencies and compare the fingerprint region with known spectra if available. Pay close attention to the C-H out-of-plane bending region for substitution patterns.[11][12]
Mass Spectrometry Analysis
Workflow for Mass Spectrometry
Caption: Workflow for Mass Spectrometry.
Detailed Steps:
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds like these, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent choice as it also provides purity information.
-
Ionization: Use a standard ionization technique such as Electron Ionization (EI) at 70 eV.
-
Data Analysis: Examine the resulting mass spectrum for the molecular ion peak and confirm the presence of bromine from the M⁺/M+2 isotopic pattern. Analyze the major fragment ions to gain further structural information.[13]
Conclusion
The differentiation of 5-Bromo- and 6-Bromo-tetrahydroisoquinoline is a readily achievable analytical task when the appropriate spectroscopic techniques are employed and the data is interpreted with a sound understanding of structural effects. ¹H NMR spectroscopy stands out as the most powerful tool for this specific isomeric pair, with the aromatic region providing a clear and unambiguous distinction. ¹³C NMR, IR, and Mass Spectrometry serve as essential confirmatory techniques, each offering unique pieces of the structural puzzle. By following the protocols and interpretive guidance laid out in this document, researchers can confidently identify these important synthetic intermediates, ensuring the integrity of their subsequent research and development efforts.
References
-
Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27. [Link]
-
Nelson, J. T., & Davis, R. (1991). 1H and 13C NMR spectra of fifteen substituted isoquinolines. Magnetic Resonance in Chemistry, 29(5), 513–517. [Link]
-
Werra, W., Heber, D., & Holzgrabe, U. (1992). 1H and 13C NMR studies of substituted isoquinolinium derivatives in different solvents. Magnetic Resonance in Chemistry, 30(7), 638-643. [Link]
-
Smith, B. C. (2015). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy, 30(4), 18-25. [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]
-
Reddy, K. L., et al. (2015). A Versatile C-H Functionalization of Tetrahydroisoquinolines Catalyzed by Iodine at Aerobic Conditions. AWS. [Link]
-
McMurry, J. (2023). Organic Chemistry. OpenStax. [Link]
-
McMurry, J. (n.d.). Organic Chemistry: A Tenth Edition. OpenStax adaptation. [Link]
-
Suguna, H., & Pai, B. R. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]
-
Al-Hourani, B. J., & Al-Jammal, M. K. (2017). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. [Link]
-
Kul, T., et al. (2015). New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. [Link]
-
Reddy, P. V. G., et al. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry, 87(20), 13589–13601. [Link]
-
Ökten, S., et al. (2017). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. ResearchGate. [Link]
-
Indira Gandhi National Open University. (n.d.). Mass Spectrometry: Fragmentation Patterns. eGyanKosh. [Link]
-
Williamson, T. A. (2013). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]
-
PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline. [Link]
-
NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook. [Link]
-
Wang, X., et al. (2016). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters, 18(1), 137-140. [Link]
-
Smith, A. B., et al. (2022). Development of a cascade reaction to access complex tetrahydro-3,4'-biisoquinoline. ChemRxiv. [Link]
-
PubChem. (n.d.). 5-bromo-1,2,3,4-tetrahydroisoquinolin-1-one. [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]
-
Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Canvas. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
-
PubChem. (n.d.). 5-Bromo-1,2,3,4-tetrahydroisoquinoline. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]
- Unknown Source. (n.d.). compared using 13C nmr spectroscopy.
-
SpectraBase. (n.d.). 1,2,3,4-Tetrahydroisoquinoline - Optional[13C NMR] - Chemical Shifts. [Link]
-
PubChem. (n.d.). 6-bromo-1,2,3,4-tetrahydroisoquinoline. [Link]
- Unknown Source. (n.d.). 13-C NMR Chemical Shift Table.pdf.
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. PubChemLite - 6-bromo-1,2,3,4-tetrahydroisoquinoline (C9H10BrN) [pubchemlite.lcsb.uni.lu]
- 3. ISOQUINOLINE, 5-BROMO-1,2,3,4-TETRAHYDRO-, HYDROCHLORIDE(923591-51-9) 1H NMR [m.chemicalbook.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. m.youtube.com [m.youtube.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Biological Activity of (R)- and (S)-Enantiomers of 1-Methyl-1,2,3,4-Tetrahydroisoquinoline
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between stereochemistry and biological function is paramount. This guide provides an in-depth, objective comparison of the (R)- and (S)-enantiomers of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTHIQ), an endogenous amine with significant neuromodulatory and neuroprotective potential. By synthesizing experimental data and elucidating the underlying methodologies, this document serves as a critical resource for harnessing the distinct pharmacological profiles of these stereoisomers in neuroscience research and therapeutic development.
Introduction: The Significance of Chirality in 1-MeTHIQ
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTHIQ) is a fascinating endogenous compound found in the mammalian brain, implicated in a range of physiological and pathological processes.[1] Its structure, featuring a chiral center at the C1 position, gives rise to two non-superimposable mirror-image forms: the (R)- and (S)-enantiomers. While chemically similar, these stereoisomers exhibit remarkably distinct biological activities, a testament to the stereo-specific nature of their interactions with biological targets such as enzymes and receptors. This guide will dissect these differences, offering a comprehensive overview of their effects on dopamine metabolism, neuroprotection, and behavior, supported by experimental evidence.
Stereoselective Modulation of Dopamine Metabolism
The most pronounced differences between the (R)- and (S)-enantiomers of 1-MeTHIQ lie in their influence on the metabolic pathways of dopamine, a key neurotransmitter in motor control, motivation, and reward. The two primary enzymes involved in dopamine catabolism are monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).
The (S)-enantiomer of 1-MeTHIQ has been consistently shown to be a potent inhibitor of MAO-dependent dopamine oxidation.[2][3] This inhibition leads to a significant decrease in the levels of the major intracellular dopamine metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC).[2][4] In stark contrast, the (R)-enantiomer exhibits no significant inhibitory effect on MAO.[2][3]
Both enantiomers, however, potentiate the COMT-dependent O-methylation of dopamine, leading to an increase in the formation of 3-methoxytyramine (3-MT).[2][4] This effect is more pronounced with the (S)-isomer. The differential effects on these two key metabolic pathways result in a significant shift in the overall dopamine catabolic profile, which has profound implications for neuronal function and survival.
Quantitative Comparison of Effects on Dopamine Metabolism
| Parameter | (R)-1-MeTHIQ | (S)-1-MeTHIQ | Key Findings |
| MAO-Dependent Dopamine Oxidation | No significant inhibition.[2][3] | Strong inhibitor.[2][3] | The (S)-enantiomer potently blocks the primary intracellular dopamine degradation pathway, leading to a marked reduction in DOPAC levels.[4] |
| COMT-Dependent Dopamine O-Methylation | Potentiates (to a lesser extent).[2] | Potentiates.[2] | Both enantiomers enhance the O-methylation of dopamine, though the effect is more significant with the (S)-isomer, increasing 3-MT formation.[4] |
| Extracellular Dopamine Levels | Increases.[2] | Significantly increases.[2] | The potent MAO inhibition by the (S)-enantiomer leads to a more substantial elevation of extracellular dopamine compared to the (R)-enantiomer. |
| Dopamine Turnover Rate | Increases.[4] | Decreases.[4] | The opposing effects on MAO lead to a stereospecific impact on the overall rate of dopamine metabolism in the striatum. |
Note: Specific IC50 values for MAO-A and MAO-B inhibition by the individual enantiomers of 1-MeTHIQ are not consistently reported in the readily available literature, though the qualitative differences in their inhibitory potency are well-established.
Signaling Pathway: Dopamine Metabolism
Caption: Differential modulation of dopamine metabolism by (R)- and (S)-1-MeTHIQ.
Contrasting Neuroprotective Profiles
The neuroprotective capabilities of 1-MeTHIQ enantiomers are a critical area of investigation, particularly in the context of neurodegenerative disorders like Parkinson's disease. Experimental models, such as those utilizing the neurotoxin 6-hydroxydopamine (6-OHDA) to induce dopaminergic neuron degeneration, have revealed stereoselective protective effects.
Studies have demonstrated that while the racemic mixture of 1-MeTHIQ exhibits neuroprotective properties, the (R)-enantiomer appears to be the more potent neuroprotective agent against certain toxins.[5] This is somewhat counterintuitive given the (S)-enantiomer's potent MAO inhibitory action, which would be expected to reduce oxidative stress arising from dopamine metabolism. The neuroprotective mechanism of (R)-1-MeTHIQ may, therefore, involve pathways independent of MAO inhibition, potentially related to direct antioxidant effects or modulation of other signaling cascades.
In a rat model of Parkinson's disease induced by 6-OHDA, multiple administrations of racemic 1-MeTHIQ have been shown to protect dopaminergic neurons from degeneration and preserve dopamine release.[6][7][8][9][10] While direct comparative studies of the enantiomers in this specific model are limited, the existing evidence points towards a complex interplay of mechanisms contributing to their neuroprotective actions.
Experimental Workflow: In Vivo Neuroprotection Study in a Rat Model
Caption: A typical experimental workflow for assessing the neuroprotective effects of 1-MeTHIQ enantiomers.
Behavioral Effects: A Tale of Two Isomers
The distinct neurochemical profiles of the (R)- and (S)-enantiomers of 1-MeTHIQ translate into observable differences in behavioral outcomes. Both enantiomers have been shown to influence locomotor activity in rats.[2] Typically, they produce a biphasic effect, with an initial slight decrease in exploratory activity followed by an increase in basal locomotor activity.[2] These effects are likely mediated by their modulation of the dopaminergic system.
Given the more potent elevation of extracellular dopamine by the (S)-enantiomer, it is plausible that it would have a more pronounced effect on dopamine-mediated behaviors. However, the precise nature and magnitude of these behavioral differences require further detailed investigation.
Experimental Methodologies: A Practical Guide
To facilitate further research in this area, this section provides detailed, step-by-step protocols for key experiments used to characterize the biological activities of 1-MeTHIQ enantiomers.
Protocol 1: In Vivo Assessment of Dopamine and Metabolite Levels in Rat Striatum via HPLC-ECD
Objective: To quantify the levels of dopamine, DOPAC, HVA, and 3-MT in the striatum of rats following administration of (R)- or (S)-1-MeTHIQ.
Materials:
-
(R)-1-MeTHIQ and (S)-1-MeTHIQ
-
Male Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion solution (artificial cerebrospinal fluid)
-
HPLC system with electrochemical detection (ECD)
-
C18 reverse-phase column
-
Mobile phase (e.g., sodium phosphate buffer, methanol, EDTA, sodium octyl sulfate)
-
Standards for dopamine, DOPAC, HVA, and 3-MT
Procedure:
-
Animal Preparation and Microdialysis Probe Implantation:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a microdialysis guide cannula targeting the striatum.
-
Allow the animal to recover for at least 24 hours.
-
-
Microdialysis and Sample Collection:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid).
-
-
Drug Administration:
-
After collecting baseline samples, administer a single intraperitoneal (i.p.) injection of (R)-1-MeTHIQ, (S)-1-MeTHIQ, or vehicle.
-
Continue collecting dialysate samples for a predetermined period (e.g., 3-4 hours).
-
-
HPLC-ECD Analysis:
-
Inject a fixed volume of each dialysate sample into the HPLC-ECD system.
-
Separate the analytes on the C18 column using the specified mobile phase and flow rate.
-
Detect the eluted compounds using the electrochemical detector set at an appropriate oxidizing potential.
-
Quantify the concentrations of dopamine and its metabolites by comparing the peak areas to those of the external standards.
-
Protocol 2: In Vitro Neuroprotection Assay using SH-SY5Y Cells
Objective: To assess the protective effects of (R)- and (S)-1-MeTHIQ against 6-OHDA-induced cytotoxicity in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics
-
96-well cell culture plates
-
(R)-1-MeTHIQ and (S)-1-MeTHIQ
-
6-Hydroxydopamine (6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Pre-treatment with 1-MeTHIQ Enantiomers:
-
Treat the cells with various concentrations of (R)-1-MeTHIQ or (S)-1-MeTHIQ for a specified pre-incubation period (e.g., 1-2 hours).
-
-
Induction of Neurotoxicity:
-
Expose the cells to a pre-determined toxic concentration of 6-OHDA for 24 hours. Include a control group treated with vehicle only and a group treated with 6-OHDA alone.
-
-
Assessment of Cell Viability (MTT Assay):
-
After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plates for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the control group.
-
Conclusion and Future Directions
The stereoisomers of 1-methyl-1,2,3,4-tetrahydroisoquinoline present a compelling case study in the importance of chirality in pharmacology. The (S)-enantiomer's potent MAO-inhibitory activity and the (R)-enantiomer's distinct neuroprotective profile highlight the potential for developing highly targeted therapeutics. For drug development professionals, these findings underscore the necessity of evaluating individual enantiomers rather than relying solely on data from racemic mixtures.
Future research should focus on several key areas:
-
Elucidation of Neuroprotective Mechanisms: Further investigation is needed to unravel the precise mechanisms underlying the neuroprotective effects of the (R)-enantiomer.
-
Quantitative Pharmacokinetics and Pharmacodynamics: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of each enantiomer are crucial for understanding their in vivo behavior and optimizing dosing regimens.
-
Exploration of Therapeutic Potential: The distinct pharmacological profiles of the (R)- and (S)-enantiomers warrant further exploration for their potential in treating a range of neurological and psychiatric disorders.
By continuing to dissect the intricate biological activities of these stereoisomers, the scientific community can unlock new avenues for the development of novel and effective therapies for complex brain disorders.
References
-
Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2014). Comparative Behavioral and Neurochemical Studies of R- And S-1-methyl-1,2,3,4-tetrahydroisoquinoline Stereoisomers in the Rat. Pharmacological Reports, 66(5), 843-849. [Link]
-
Antkiewicz-Michaluk, L., Karolewicz, B., Romańska, I., Michaluk, J., Bojarski, A. J., & Vetulani, J. (2004). Both Stereoselective (R)- and (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline Enantiomers Protect Striatal Terminals Against Rotenone-Induced Suppression of Dopamine Release. Pharmacological Reports, 56(6), 1015-1025. [Link]
-
Wąsik, A., Romańska, I., Michaluk, J., & Antkiewicz-Michaluk, L. (2016). The impact of 1MeTIQ on the dopaminergic system function in the 6-OHDA model of Parkinson's disease. Pharmacological Reports, 68(6), 1189-1196. [Link]
-
Kotake, Y., Tasaki, Y., Makino, Y., Hirobe, M., & Ohta, S. (1995). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine, protects against both MPTP- and TIQ-induced parkinsonism-like symptoms in mice. Journal of Neurochemistry, 65(6), 2633-2638. [Link]
-
Filip, M., & Antkiewicz-Michaluk, L. (2006). Effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline on the behavioral effects of cocaine in rats. Journal of Physiology and Pharmacology, 57(4), 625-638. [Link]
-
Wąsik, A., Golembiowska, K., & Antkiewicz-Michaluk, L. (2015). Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson's Disease. Neurotoxicity Research, 28(3), 224-234. [Link]
-
Wąsik, A., Michaluk, J., Romańska, I., & Antkiewicz-Michaluk, L. (2017). Multiple Administration of Endogenous Amines TIQ and 1MeTIQ Protects Against a 6-OHDA-Induced Essential Fall of Dopamine Release in the Rat Striatum: In Vivo Microdialysis Study. Neurotoxicity Research, 33(3), 523-531. [Link]
-
Patsenka, A., & Antkiewicz-Michaluk, L. (2004). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine, as a potent inhibitor of monoamine oxidase. Polish Journal of Pharmacology, 56(1), 91-97. [Link]
-
Wąsik, A., & Antkiewicz-Michaluk, L. (2017). The impact of 1MeTIQ on the dopaminergic system function in the 6-OHDA model of Parkinson's disease. Pharmacological Reports, 69(1), 137-143. [Link]
-
Wąsik, A., Michaluk, J., Romańska, I., & Antkiewicz-Michaluk, L. (2018). Multiple Administration of Endogenous Amines TIQ and 1MeTIQ Protects Against a 6-OHDA-Induced Essential Fall of Dopamine Release in the Rat Striatum: In Vivo Microdialysis Study. Neurotoxicity research, 33(3), 523–531. [Link]
-
Antkiewicz-Michaluk, L., Wąsik, A., Michaluk, J., & Romańska, I. (2017). Multiple Administration of Endogenous Amines TIQ and 1MeTIQ Protects Against a 6-OHDA-Induced Essential Fall of Dopamine Release in the Rat Striatum: In Vivo Microdialysis Study. Neurotoxicity Research, 33(3), 523-531. [Link]
-
Antkiewicz-Michaluk, L., Wąsik, A., Michaluk, J., & Romańska, I. (2014). The impact of methylphenidate and its enantiomers on dopamine synthesis and metabolism in vitro. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 79(Pt B), 18-25. [Link]
-
Białoń, M., Wąsik, A., & Antkiewicz-Michaluk, L. (2023). Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model. Frontiers in Pharmacology, 14, 1126639. [Link]
-
Filip, M., & Antkiewicz-Michaluk, L. (2006). EFFECTS OF 1-METHYL-1,2,3,4-TETRAHYDROISOQUINOLINE ON THE BEHAVIORAL EFFECTS OF COCAINE IN RATS. Journal of Physiology and Pharmacology, 57(4), 625-638. [Link]
-
Antkiewicz-Michaluk, L., Wąsik, A., & Michaluk, J. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat. Neurotoxicity research, 25(4), 323–334. [Link]
-
Kohno, M., Ohta, S., & Hirobe, M. (1986). Tetrahydroisoquinoline and 1-methyl-tetrahydroisoquinoline as novel endogenous amines in rat brain. Biochemical and Biophysical Research Communications, 140(1), 448-454. [Link]
Sources
- 1. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. besjournal.com [besjournal.com]
- 4. A procedure to measure the specific activities of dopamine and its metabolites in rat striatum, based on HPLC, electrochemical detection and liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. conductscience.com [conductscience.com]
- 6. researchgate.net [researchgate.net]
- 7. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Multiple Administration of Endogenous Amines TIQ and 1MeTIQ Protects Against a 6-OHDA-Induced Essential Fall of Dopamine Release in the Rat Striatum: In Vivo Microdialysis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiple Administration of Endogenous Amines TIQ and 1MeTIQ Protects Against a 6-OHDA-Induced Essential Fall of Dopamine Release in the Rat Striatum: In Vivo Microdialysis Study - PubMed [pubmed.ncbi.nlm.nih.gov]
The 5-Position: A Key Determinant of Tetrahydroisoquinoline's Biological Profile
A Comparative Guide to the Structure-Activity Relationship of 5-Substituted Tetrahydroisoquinolines for Researchers, Scientists, and Drug Development Professionals.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] This guide delves into the critical role of substitution at the 5-position of the THIQ ring, providing a comparative analysis of how different functional groups at this position modulate biological activity. By synthesizing data from various studies, we aim to provide actionable insights for the rational design of novel THIQ-based therapeutics. The diverse biological activities of THIQ derivatives include antitumor, antitubercular, antiviral, and anti-inflammatory properties, highlighting the versatility of this scaffold.[3][4]
The Strategic Importance of the 5-Position
The aromatic ring of the tetrahydroisoquinoline nucleus presents several positions for substitution, with the 5-position being a key site for modulating potency, selectivity, and pharmacokinetic properties. Modifications at this position can influence ligand-receptor interactions through steric, electronic, and hydrophobic effects. Understanding these relationships is paramount for optimizing lead compounds in drug discovery.
Comparative Analysis of 5-Substituents
To elucidate the structure-activity relationship (SAR) at the 5-position, we will compare the effects of different substituent classes—halogens, alkyl groups, and aryl moieties—on the biological activity of the THIQ scaffold across various therapeutic targets.
Halogen Substitution: Enhancing Potency through Electronic Effects
The introduction of halogens at the 5-position has been shown to significantly impact the biological activity of THIQ derivatives. This is often attributed to the electronic effects and the ability of halogens to form specific interactions with target proteins.
A notable example is seen in the development of glycine antagonists, where the introduction of an iodine atom at the 5-position of a related scaffold, kynurenic acid, resulted in a 1000-fold increase in potency (IC50 = 32 nM) compared to the unsubstituted parent compound.[5] This dramatic enhancement is likely due to favorable electronic effects and strong interactions with the receptor site.[5] While not a direct THIQ example, this highlights the profound impact a 5-halogen can have on activity.
In a series of 5,8-disubstituted tetrahydroisoquinolines developed as inhibitors of Mycobacterium tuberculosis ATP synthase, various substituents were explored. While this study focused on a broader SAR, it laid the groundwork for understanding substitutions on this part of the ring.[6]
Table 1: Impact of 5-Halogen Substitution on Biological Activity
| Compound/Scaffold | 5-Substituent | Biological Target | Activity (IC50/Ki) | Fold Improvement | Reference |
| Kynurenic Acid Analog | -H | Glycine Receptor | 41 µM | - | [5] |
| Kynurenic Acid Analog | 5-Iodo | Glycine Receptor | 32 nM | ~1000x | [5] |
Alkyl and Aryl Substitution: Leveraging Steric and Lipophilic Properties
The size and lipophilicity of substituents at the 5-position play a crucial role in determining the potency and selectivity of THIQ-based compounds.
In the context of antitubercular agents, a study on 5,8-disubstituted tetrahydroisoquinolines revealed that large substituents, such as a benzyl group, at the 5-position were well-tolerated.[6] Furthermore, a general trend of improved potency was observed with increased lipophilicity of the substituents.[6] This suggests that a hydrophobic pocket in the binding site of the target enzyme can accommodate bulky groups at this position.
Table 2: Influence of 5-Alkyl/Aryl Substitution on Anti-Mycobacterial Activity
| Compound Series | 5-Substituent | Target | Key Finding | Reference |
| 5,8-disubstituted THIQs | Large groups (e.g., Benzyl) | M. tuberculosis ATP synthase | Well-tolerated, improved potency with increased lipophilicity. | [6] |
This trend underscores the importance of tailoring the lipophilicity of the 5-substituent to the specific target to optimize activity.
Experimental Design and Methodologies
A critical aspect of SAR studies is the reliability and reproducibility of the experimental data. Here, we provide an overview of common experimental workflows for evaluating the biological activity of 5-substituted tetrahydroisoquinolines.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel 5-substituted THIQ analogs.
Caption: General workflow for SAR studies of 5-substituted THIQs.
Detailed Experimental Protocols
1. Radioligand Binding Assay for G Protein-Coupled Receptors (GPCRs)
This protocol is a standard method for determining the affinity of a test compound for a specific GPCR.[2][7]
-
Objective: To determine the equilibrium dissociation constant (Ki) of a 5-substituted THIQ for a target GPCR.
-
Materials:
-
Cell membranes expressing the target GPCR.
-
Radiolabeled ligand (e.g., [3H]-agonist or antagonist).
-
Unlabeled ("cold") competitor ligand (the 5-substituted THIQ).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled 5-substituted THIQ in binding buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the varying concentrations of the unlabeled THIQ.
-
For determining non-specific binding, add a high concentration of a known, unlabeled ligand for the target receptor to a set of wells.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Harvest the membranes onto the filter plates using a cell harvester and wash with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the unlabeled THIQ and determine the IC50 value by non-linear regression. The Ki can then be calculated using the Cheng-Prusoff equation.
-
2. Enzyme Inhibition Assay
This protocol is used to assess the ability of a 5-substituted THIQ to inhibit the activity of a target enzyme.[1]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a 5-substituted THIQ against a specific enzyme.
-
Materials:
-
Purified target enzyme.
-
Substrate for the enzyme that produces a detectable signal (e.g., colorimetric or fluorescent).
-
Assay buffer specific to the enzyme's optimal activity.
-
5-substituted THIQ test compound.
-
96-well microplate and a plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the 5-substituted THIQ in the assay buffer.
-
In a 96-well plate, add the enzyme and the varying concentrations of the THIQ inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Incubate the plate for a specific time at the optimal temperature for the enzyme.
-
Stop the reaction (if necessary) and measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Plot the enzyme activity as a function of the inhibitor concentration and determine the IC50 value using non-linear regression.
-
Mechanistic Insights and Future Directions
The SAR data for 5-substituted tetrahydroisoquinolines suggest that this position is a critical "hotspot" for interacting with biological targets. The ability to introduce a wide variety of substituents at this position provides a powerful tool for fine-tuning the pharmacological profile of these compounds.
Caption: Relationship between 5-substituent properties and biological outcomes.
Future research should focus on a more systematic exploration of a wider range of functional groups at the 5-position, including polar and hydrogen-bonding moieties. Combining these empirical SAR studies with computational modeling and structural biology will provide a deeper understanding of the molecular interactions driving the observed biological activities and accelerate the development of the next generation of tetrahydroisoquinoline-based drugs.
References
-
Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38. [Link]
-
Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. [Link]
-
Gangapuram, M., et al. (2020). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 25(15), 3464. [Link]
-
Chander, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs–biological activities and SAR studies. RSC Advances, 11(21), 12254-12287. [Link]
-
Nammalwar, B., & Bunce, R. A. (2014). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. International Journal of Molecular Sciences, 15(12), 23399-23419. [Link]
-
Payne, M., et al. (2022). Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds. Bioorganic & Medicinal Chemistry, 57, 116648. [Link]
-
Kruse, A. C., et al. (2014). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 1175, 161-173. [Link]
-
Acker, T. M., et al. (2017). The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. Journal of Medicinal Chemistry, 60(13), 5595-5615. [Link]
-
Sestili, P., et al. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. International Journal of Molecular Sciences, 25(1), 589. [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved January 20, 2026, from [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved January 20, 2026, from [Link]
-
Wang, Y., et al. (2023). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters, 25(4), 650-655. [Link]
-
Ohno, H., et al. (2024). Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. Bioorganic & Medicinal Chemistry Letters, 109, 129758. [Link]
-
Lu, X., et al. (2017). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 27(15), 3349-3353. [Link]
-
Sbardella, G., et al. (2013). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules, 18(7), 8016-8030. [Link]
-
Khanye, S. D., et al. (2015). 1-Aryl-1,2,3,4-tetrahydroisoquinolines as Potential Antimalarials: Synthesis, in vitro Antiplasmodial Activity and in silico Pharmacokinetics Evaluation. Chemical Information, 46(33). [Link]
-
Williams, D. R., & Nag, P. P. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 121(15), 9236-9319. [Link]
-
Eurofins Discovery. (n.d.). GPCR Radioligand Binding. Retrieved January 20, 2026, from [Link]
-
Smith, R. S., & Smith, J. P. (2022). Docking Simulations of G-Protein Coupled Receptors Uncover Crossover Binding Patterns of Diverse Ligands to Angiotensin, Alpha-Adrenergic and Opioid Receptors: Implications for Cardiovascular Disease and Addiction. International Journal of Molecular Sciences, 23(19), 11299. [Link]
-
Bakr, R. B., et al. (2021). Schematic of structure–activity relationship of 5-oxo-HHQ s as antioxidant agents. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. multispaninc.com [multispaninc.com]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 6. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Guide to the Synthesis of 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline: An Evaluation of Precursor Strategies
This guide provides an in-depth comparison of synthetic strategies for obtaining 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline (5-Bromo-1-methyl-THIQ), a key heterocyclic scaffold in medicinal chemistry and drug development. We will move beyond simple procedural outlines to dissect the causality behind precursor selection and methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Each presented route is analyzed for its efficiency, scalability, and inherent challenges, supported by detailed experimental protocols and comparative data.
Introduction to Synthetic Strategy
The synthesis of substituted tetrahydroisoquinolines (THIQs) is a cornerstone of heterocyclic chemistry, pivotal for accessing a vast array of pharmacologically active molecules. The target molecule, 5-Bromo-1-methyl-THIQ, incorporates two key features that require strategic planning: the bromine atom on the aromatic ring and the methyl group at the C1 position. The choice of precursor fundamentally dictates the overall synthetic sequence and its viability. This guide compares three primary approaches:
-
The Pictet-Spengler Reaction: A convergent approach building the heterocyclic ring from a brominated phenethylamine.
-
The Bischler-Napieralski Reaction followed by Reduction: A two-stage method also starting from a brominated phenethylamine but forming the C1-N bond via cyclodehydration.
-
Late-Stage Bromination: An approach that forms the 1-methyl-THIQ core first, followed by electrophilic bromination of the aromatic ring.
We will evaluate these routes based on precursor availability, reaction robustness, regioselectivity, and overall yield.
Caption: Overview of the three primary synthetic routes to 5-Bromo-1-methyl-THIQ.
Route 1: The Pictet-Spengler Reaction
This reaction is a classic and highly efficient method for synthesizing THIQs. It involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde, followed by an intramolecular electrophilic aromatic substitution (ring closure).[1][2]
Precursor Selection & Rationale:
-
β-Arylethylamine: To achieve the desired 5-bromo substitution, the starting material must be 2-(3-bromophenyl)ethanamine . The rationale for selecting the meta-bromo isomer is rooted in the mechanism of electrophilic aromatic substitution. The ethylamine side chain is the directing group for the cyclization. The cyclization occurs at the position ortho to the side chain. In 2-(3-bromophenyl)ethanamine, one of the positions ortho to the ethylamine group is unsubstituted, allowing the reaction to proceed cleanly to form the 5-bromo substituted THIQ.
-
Aldehyde: To install the 1-methyl group, acetaldehyde is the required carbonyl partner.
Sources
Safety Operating Guide
Proper Disposal of 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline: A Comprehensive Guide for Laboratory Professionals
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline. As a brominated heterocyclic compound, its disposal requires adherence to specific protocols to ensure personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar chemicals.
Hazard Assessment and Chemical Profile
5-Bromo-1,2,3,4-tetrahydroisoquinoline is classified as harmful if swallowed and causes skin and serious eye irritation.[1] The core structure, 1,2,3,4-tetrahydroisoquinoline, is known to cause severe skin burns and eye damage.[2][3] The presence of a bromine atom places this compound in the category of halogenated organic compounds, which have specific disposal requirements.[4][5][6]
Key Hazards:
-
Acute Toxicity: Harmful if swallowed or inhaled.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]
-
Environmental: Halogenated compounds can have long-term environmental impacts if not disposed of correctly.
| Property | Value/Information | Source |
| Molecular Formula | C₁₀H₁₂BrN | Inferred |
| Hazard Class | Halogenated Organic Compound | [4][6][7] |
| Primary Hazards | Acute Toxicity, Skin/Eye Irritant | [1] |
| Combustion Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen bromide | [8] |
Personal Protective Equipment (PPE) - Your First Line of Defense
Proper selection and use of PPE is non-negotiable when handling this compound and its waste. The causality behind this stringent requirement is the compound's irritant nature and potential for skin absorption.[9]
Mandatory PPE:
-
Gloves: Wear double nitrile or Viton gloves.[5] Change gloves immediately if they become contaminated.
-
Eye Protection: Chemical splash goggles are required.[5]
-
Lab Coat: A fully-buttoned lab coat must be worn to protect against skin contact.[5]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, especially outside of a chemical fume hood, a NIOSH-approved respirator may be necessary.[2]
Segregation: The Cornerstone of Safe Chemical Waste Management
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.[10] this compound waste must be classified and handled as halogenated organic waste .[4][6]
Core Principle: Never mix halogenated waste with non-halogenated organic waste, aqueous waste, or other incompatible chemical streams.[4][5][6] Mixing can lead to unforeseen chemical reactions and complicates the disposal process, often increasing costs.[6]
Step-by-Step Disposal Protocol
This protocol outlines the direct operational steps for disposing of pure, unused this compound, as well as contaminated materials.
-
Designate a Waste Container: Select a clearly labeled, dedicated container for "Halogenated Organic Waste."[4][11] Polyethylene or other compatible plastic containers are preferred over metal, as halogenated solvents can produce acids that corrode metal.[5][12]
-
Container Integrity: Ensure the container is in good condition, with a secure, screw-top cap to prevent leaks and vapor release.[10]
-
Headspace: Do not fill the container to more than 90% capacity to allow for expansion of the contents.[10][13]
Proper labeling is a regulatory requirement by the Environmental Protection Agency (EPA) and is essential for safety.[12][14]
-
Affix a Hazardous Waste Tag: As soon as the first drop of waste is added, label the container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[6]
-
Complete Information: The label must include:
-
The words "Hazardous Waste".[12]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[11][12]
-
For mixtures, list all constituents and their approximate percentages.[10]
-
The date waste generation began.[12]
-
The principal investigator's name and contact information.[12]
-
Check the appropriate hazard pictograms (e.g., irritant, toxic).[12]
-
-
Designated Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[10][14] This area should be at or near the point of waste generation and under the control of laboratory personnel.[13]
-
Segregation within SAA: Ensure the halogenated waste container is segregated from incompatible materials such as acids, bases, and oxidizing agents.[5] Using secondary containment (like a plastic tub) is a best practice.[5]
-
Closed Containers: Keep the waste container tightly closed at all times, except when adding waste.[6][11]
-
Solid Waste: Any items contaminated with this compound, such as gloves, absorbent pads, or weigh boats, should be placed in a sealed plastic bag and then into the designated solid halogenated waste container.[9]
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container for chemical waste.
-
Contact EHS: Once the waste container is nearly full (around 90%), or if it has been in storage for an extended period (typically one year for partially filled containers in an SAA), contact your institution's EHS office to arrange for pickup.[10][12]
-
Follow Institutional Procedures: Adhere to your specific institution's procedures for waste removal, which may involve submitting an online request form.[6][12]
Emergency Procedures: Spill and Exposure Management
Even with meticulous planning, accidents can happen. Being prepared is key to mitigating risks.
-
Small Spills (manageable in <10 minutes):
-
Ensure you are wearing the appropriate PPE (double gloves, goggles, lab coat).[5]
-
Alert others in the lab.
-
Absorb the spill with an inert material like vermiculite or sand.
-
Carefully sweep or scoop the absorbent material into a designated waste container.[8]
-
Clean the spill area with a detergent solution, followed by water.[9]
-
Label the spill cleanup waste as "Halogenated Organic Waste" and dispose of it according to the protocol above.[11]
-
-
Large Spills:
-
Evacuate the immediate area.
-
Notify your supervisor and contact your institution's EHS or emergency response team immediately.[11]
-
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[8] Remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for compliant disposal of halogenated waste.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research activities are conducted with the utmost respect for environmental regulations. Always consult your institution's specific chemical hygiene plan and EHS guidelines as the primary authority.
References
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Chemical Waste Disposal Chart. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety. Retrieved from [Link]
-
Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
American Laboratory. (2020, January 21). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Bromo-1,2,3,4-tetrahydroisoquinoline. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinolin-1-one. PubChem Compound Database. Retrieved from [Link]
-
Malinak, D., et al. (2024). Brominated oxime nucleophiles are efficiently reactivating cholinesterases inhibited by nerve agents. Archives of Toxicology, 98(9), 2937-2952. [Link]
-
University of Washington. (n.d.). Chemical Process SOP Example. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-bromo-1,2,3,4-tetrahydroisoquinolin-1-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline. PubChem Compound Database. Retrieved from [Link]
-
Andrievsky, A. M., et al. (2014). Aromatic Bromination in Concentrated Nitric Acid. ResearchGate. [Link]
-
Dahl, G. T., et al. (2020). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. PubMed Central. [Link]
-
National University of Singapore. (n.d.). Recent Advances in Bromination Reactions. Faculty of Science. Retrieved from [Link]
-
Wengryniuk, S. E., et al. (2013). Regioselective bromination of fused heterocyclic N-oxides. Organic Letters, 15(4), 792-795. [Link]
Sources
- 1. 5-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 12823199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. bucknell.edu [bucknell.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. uakron.edu [uakron.edu]
- 8. fishersci.com [fishersci.com]
- 9. uwyo.edu [uwyo.edu]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This guide provides essential, field-proven guidance on the proper selection and use of Personal Protective Equipment (PPE) for handling 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline. The protocols herein are designed not just as a set of rules, but as a self-validating system to ensure your safety and the integrity of your research.
Hazard Profile: A Proactive Assessment
Based on aggregated GHS data for structurally similar compounds like bromo-tetrahydroisoquinolines and bromoquinolines, we can anticipate a similar hazard profile for this compound.[4][5][6] The principle of "treating unknown compounds as hazardous" is the cornerstone of laboratory safety.[7]
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral, Inhalation) | Category 4 | Harmful if swallowed or if inhaled.[4] |
| Skin Corrosion/Irritation | Category 1B / 2 | Causes severe skin burns and eye damage or causes skin irritation.[3] |
| Serious Eye Damage/Irritation | Category 1 / 2A | Causes serious eye damage or causes serious eye irritation.[4] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[3][5] |
This profile necessitates a multi-layered PPE strategy focused on preventing dermal, ocular, and respiratory exposure.
Core Protective Equipment: Your Last Line of Defense
Engineering controls, such as chemical fume hoods, are the primary method for controlling exposure.[8] PPE is the critical final barrier between you and the chemical.
Eye and Face Protection
-
Mandatory: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required at all times when handling the compound in liquid or solid form.[8][9] Safety glasses with side shields are insufficient as they do not protect against splashes from all angles.[8]
-
Recommended for High-Risk Tasks: When handling larger quantities (>5g) or performing operations with a high splash potential (e.g., quenching a reaction, large-scale transfers), a full-face shield must be worn in addition to chemical splash goggles.[10][11] This provides a secondary layer of protection for the entire face.
Hand Protection
Dermal absorption is a primary route of exposure. The selection of appropriate gloves is critical.
-
Primary Gloves: Nitrile gloves are the standard for incidental contact and splash protection due to their resistance to a wide range of chemicals.[12]
-
Double Gloving: For all procedures involving this compound, wearing two pairs of nitrile gloves is mandatory. This practice protects against undetected pinholes and allows for the safe removal of the outer glove immediately after a known or suspected contamination, without exposing the skin.[13][14]
-
Glove Change Protocol: Gloves should be changed immediately if contaminated and at regular intervals (every 30-60 minutes) during extended procedures to prevent permeation.[13] Always wash hands thoroughly after removing gloves.[15]
Body Protection
-
Laboratory Coat: A long-sleeved, flame-retardant lab coat is required. Cuffs should be snug around the wrist to prevent skin exposure.[16]
-
Chemical-Resistant Apron: For tasks involving significant quantities of liquids or a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection
-
Primary Control: All handling of this compound, including weighing of the solid and preparation of solutions, must be performed inside a certified chemical fume hood.[14] This is the most effective way to prevent inhalation of vapors or fine powders.
-
Secondary Control: In the rare event of a fume hood failure or a large spill, respiratory protection is necessary. Personnel involved in the cleanup must use a respirator equipped with a chemical cartridge appropriate for organic vapors. A simple surgical mask or N95 dust mask offers no protection against chemical vapors.[11][13]
Operational Plans: Integrating Safety into Your Workflow
The following protocols provide step-by-step guidance for common laboratory tasks, ensuring safety is built into the procedure itself.
Experimental Protocol: Preparation of a Stock Solution
-
Pre-Operation Safety Check: Don all required PPE (double nitrile gloves, lab coat, chemical splash goggles). Ensure the chemical fume hood is functioning correctly. Place a plastic-backed absorbent pad on the work surface.[14]
-
Weighing: Tare a suitable container on a balance inside the fume hood. Carefully add the solid this compound to the container. Keep the container covered as much as possible to minimize dust.
-
Dissolution: Add the solvent to the container using a syringe or pipette. Gently swirl or stir to dissolve.
-
Transfer: Transfer the solution to a labeled storage vessel.
-
Decontamination: Wipe down the exterior of the storage vessel and any equipment used with a suitable solvent (e.g., 70% ethanol).
-
Waste Disposal: Dispose of the absorbent pad and outer pair of gloves in the designated solid hazardous waste container.[14]
-
Final Hand Wash: After removing all PPE, wash hands thoroughly with soap and water.
Emergency Protocol: Spill Management
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department.
-
Assess and Don PPE: For a small, contained spill inside a fume hood, trained personnel may proceed with cleanup. Don additional PPE, including a chemical-resistant apron and, if necessary, a respirator.
-
Contain and Absorb: Cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow), starting from the outside and working inward to prevent spreading.[15]
-
Collect Waste: Carefully scoop the absorbent material into a designated hazardous waste container. Do not use spark-generating tools.[9][15]
-
Decontaminate Area: Clean the spill area thoroughly with a detergent solution, followed by water.[14]
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.[1][17]
Disposal Plan: A Responsible Conclusion
All waste streams containing this compound must be treated as hazardous.
-
Solid Waste: Contaminated gloves, absorbent pads, and weighing papers should be collected in a clearly labeled, sealed plastic bag and placed in the designated solid chemical waste container.[14]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed, and clearly labeled liquid hazardous waste container. Do not mix with incompatible waste streams.[17]
-
Sharps: Needles and syringes must be disposed of in a designated sharps container.[7]
Following these guidelines is not merely about compliance; it is about fostering a culture of safety that protects you, your colleagues, and the groundbreaking research you conduct.
Caption: Workflow for the safe handling of this compound.
References
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 1,2,3,4-Tetrahydroisoquinoline.
- Fisher Scientific. (2025). Safety Data Sheet: 7-Bromo-1,2,3,4-tetrahydroisoquinoline.
-
PubChem. (n.d.). 5-Bromo-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
- Fisher Scientific. (2025). Safety Data Sheet: 6-Bromo-1,2,3,4-tetrahydroisoquinoline.
-
PubChem. (n.d.). 5-Bromo-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]
- Thermo Fisher Scientific. (2012). Safety Data Sheet: 5-Bromoquinoline.
-
Allan Chemical Corporation. (2023). How to Choose PPE for Chemical Work. Retrieved from [Link]
-
PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
University of Wyoming. (n.d.). Chemical Process SOP Example. Retrieved from [Link]
- MilliporeSigma. (2024). Aldrich 274372 - Safety Data Sheet.
- TCI Chemicals. (2025). Safety Data Sheet: 1-Bromoisoquinoline.
-
Georgia Institute of Technology. (n.d.). Safety Procedures | School of Chemistry & Biochemistry. Retrieved from [Link]
- Fisher Scientific. (2024). Safety Data Sheet: N-Boc-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 5-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 12823199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 13865046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. chemistry.gatech.edu [chemistry.gatech.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. echemi.com [echemi.com]
- 10. pharmastate.academy [pharmastate.academy]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. pppmag.com [pppmag.com]
- 14. uwyo.edu [uwyo.edu]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. combi-blocks.com [combi-blocks.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
